molecular formula C41H63N13O21S B15566030 Pseudoalterobactin B

Pseudoalterobactin B

Cat. No.: B15566030
M. Wt: 1106.1 g/mol
InChI Key: FMENUGFMERBZKJ-UHFFFAOYSA-N
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Description

Pseudoalterobactin B is a peptide.
excreted by marine bacterium Pseudoalteromonas sp. KP20-4;  structure in first source

Properties

Molecular Formula

C41H63N13O21S

Molecular Weight

1106.1 g/mol

IUPAC Name

3-[[4-amino-2-[[4-amino-8-[(2,3-dihydroxy-4-sulfobenzoyl)amino]-3-hydroxyoctanoyl]amino]-4-oxobutanoyl]amino]-4-[[6-[carboxy(hydroxy)methyl]-9-[3-(diaminomethylideneamino)propyl]-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohexadec-12-yl]amino]-2-hydroxy-4-oxobutanoic acid

InChI

InChI=1S/C41H63N13O21S/c42-18(6-1-3-12-47-33(63)17-9-10-23(76(73,74)75)30(60)29(17)59)22(55)15-25(57)50-21(14-24(43)56)36(66)54-28(32(62)40(71)72)38(68)52-19-7-2-4-11-46-26(58)16-49-37(67)27(31(61)39(69)70)53-35(65)20(51-34(19)64)8-5-13-48-41(44)45/h9-10,18-22,27-28,31-32,55,59-62H,1-8,11-16,42H2,(H2,43,56)(H,46,58)(H,47,63)(H,49,67)(H,50,57)(H,51,64)(H,52,68)(H,53,65)(H,54,66)(H,69,70)(H,71,72)(H4,44,45,48)(H,73,74,75)

InChI Key

FMENUGFMERBZKJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Molecular Architecture of Pseudoalterobactin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoalterobactin B is a potent siderophore produced by the marine bacterium Pseudoalteromonas sp. KP20-4. As a high-affinity iron chelator, it plays a crucial role in microbial iron acquisition. This document provides a comprehensive technical overview of the structure of this compound, including its physicochemical properties, the experimental methodologies likely employed for its structural elucidation, and its proposed biosynthetic pathway. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, microbiology, and drug development who are interested in the therapeutic and biotechnological potential of this marine-derived metabolite.

Introduction

Iron is an essential element for nearly all living organisms, serving as a critical cofactor in a myriad of cellular processes. However, in aerobic environments, iron predominantly exists in the insoluble ferric (Fe³⁺) state, severely limiting its bioavailability. To overcome this challenge, many microorganisms synthesize and secrete siderophores, which are small-molecule, high-affinity iron chelators. These molecules scavenge ferric iron from the environment and transport it back into the cell through specific receptor-mediated uptake systems.

This compound, isolated from the marine bacterium Pseudoalteromonas sp. KP20-4, is a notable example of such a siderophore.[1] Its complex peptidic structure underscores the sophisticated biosynthetic machinery evolved by marine microorganisms to thrive in iron-limited oceanic environments. Understanding the intricate structure of this compound is the first step toward harnessing its potential for various applications, including the development of novel antimicrobial agents that target iron acquisition pathways, and as potential therapeutic agents for iron-overload disorders.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound have been established through a combination of mass spectrometry and computational methods. These data provide the quantitative foundation for its structural identity.

PropertyValueSource
Molecular Formula C₄₁H₆₃N₁₃O₂₁SPubChem CID: 11788080
Molecular Weight 1106.1 g/mol PubChem CID: 11788080
IUPAC Name 3-[[4-amino-2-[[4-amino-8-[(2,3-dihydroxy-4-sulfobenzoyl)amino]-3-hydroxyoctanoyl]amino]-4-oxobutanoyl]amino]-4-[[6-[carboxy(hydroxy)methyl]-9-[3-(diaminomethylideneamino)propyl]-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohexadec-12-yl]amino]-2-hydroxy-4-oxobutanoic acidPubChem CID: 11788080
Canonical SMILES C1CCNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)C(C(C(=O)O)O)NC(=O)C(CC(=O)N)NC(=O)CC(C(CCCCNC(=O)C2=C(C(=C(C=C2)S(=O)(=O)O)O)O)N)O)CCCN=C(N)N)C(C(=O)O)OPubChem CID: 11788080
Origin Pseudoalteromonas sp. KP20-4[1]
Class Siderophore[1]

Structural Elucidation: Experimental Protocols

The definitive structure of this compound was determined through extensive spectroscopic analysis. While the specific experimental parameters from the original publication by Kanoh et al. (2003) are not publicly accessible, this section outlines the standard, widely accepted protocols for the isolation and structural characterization of novel microbial siderophores.

Isolation and Purification of this compound

Disclaimer: The following is a generalized protocol based on established methods for siderophore isolation. The precise conditions used for this compound may have varied.

  • Cultivation and Fermentation: Pseudoalteromonas sp. KP20-4 would be cultured in an iron-deficient medium to induce the production of siderophores. Large-scale fermentation (e.g., 20-40 liters) is typically required to obtain sufficient quantities of the target compound. The culture would be incubated with shaking for several days at an appropriate temperature (e.g., 25-30°C).

  • Harvesting and Extraction: The bacterial cells are removed from the culture broth by centrifugation or filtration. The supernatant, containing the secreted siderophores, is then subjected to extraction. Solid-phase extraction using a resin such as Amberlite XAD-2 or Diaion HP-20 is a common method. The resin is washed, and the siderophores are eluted with an organic solvent like methanol or acetone.

  • Chromatographic Purification: The crude extract is then purified through a series of chromatographic steps. This typically involves:

    • Gel Filtration Chromatography: Using a resin like Sephadex LH-20 to separate compounds based on size.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A C18 column is commonly used with a gradient of water and acetonitrile (often containing a modifier like trifluoroacetic acid or formic acid) to achieve high-purity separation. Fractions are collected and monitored for siderophore activity using a colorimetric assay such as the Chrome Azurol S (CAS) assay.[2]

Spectroscopic Analysis for Structure Determination

The purified this compound would then be subjected to a suite of spectroscopic techniques to determine its planar structure and stereochemistry.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique would be used to determine the accurate mass of the molecule, allowing for the confident assignment of its molecular formula (C₄₁H₆₃N₁₃O₂₁S).

  • Tandem Mass Spectrometry (ESI-MS/MS): To elucidate the sequence of the peptide backbone and the connectivity of its various components, the parent ion would be subjected to fragmentation. The resulting fragmentation pattern would reveal the loss of specific amino acid residues and other structural motifs. A hypothetical fragmentation table is presented below, illustrating the type of data that would be generated.

Hypothetical ESI-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Putative Structural Assignment
[M+H]⁺[M+H - H₂O]⁺18.01Loss of a water molecule
[M+H]⁺[M+H - CO]⁺28.00Loss of a carbonyl group
[M+H]⁺[M+H - C₅H₁₁N₃]⁺113.10Loss of the arginine side chain
[M+H]⁺[M+H - C₈H₉O₆S]⁺249.01Loss of the sulfated dihydroxybenzoyl group

Note: This table is illustrative and based on the known structure. Actual fragmentation would be more complex and require detailed interpretation.

  • ¹H NMR: Provides information on the number and types of protons in the molecule, their chemical environments, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Reveals the number and types of carbon atoms, distinguishing between carbonyls, aromatic carbons, and aliphatic carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is essential for connecting different structural fragments.

Expected NMR Data for Key Moieties in this compound

Structural UnitExpected ¹H NMR Signals (ppm)Expected ¹³C NMR Signals (ppm)
Aromatic Protons (Dihydroxybenzoyl) 6.5 - 8.0110 - 150
α-Protons (Amino Acids) 3.5 - 5.050 - 65
Aliphatic Protons (Side Chains) 0.8 - 3.515 - 50
Carbonyl Carbons Not applicable165 - 180

Note: This table provides expected chemical shift ranges. The actual data would consist of precise chemical shifts, multiplicities, and coupling constants for each unique proton and carbon atom.

Biosynthesis of this compound

This compound is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) pathway.[3] NRPSs are large, multi-domain enzymes that act as an assembly line to build complex peptides from amino acid and other precursors. The biosynthesis is tightly regulated in response to iron availability.

Proposed Biosynthetic Pathway and Regulation

The biosynthesis of this compound is initiated by the transcriptional derepression of the biosynthetic gene cluster under iron-limiting conditions. This regulation is primarily mediated by the Ferric Uptake Regulator (Fur) protein. In the presence of sufficient intracellular iron, Fur-Fe²⁺ binds to a specific DNA sequence (the "Fur box") in the promoter region of the siderophore biosynthetic genes, blocking transcription. When iron levels are low, Fur releases from the DNA, allowing RNA polymerase to transcribe the genes. The resulting NRPS enzymes then assemble this compound from its constituent building blocks.

Pseudoalterobactin_B_Biosynthesis cluster_regulation Iron-Dependent Regulation cluster_biosynthesis NRPS Assembly Line Iron_High High Intracellular Iron Fur_Fe Fur-Fe²⁺ Complex Iron_High->Fur_Fe Iron_Low Low Intracellular Iron Fur Apo-Fur Iron_Low->Fur Dissociation Transcription_Active Transcription Activated Iron_Low->Transcription_Active Fur_Box Fur Box (DNA) Fur_Fe->Fur_Box Binds Fur->Fur_Box Releases Transcription_Blocked Transcription Repressed Fur_Box->Transcription_Blocked NRPS_Genes pseudoalterobactin biosynthetic genes Transcription_Blocked->NRPS_Genes Blocks Transcription_Active->NRPS_Genes Initiates NRPS_Enzymes NRPS Enzymes NRPS_Genes->NRPS_Enzymes Translation Pseudoalterobactin_B This compound NRPS_Enzymes->Pseudoalterobactin_B Assembly Precursors Amino Acids & Other Precursors Precursors->NRPS_Enzymes

Figure 1. Proposed biosynthetic pathway and iron-dependent regulation of this compound.

Conclusion

This compound is a structurally complex siderophore with significant potential in various scientific and therapeutic fields. Its intricate architecture, elucidated through a combination of advanced spectroscopic techniques, highlights the remarkable biosynthetic capabilities of marine bacteria. The non-ribosomal peptide synthetase pathway responsible for its production is a key target for future research in synthetic biology and natural product engineering. Further investigation into its mechanism of action and biological activities will undoubtedly open new avenues for the development of novel pharmaceuticals and biotechnological tools. This guide provides a foundational understanding of the structure and biosynthesis of this compound, intended to catalyze further research into this fascinating marine natural product.

References

The Discovery of Pseudoalterobactin B: A Technical Guide to a Novel Siderophore from Pseudoalteromonas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a vast and largely untapped reservoir of novel bioactive compounds. Among the prolific producers of these molecules are bacteria of the genus Pseudoalteromonas, known for their ability to synthesize a diverse array of secondary metabolites with potential pharmaceutical applications. This technical guide focuses on the discovery of Pseudoalterobactin B, a potent siderophore isolated from the marine bacterium Pseudoalteromonas sp. KP20-4. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment, a crucial process for their survival and virulence. The unique structure and iron-binding properties of this compound make it a person of interest for the development of novel therapeutic agents, such as antimicrobial drugs that target iron acquisition pathways or agents for treating iron overload disorders.

This document provides a comprehensive overview of the discovery of this compound, including its physicochemical properties, proposed biosynthetic pathway, and detailed experimental protocols for its isolation, characterization, and bioactivity assessment.

Data Presentation

Quantitative data regarding this compound is limited in publicly available literature. The following table summarizes the currently known information.

ParameterValueReference
Producing Organism Pseudoalteromonas sp. KP20-4[1]
Molecular Formula C41H63N13O21S[2]
Molecular Weight 1106.1 g/mol [2]
Yield from Culture 6 mg from 40 L[1]

Experimental Protocols

The following sections detail the generalized experimental protocols for the discovery and characterization of siderophores like this compound from marine bacteria. These protocols are based on established methods in the field and can be adapted for specific laboratory conditions.

Cultivation of Pseudoalteromonas sp. KP20-4 for Siderophore Production

Objective: To culture Pseudoalteromonas sp. KP20-4 under iron-deficient conditions to induce the production of siderophores.

Materials:

  • Pseudoalteromonas sp. KP20-4 culture

  • Iron-deficient culture medium (e.g., a modified succinate medium or a defined artificial seawater medium with low iron content)

  • Shaking incubator

  • Spectrophotometer

Protocol:

  • Prepare the iron-deficient culture medium. All glassware should be acid-washed to remove any trace iron contamination.

  • Inoculate a starter culture of Pseudoalteromonas sp. KP20-4 into a small volume of the iron-deficient medium and incubate at the optimal growth temperature (typically 20-25°C for marine bacteria) with shaking (e.g., 150 rpm) until the culture reaches the late logarithmic phase of growth.

  • Use the starter culture to inoculate a larger volume of the iron-deficient medium for large-scale fermentation. The inoculum size should be optimized, but a 1-5% (v/v) inoculation is a common starting point.

  • Incubate the large-scale culture under the same conditions as the starter culture. Monitor bacterial growth by measuring the optical density at 600 nm (OD600).

  • Siderophore production typically peaks in the stationary phase of growth. The optimal harvest time should be determined empirically.

Detection and Quantification of Siderophore Production (Chrome Azurol S Assay)

Objective: To detect and quantify the production of siderophores in the culture supernatant using the Chrome Azurol S (CAS) assay. This assay is based on the principle that siderophores will remove iron from the blue-colored CAS-iron(III)-hexadecyltrimethylammonium bromide complex, resulting in a color change to orange.

Materials:

  • Culture supernatant

  • CAS assay solution (see preparation below)

  • Microplate reader or spectrophotometer

Preparation of CAS Assay Solution:

A detailed protocol for preparing the CAS assay solution can be found in multiple sources[3][4][5][6]. The general steps involve the preparation of several stock solutions that are then combined to form the final reagent.

Protocol:

  • Harvest the bacterial culture by centrifugation to separate the cells from the supernatant.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells.

  • In a 96-well microplate, mix the culture supernatant with the CAS assay solution (typically in a 1:1 ratio).

  • Incubate the plate at room temperature for a specified period (e.g., 20 minutes to a few hours).

  • Measure the absorbance of the mixture at 630 nm.

  • A decrease in absorbance compared to a control (uninoculated medium mixed with CAS solution) indicates the presence of siderophores.

  • The quantity of siderophore can be expressed as percent siderophore units (SU), calculated using the formula: SU = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (control) and As is the absorbance of the sample[7].

Isolation and Purification of this compound

Objective: To isolate and purify this compound from the culture supernatant.

Materials:

  • Culture supernatant

  • Solid-phase extraction (SPE) cartridges (e.g., Amberlite XAD resin, C18)

  • High-performance liquid chromatography (HPLC) system with a reverse-phase column (e.g., C18)

  • Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, trifluoroacetic acid)

  • Lyophilizer

Protocol:

  • Extraction:

    • Acidify the cell-free supernatant to a low pH (e.g., pH 2-3) with an appropriate acid (e.g., HCl).

    • Pass the acidified supernatant through a solid-phase extraction column (e.g., Amberlite XAD resin).

    • Wash the column with acidified water to remove salts and other polar impurities.

    • Elute the bound siderophores with an organic solvent, such as methanol.

    • Concentrate the eluate under reduced pressure.

  • Purification:

    • Dissolve the concentrated extract in an appropriate solvent.

    • Purify the siderophores using reverse-phase HPLC. A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is commonly used.

    • Monitor the elution profile using a UV-Vis detector at a wavelength suitable for detecting the siderophore's chromophore (e.g., around 300-400 nm for catecholate-type siderophores).

    • Collect the fractions corresponding to the peaks of interest.

    • Analyze the collected fractions for siderophore activity using the CAS assay.

    • Pool the active fractions and repeat the HPLC purification if necessary to achieve high purity.

    • Lyophilize the final purified fraction to obtain this compound as a solid.

Structural Characterization

Objective: To determine the chemical structure of the purified this compound.

Techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-QTOF or Orbitrap) is used to determine the accurate mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS) is employed to obtain fragmentation patterns, which provide information about the compound's substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure, including the connectivity of atoms and the stereochemistry.

Bioactivity Assays

a) Iron-Chelating Activity:

Objective: To quantitatively assess the iron-binding affinity of this compound.

Protocol (based on the Ferrozine Assay):

  • Prepare a solution of the purified this compound.

  • In a microplate, add a solution of ferrous iron (Fe²⁺).

  • Add the this compound solution to the wells containing ferrous iron and incubate for a short period.

  • Add a solution of ferrozine. Ferrozine forms a colored complex with free ferrous ions.

  • Measure the absorbance at the wavelength corresponding to the ferrozine-iron complex (around 562 nm).

  • A decrease in absorbance in the presence of this compound indicates its ability to chelate iron, preventing it from binding to ferrozine.

  • The iron-chelating activity can be calculated as a percentage of inhibition of ferrozine-Fe²⁺ complex formation. The iron-binding constant can be determined through more advanced techniques like potentiometric or spectrophotometric titrations.

b) Antimicrobial Activity (Minimum Inhibitory Concentration - MIC):

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a target microorganism.

Protocol (Broth Microdilution Method):

  • Prepare a series of twofold dilutions of the purified this compound in a suitable microbial growth medium in a 96-well microplate.

  • Prepare an inoculum of the target microorganism (e.g., a pathogenic bacterium or fungus) at a standardized concentration.

  • Add the microbial inoculum to each well of the microplate.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the microplate under appropriate conditions for the target microorganism.

  • After incubation, visually inspect the wells for turbidity (microbial growth). The MIC is the lowest concentration of this compound at which no visible growth is observed[1][8][9].

Visualizations

Experimental Workflow for the Discovery of this compound

experimental_workflow cluster_cultivation 1. Cultivation cluster_detection 2. Siderophore Detection cluster_purification 3. Isolation & Purification cluster_characterization 4. Structural Characterization cluster_bioactivity 5. Bioactivity Assays strain Pseudoalteromonas sp. KP20-4 culture Growth in Iron-Deficient Medium strain->culture supernatant Culture Supernatant culture->supernatant cas_assay Chrome Azurol S (CAS) Assay supernatant->cas_assay spe Solid-Phase Extraction (SPE) cas_assay->spe hplc Reverse-Phase HPLC spe->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy pure_compound->nmr iron_chelation Iron-Chelating Assay pure_compound->iron_chelation antimicrobial Antimicrobial Assay (MIC) pure_compound->antimicrobial

Caption: A generalized workflow for the discovery and characterization of this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur via a Non-Ribosomal Peptide Synthetase (NRPS) pathway. NRPSs are large, multi-domain enzymes that synthesize peptides without the use of ribosomes. The following diagram illustrates a generalized NRPS-mediated biosynthesis, adapted for the likely precursors of this compound.

biosynthetic_pathway cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) Complex cluster_precursors Precursors cluster_product Product A_domain A-Domain (Adenylation) T_domain T-Domain (Thiolation) A_domain->T_domain Activation & Loading C_domain C-Domain (Condensation) T_domain->C_domain Peptide Bond Formation TE_domain TE-Domain (Thioesterase) T_domain->TE_domain Chain Elongation C_domain->T_domain siderophore This compound TE_domain->siderophore Release & Cyclization precursor1 Amino Acid 1 (e.g., Aspartate derivative) precursor1->A_domain precursor2 Amino Acid 2 (e.g., Octanoic acid derivative) precursor2->A_domain precursor_n ... precursor_n->A_domain

Caption: A simplified model of the Non-Ribosomal Peptide Synthetase (NRPS) pathway for this compound biosynthesis.

References

An In-depth Technical Guide to the Pseudoalterobactin B Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoalterobactin B is a potent siderophore—an iron-chelating molecule—produced by the marine bacterium Pseudoalteromonas sp. Siderophores are of significant interest in drug development due to their role in microbial iron acquisition, a critical process for virulence in many pathogenic bacteria. By understanding the biosynthesis of these molecules, researchers can devise strategies to inhibit their production, thereby starving pathogens of essential iron, or use them as Trojan horses to deliver antibiotics into bacterial cells. This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster, detailing its genetic organization, the proposed biosynthetic pathway, and relevant experimental protocols for its study.

Introduction to this compound

Pseudoalterobactin A and B were first isolated from the marine bacterium Pseudoalteromonas sp. KP20-4.[1][2] These molecules are non-ribosomal peptides, a class of secondary metabolites synthesized by large, multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs).[3] NRPSs are modular enzymes that assemble peptides in a stepwise fashion, often incorporating non-proteinogenic amino acids and other moieties, leading to a vast diversity of chemical structures and biological activities. This compound is a potent iron chelator, playing a crucial role in the survival of Pseudoalteromonas in iron-limited marine environments.

The this compound Biosynthetic Gene Cluster (pab cluster)

A putative biosynthetic gene cluster for pseudoalterobactin, designated the pab cluster, has been identified in Pseudoalteromonas sp. HM-SA03, a strain isolated from the blue-ringed octopus.[3][4] The pab cluster spans approximately 53 kb and is flanked by gene cassettes for chorismate and 2-isopropylmalate biosynthesis, precursors for the siderophore scaffold.[3] The core of the cluster is composed of seven genes encoding NRPSs and one gene encoding a type I polyketide synthase (PKS), highlighting a hybrid NRPS/PKS biosynthetic pathway.[3]

Genetic Organization of the pab Cluster

The following table summarizes the genes identified within the pab cluster of Pseudoalteromonas sp. HM-SA03 and their putative functions based on bioinformatic analysis.

GeneSize (amino acids)Putative FunctionKey Domains
Core Biosynthetic Genes
pabA1109NRPSA, T, C
pabB1391NRPSA, T, C
pabC1109NRPSA, T, C
pabD1085NRPSA, T, C
pabE1790PKSKS, AT, DH, KR, ACP
pabF1431NRPSA, T, C
pabG1424NRPSA, T, C
pabI555NRPS (iterative)A, T, C (inactive)
Associated Genes
pabH450MbtH-like protein-
pabJ350ThioesteraseTE
pabK250Acyl-CoA dehydrogenase-
pabL400ABC transporter-
pabM300ABC transporter-

(Note: The gene names pabA through pabM are proposed for this guide based on the findings of Chau et al., 2021. The exact nomenclature may vary. A: Adenylation, T: Thiolation, C: Condensation, KS: Ketosynthase, AT: Acyltransferase, DH: Dehydratase, KR: Ketoreductase, ACP: Acyl Carrier Protein, TE: Thioesterase)

Proposed Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving the coordinated action of the NRPS and PKS enzymes within the pab cluster. A key feature of this pathway is the proposed iterative function of the PabI protein. PabI is believed to be responsible for the activation and incorporation of two hydroxyaspartic acid residues.[3] Interestingly, the condensation domain of PabI appears to be inactive due to a mutation in a conserved histidine motif. It is hypothesized that the terminal condensation domains of PabF and PabG compensate for this lack of function.[3]

The following diagram illustrates the proposed biosynthetic pathway for this compound.

pseudoalterobactin_biosynthesis cluster_precursors Precursor Synthesis cluster_assembly_line NRPS/PKS Assembly Line cluster_final_product Final Product Chorismate Chorismate PabA_G PabA-G (NRPS modules) Chorismate->PabA_G incorporation Two_isopropylmalate 2-Isopropylmalate PabE PabE (PKS module) Two_isopropylmalate->PabE incorporation Aspartic_acid Aspartic acid PabI PabI (iterative) (Aspartic acid activation) Aspartic_acid->PabI activation PabI->PabA_G transfer PabA_G->PabE peptide elongation PabJ PabJ (Thioesterase) PabA_G->PabJ chain termination PabE->PabA_G polyketide extension PseudoalterobactinB This compound PabJ->PseudoalterobactinB cyclization & release

Caption: Proposed biosynthetic pathway of this compound.

Regulation of the pab Gene Cluster

The expression of siderophore biosynthetic gene clusters is typically tightly regulated by the availability of iron. In many bacteria, including Pseudomonas, this regulation is mediated by the Ferric Uptake Regulator (Fur) protein. In the presence of sufficient iron, Fur binds to a specific DNA sequence (the "Fur box") in the promoter regions of target genes, repressing their transcription. Under iron-limiting conditions, iron dissociates from Fur, leading to a conformational change that prevents DNA binding and allows for the transcription of the siderophore biosynthesis and transport genes. While not yet experimentally confirmed for the pab cluster, it is highly probable that a similar Fur-dependent regulatory mechanism is in place.

The following diagram illustrates the proposed regulatory pathway for the pab gene cluster.

pab_regulation cluster_conditions Cellular Conditions cluster_regulator Regulatory Protein cluster_gene_expression Gene Expression High_Fe High Iron Fur_Fe Fur-Fe complex High_Fe->Fur_Fe forms Low_Fe Low Iron Fur Apo-Fur Low_Fe->Fur leads to pab_promoter pab promoter Fur_Fe->pab_promoter binds to Transcription_repressed Transcription Repressed Transcription_active Transcription Active pab_genes pab genes pab_promoter->Transcription_repressed leads to pab_promoter->Transcription_active is accessible

Caption: Proposed Fur-mediated regulation of the pab gene cluster.

Quantitative Data

Quantitative data on the production of this compound is limited. However, the original isolation study reported a yield of 6 mg of this compound from a 40 L culture of Pseudoalteromonas sp. KP20-4.[1]

ParameterValueSource
Producer StrainPseudoalteromonas sp. KP20-4Kanoh et al., 2003
Culture Volume40 LKanoh et al., 2003
Yield of this compound6 mgKanoh et al., 2003

Further studies are required to optimize fermentation conditions for enhanced production and to determine the kinetic parameters of the biosynthetic enzymes.

Experimental Protocols

This section provides an overview of the key experimental protocols required for the study of the this compound biosynthetic gene cluster.

Identification and Annotation of the pab Gene Cluster

This protocol outlines the general workflow for identifying and annotating a biosynthetic gene cluster from a bacterial genome.

gene_cluster_identification_workflow cluster_dna Genomic DNA cluster_sequencing Sequencing & Assembly cluster_analysis Bioinformatic Analysis DNA_extraction 1. Genomic DNA Extraction from Pseudoalteromonas sp. Sequencing 2. Whole Genome Sequencing (e.g., Illumina, PacBio) DNA_extraction->Sequencing Assembly 3. Genome Assembly Sequencing->Assembly Annotation 4. Genome Annotation (e.g., Prokka, RAST) Assembly->Annotation antiSMASH 5. BGC Prediction (antiSMASH) Annotation->antiSMASH Manual_curation 6. Manual Curation & Annotation of pab cluster genes antiSMASH->Manual_curation

Caption: Workflow for identification and annotation of the pab gene cluster.

Methodology:

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of Pseudoalteromonas sp. using a commercial kit or standard protocols (e.g., phenol-chloroform extraction).

  • Whole Genome Sequencing: The extracted DNA is subjected to next-generation sequencing (NGS) on a platform such as Illumina or PacBio to generate high-coverage sequence reads.

  • Genome Assembly: The sequence reads are assembled into a draft or complete genome sequence using assemblers like SPAdes, Canu, or Flye.

  • Genome Annotation: The assembled genome is annotated to identify open reading frames (ORFs) and predict their functions using tools like Prokka or the RAST server.

  • Biosynthetic Gene Cluster Prediction: The annotated genome is analyzed with specialized software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative biosynthetic gene clusters.

  • Manual Curation: The predicted pab cluster is manually inspected and curated. The function of each gene is predicted based on homology to known enzymes, and the domain architecture of NRPS and PKS enzymes is analyzed to predict the incorporated substrates.

Functional Characterization of the pab Gene Cluster

To confirm the role of the pab cluster in this compound biosynthesis, gene knockout or heterologous expression studies can be performed.

Gene Knockout:

  • Construct Design: A knockout construct is designed to delete a key biosynthetic gene (e.g., a core NRPS or PKS gene) within the pab cluster via homologous recombination. The construct typically contains flanking regions of the target gene and a selectable marker.

  • Transformation: The knockout construct is introduced into Pseudoalteromonas sp. via a suitable transformation method (e.g., electroporation or conjugation).

  • Selection and Verification: Transformants are selected based on the antibiotic resistance marker, and successful gene deletion is confirmed by PCR and sequencing.

  • Phenotypic Analysis: The knockout mutant is cultured under iron-limiting conditions, and the culture supernatant is analyzed by HPLC and mass spectrometry to confirm the abolishment of this compound production.

Heterologous Expression:

  • Cloning: The entire pab gene cluster is cloned from the genomic DNA of Pseudoalteromonas sp. into an expression vector. This can be achieved using techniques like Transformation-Associated Recombination (TAR) cloning in yeast.

  • Host Selection: A suitable heterologous host, such as Escherichia coli or a model Pseudomonas strain, is chosen for expression. The host may require engineering to provide necessary precursors or post-translational modifications.

  • Transformation and Expression: The expression vector containing the pab cluster is introduced into the heterologous host. Gene expression is induced under appropriate culture conditions.

  • Metabolite Analysis: The culture supernatant of the heterologous host is analyzed by HPLC and mass spectrometry to detect the production of this compound.

Purification and Quantification of this compound

Purification:

  • Culture: Pseudoalteromonas sp. is grown in a large-scale liquid culture with iron-deficient media to induce siderophore production.

  • Supernatant Collection: The culture is centrifuged to remove bacterial cells, and the supernatant containing the secreted this compound is collected.

  • Chromatography: The supernatant is subjected to a series of chromatographic steps for purification. This may include:

    • Solid-Phase Extraction (SPE): To concentrate the siderophore from the large volume of supernatant.

    • Ion-Exchange Chromatography: To separate molecules based on charge.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification to homogeneity.

  • Purity Assessment: The purity of the isolated this compound is assessed by HPLC and mass spectrometry.

Quantification:

  • Standard Curve: A standard curve is generated using purified this compound of known concentrations.

  • HPLC Analysis: Culture extracts are analyzed by HPLC, and the peak corresponding to this compound is identified by its retention time.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area to the standard curve.

Conclusion and Future Perspectives

The identification of the this compound biosynthetic gene cluster in Pseudoalteromonas sp. HM-SA03 provides a genetic blueprint for the production of this potent siderophore. This knowledge opens up several avenues for future research and development. The detailed characterization of the biosynthetic enzymes could enable the chemoenzymatic synthesis of novel siderophore analogs with tailored properties. Furthermore, understanding the regulation of the pab cluster could lead to the development of strategies to overproduce this compound for various applications, including as a potential therapeutic agent or as a tool for bioremediation. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this fascinating biosynthetic pathway and unlock its full potential.

References

The Role of Pseudoalterobactin B as a Siderophore: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential micronutrient for nearly all microbial life, yet its bioavailability in many environments, particularly marine ecosystems, is exceedingly low. To overcome this limitation, many bacteria have evolved sophisticated iron acquisition systems, central to which are siderophores—small, high-affinity iron-chelating molecules. This technical guide provides a comprehensive overview of Pseudoalterobactin B, a catecholate-type siderophore produced by the marine bacterium Pseudoalteromonas sp. KP20-4. We delve into its core function in iron sequestration, its proposed biosynthetic and regulatory pathways, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in microbiology, natural product chemistry, and drug development who are interested in the intricate mechanisms of microbial iron uptake and the potential applications of siderophores.

Introduction to this compound

This compound is a member of the pseudoalterobactin family of siderophores, first isolated from the marine bacterium Pseudoalteromonas sp. KP20-4[1]. Structurally, it is a complex peptide-based molecule featuring catecholate moieties that are critical for its high-affinity binding to ferric iron (Fe³⁺)[1]. Siderophores like this compound play a crucial role in the survival and proliferation of microorganisms in iron-limited environments by scavenging iron from the surroundings and transporting it into the cell[2]. The general function of siderophores involves their secretion into the extracellular space, chelation of available ferric iron, recognition of the ferrisiderophore complex by specific outer membrane receptors, and subsequent transport into the cytoplasm[2].

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₄₁H₆₃N₁₃O₂₁S--INVALID-LINK--
Molecular Weight1106.1 g/mol --INVALID-LINK--
Siderophore ClassCatecholateInferred from structure

Core Function: Iron Acquisition

The primary function of this compound is to sequester ferric iron from the environment with exceptionally high affinity. While the precise stability constant for the Fe³⁺-Pseudoalterobactin B complex has not been experimentally determined, a study on the closely related siderophore, Alterobactin A, revealed a thermodynamic stability constant of 10⁵¹±²[3]. Given the structural similarity, it is reasonable to infer that this compound possesses a similarly high affinity for iron.

This high binding affinity allows Pseudoalteromonas sp. to outcompete other organisms and host iron-binding proteins for scarce iron resources. The process of iron acquisition mediated by this compound can be conceptualized in the following stages:

  • Biosynthesis and Secretion: Under iron-limiting conditions, the biosynthetic gene cluster for this compound is activated, leading to its synthesis and secretion from the bacterial cell.

  • Iron Chelation: In the extracellular environment, this compound binds to available ferric iron, forming a stable Fe³⁺-Pseudoalterobactin B complex.

  • Receptor Recognition and Transport: The ferrisiderophore complex is recognized by a specific outer membrane receptor on the surface of the Pseudoalteromonas cell. This recognition triggers a TonB-dependent transport process across the outer membrane into the periplasm.

  • Cytoplasmic Uptake and Iron Release: The complex is then transported across the cytoplasmic membrane into the cytoplasm, where the iron is released from the siderophore, often through a reductive mechanism that converts Fe³⁺ to Fe²⁺. The now-free iron can be utilized in various metabolic processes.

Signaling and Regulation

The biosynthesis of siderophores is a tightly regulated process, primarily controlled by the intracellular iron concentration. In many Gram-negative bacteria, including those of the genus Pseudomonas (closely related to Pseudoalteromonas), the master regulator of iron homeostasis is the Ferric Uptake Regulator (Fur) protein[4].

Hypothetical Signaling Pathway for this compound Regulation:

Fe_low Low Intracellular Iron Fur Fur Protein (Apo-Fur) Fe_low->Fur leads to Fe_high High Intracellular Iron Fur_Fe Fur-Fe²⁺ Complex (Holo-Fur) Fe_high->Fur_Fe leads to PvdS_SspA PvdS / SspA (Positive Regulators) Fur->PvdS_SspA Allows expression of Fur_box fur box (Promoter Region) Fur_Fe->Fur_box Binds to pab_genes pseudoalterobactin biosynthesis genes (pab) Fur_box->pab_genes Represses transcription Pab_synthesis This compound Biosynthesis pab_genes->Pab_synthesis Leads to PvdS_SspA->pab_genes Activates transcription

Caption: Hypothetical Fur-mediated regulation of this compound biosynthesis.

Under iron-replete conditions, the Fur protein binds to Fe²⁺, forming a Holo-Fur complex. This complex then binds to a specific DNA sequence known as the "Fur box" located in the promoter region of iron-regulated genes, including those responsible for siderophore biosynthesis, thereby repressing their transcription[1]. Conversely, under iron-limiting conditions, Fur exists in its apo-form (without bound iron) and dissociates from the Fur box, lifting the repression and allowing for the transcription of the siderophore biosynthesis genes[1]. In some Pseudoalteromonas species, other positive regulators like PvdS and SspA have been shown to be involved in the activation of iron uptake systems[1].

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound.

Production and Purification of this compound

Objective: To culture Pseudoalteromonas sp. KP20-4 under iron-limiting conditions to induce siderophore production and subsequently purify this compound.

Materials:

  • Pseudoalteromonas sp. KP20-4 culture

  • Iron-deficient marine broth (e.g., modified ZoBell medium prepared with Chelex-100 resin-treated seawater)

  • Amberlite XAD-2 resin

  • Methanol

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Lyophilizer

Protocol:

  • Cultivation: Inoculate a starter culture of Pseudoalteromonas sp. KP20-4 into a large volume of iron-deficient marine broth. Incubate at the optimal growth temperature (e.g., 25°C) with shaking for 48-72 hours.

  • Extraction: Centrifuge the culture to remove bacterial cells. Pass the supernatant through a column packed with Amberlite XAD-2 resin.

  • Elution: Wash the resin with deionized water to remove salts, then elute the bound siderophores with a stepwise gradient of methanol (e.g., 20%, 50%, 80%, 100%).

  • Fraction Collection and Assay: Collect fractions and test for siderophore activity using the Chrome Azurol S (CAS) assay (see Protocol 4.2).

  • HPLC Purification: Pool the active fractions, concentrate under reduced pressure, and subject to preparative HPLC on a C18 column. Use a linear gradient of acetonitrile in water with 0.1% TFA as the mobile phase.

  • Isolation: Collect the peak corresponding to this compound (monitoring at a suitable wavelength, e.g., 310 nm for catecholates) and lyophilize to obtain the pure compound.

Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification

Objective: To detect and quantify the production of siderophores by Pseudoalteromonas sp. KP20-4.

Materials:

  • CAS agar plates or CAS solution

  • Culture supernatant of Pseudoalteromonas sp. KP20-4

  • Spectrophotometer or plate reader

Protocol (Liquid Assay):

  • CAS Solution Preparation: Prepare the CAS assay solution as described by Schwyn and Neilands (1987).

  • Assay: In a microplate well, mix an equal volume of culture supernatant with the CAS assay solution.

  • Incubation: Incubate at room temperature for a specified time (e.g., 20 minutes).

  • Measurement: Measure the absorbance at 630 nm. A decrease in absorbance compared to a control (uninoculated medium) indicates the presence of siderophores.

  • Quantification: Siderophore production can be quantified as a percentage of siderophore units (SU) using the formula: % SU = [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample[5].

Determination of Antimicrobial Activity (MIC Assay)

Objective: To assess the potential antimicrobial activity of this compound.

Materials:

  • Purified this compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Prepare a series of two-fold dilutions of this compound in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the potential cytotoxicity of this compound against a mammalian cell line.

Materials:

  • Purified this compound

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage relative to the vehicle control.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the key experimental procedures described above.

cluster_0 Production and Purification A Cultivation of Pseudoalteromonas sp. KP20-4 B Centrifugation A->B C XAD-2 Resin Chromatography B->C D Elution with Methanol Gradient C->D E CAS Assay of Fractions D->E F Pooling of Active Fractions E->F G Preparative HPLC (C18 Column) F->G H Lyophilization G->H I Pure this compound H->I

Caption: Workflow for the production and purification of this compound.

cluster_1 Biological Activity Assessment cluster_2 Antimicrobial Activity (MIC) cluster_3 Cytotoxicity (MTT Assay) J Pure this compound K Serial Dilution J->K O Treatment of Mammalian Cells J->O L Inoculation with Test Microorganism K->L M Incubation L->M N MIC Determination M->N P Incubation O->P Q MTT Addition and Formazan Solubilization P->Q R Absorbance Measurement Q->R

Caption: Workflow for assessing the biological activity of this compound.

Conclusion

This compound represents a fascinating example of the intricate strategies employed by marine bacteria to thrive in nutrient-limited environments. Its high affinity for iron underscores its importance in the ecological success of Pseudoalteromonas sp. KP20-4. This technical guide provides a foundational understanding of this compound's function, regulation, and methods for its study. Further research into the specific quantitative aspects of its iron binding, its full range of biological activities, and the precise molecular details of its transport and regulatory systems will undoubtedly provide deeper insights into microbial iron metabolism and may unveil novel avenues for therapeutic and biotechnological applications.

References

The Role of Pseudoalterobactin B in Marine Microbial Ecology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

Abstract

In the vast and competitive marine environment, the availability of essential nutrients dictates the structure and dynamics of microbial communities. Iron, a critical cofactor for numerous cellular processes, is particularly scarce in its bioavailable form in oceanic surface waters. To overcome this limitation, many marine bacteria have evolved sophisticated iron acquisition systems, chief among them the production of siderophores—low-molecular-weight, high-affinity iron chelators. This technical guide provides an in-depth examination of Pseudoalterobactin B, a potent siderophore produced by the marine bacterium Pseudoalteromonas sp. KP20-4. We will explore its chemical nature, biosynthetic origins, and its central role in iron acquisition. Furthermore, this guide details its function in mediating microbial competition, including implied antimicrobial and anti-biofilm activities, and discusses the regulatory networks governing its production. Detailed experimental protocols and quantitative data are provided to serve as a resource for researchers in marine microbiology and drug development.

Introduction: The Iron Problem in Marine Ecosystems

Iron is an essential element for most marine microorganisms, serving as a vital component of enzymes involved in photosynthesis, respiration, and nitrogen fixation. Despite its abundance in the Earth's crust, dissolved iron in the aerobic, slightly alkaline conditions of the ocean exists predominantly in the insoluble ferric (Fe³⁺) state, with concentrations as low as 0.01–2 nM in surface waters[1]. This extreme scarcity, known as iron limitation, creates intense competition among marine microbes. In response, bacteria have developed specialized mechanisms to scavenge this vital resource.

One of the most effective strategies is the secretion of siderophores. These molecules bind to Fe³⁺ with exceptionally high affinity, forming a ferric-siderophore complex that can be recognized and transported into the bacterial cell[2][3]. The genus Pseudoalteromonas, a group of Gram-negative gammaproteobacteria, is renowned for its production of a wide array of bioactive secondary metabolites that play significant roles in marine ecosystems[4]. Among these is this compound, a highly effective siderophore that underscores the competitive prowess of its producer.

This compound: Structure and Biosynthesis

This compound was isolated from the marine bacterium Pseudoalteromonas sp. KP20-4[2][5][6]. It is a complex peptide-based molecule characterized by the presence of a catechol group and two β-hydroxy-aspartic acid residues, which are critical for its iron-chelating function[7][8].

Table 1: Physicochemical and Biological Properties of this compound

PropertyValue / DescriptionReference(s)
Producing Organism Pseudoalteromonas sp. KP20-4[2][5]
Molecular Formula C₄₁H₆₃N₁₃O₂₁S[9]
Molar Mass 1106.1 g/mol [9]
Functional Groups Catechol, β-hydroxy-aspartic acid, peptide backbone[7][8]
Iron (Fe³⁺) Affinity Constant 10⁴⁹ - 10⁵³ (estimated)[7][10]
CAS Assay ED₅₀ Value 20 µM[8]

Note: The ED₅₀ value represents the effective dose required to reduce the absorbance of the CAS solution by 50%, indicating high iron-chelating activity. For comparison, under the same conditions, desferrioxamine B and enterobactin showed ED₅₀ values of 60 µM and 500 µM, respectively[8].

The biosynthesis of complex peptide siderophores like this compound is typically carried out by large, multi-domain enzymatic complexes known as Non-Ribosomal Peptide Synthetases (NRPSs). These enzymes function as an assembly line, sequentially adding and modifying amino acid precursors to build the final molecule. The genes encoding these NRPS enzymes are organized into biosynthetic gene clusters (BGCs)[11].

NRPS_Biosynthesis cluster_0 NRPS Assembly Line A_Domain A-Domain (Adenylation) Selects Amino Acid T_Domain T-Domain (Thiolation) Tethers Amino Acid A_Domain->T_Domain Loads C_Domain C-Domain (Condensation) Forms Peptide Bond T_Domain->C_Domain Presents Mod_Domain Modification Domains (e.g., Hydroxylation) C_Domain->Mod_Domain Chain Elongation TE_Domain TE-Domain (Thioesterase) Releases Peptide Mod_Domain->TE_Domain Siderophore This compound (Final Siderophore) TE_Domain->Siderophore AA Amino Acid Precursors AA->A_Domain

Caption: High-level overview of Non-Ribosomal Peptide Synthetase (NRPS) assembly line for siderophore synthesis.

Core Function: High-Affinity Iron Acquisition

The primary role of this compound is to secure iron for its producing organism. This process involves several key steps: secretion of the apo-siderophore (iron-free), chelation of environmental Fe³⁺, recognition and transport of the ferri-siderophore complex back into the cell, and finally, the intracellular release of iron. In Gram-negative bacteria like Pseudoalteromonas, this transport across the outer membrane is an energy-dependent process mediated by TonB-dependent transporters[11].

Iron_Acquisition_Pathway cluster_OM Outer Membrane cluster_Peri Periplasm cluster_IM Inner Membrane cluster_Cyto Cytoplasm PAB_Fe Ferri-Pseudoalterobactin B (PAB-Fe³⁺) Receptor TonB-Dependent Receptor PAB_Fe->Receptor Binds PAB_Fe_Peri PAB-Fe³⁺ Receptor->PAB_Fe_Peri Transports PBP Periplasmic Binding Protein (PBP) ABC ABC Transporter PBP->ABC Delivers PAB_Fe_Peri->PBP Binds PAB_Fe_Cyto PAB-Fe³⁺ ABC->PAB_Fe_Cyto Transports TonB TonB-ExbB-ExbD Complex TonB->Receptor Energizes Fe2 Fe²⁺ PAB_Fe_Cyto->Fe2 Reduction & Release Apo_PAB Apo-PAB PAB_Fe_Cyto->Apo_PAB Metabolism Cellular Metabolism Fe2->Metabolism PAB_out Apo-Pseudoalterobactin B (secreted) PAB_out->PAB_Fe Chelates Fe3_out Fe³⁺ (environmental) Fe3_out->PAB_Fe

Caption: Siderophore-mediated iron acquisition pathway in Gram-negative marine bacteria.

Role in Marine Microbial Competition

The ability to efficiently sequester the limited supply of iron provides a significant competitive advantage. By producing this compound, Pseudoalteromonas sp. KP20-4 can effectively starve its competitors of iron, thereby inhibiting their growth.

Implied Antimicrobial Activity

While direct studies measuring the Minimum Inhibitory Concentration (MIC) of pure this compound against other marine microbes are not extensively available in the reviewed literature, its primary function of iron sequestration is a well-established mechanism of indirect antimicrobial action, known as nutritional immunity. By lowering the concentration of bioavailable iron below the threshold required for growth, siderophores can act as potent bacteriostatic or fungistatic agents[11].

Table 2: Antimicrobial Activity of this compound

Target OrganismMIC (µg/mL)Activity TypeReference(s)
Various Marine BacteriaData not availableThe primary antimicrobial action is inferred to be bacteriostatic via high-affinity iron sequestration.[11][12]
Potential Anti-Biofilm Activity

Biofilms are surface-attached communities of microorganisms encased in a self-produced matrix, which provides protection and facilitates nutrient cycling. Iron is crucial for the initial attachment and subsequent maturation of bacterial biofilms. Siderophores can influence biofilm formation in two ways:

  • Inhibition: By sequestering iron, siderophores can prevent competing bacteria from forming biofilms.

  • Dispersal: Some siderophores may play a role in signaling or actively disrupting established biofilms.

While several studies have shown that crude extracts from Pseudoalteromonas species can inhibit biofilm formation, specific quantitative data on the anti-biofilm properties of this compound itself are not currently available[12]. Its potent iron-chelating properties strongly suggest a role in preventing biofilm formation by iron-starving competitors.

Table 3: Anti-biofilm Activity of this compound

Target OrganismBiofilm Inhibition (%)ConcentrationReference(s)
Various Marine BacteriaData not availableData not availableThe anti-biofilm action is inferred to be primarily through the sequestration of iron required for biofilm development.

Regulation of this compound Production

The production of siderophores is a metabolically expensive process and is therefore tightly regulated. The primary signal for inducing siderophore biosynthesis is iron limitation. In many bacteria, this regulation is controlled by the Ferric uptake regulator (Fur) protein.

In iron-replete conditions, Fur binds to Fe²⁺ and acts as a transcriptional repressor, binding to specific DNA sequences (Fur boxes) in the promoter regions of siderophore biosynthesis and transport genes, thereby blocking their expression. When intracellular iron levels are low, Fur is unable to bind DNA, leading to the de-repression and transcription of these genes[11][13]. Studies in other Pseudoalteromonas species have also implicated upstream regulators, such as the Stringent Starvation Protein A (SspA), in positively regulating the expression of siderophore biosynthetic genes[14].

Siderophore_Regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe_high Fe²⁺ (High) Fur_active Fur-Fe²⁺ Complex (Active Repressor) Fe_high->Fur_active Binds to Fur FurBox_high Fur Box Fur_active->FurBox_high Binds PabGenes_high This compound Biosynthesis Genes Fur_active->PabGenes_high Represses Transcription_blocked Transcription BLOCKED PabGenes_high->Transcription_blocked Fe_low Fe²⁺ (Low) Fur_inactive Apo-Fur (Inactive) Fe_low->Fur_inactive Fur is unbound FurBox_low Fur Box Fur_inactive->FurBox_low Cannot Bind PabGenes_low This compound Biosynthesis Genes Transcription_active Transcription ACTIVE PabGenes_low->Transcription_active SspA SspA Regulator SspA->PabGenes_low Positively Regulates

Caption: Regulation of siderophore biosynthesis by the Fur protein in response to iron availability.

Implications for Drug Development

The unique properties of siderophores like this compound make them attractive subjects for biomedical and biotechnological research.

  • "Trojan Horse" Antibiotics: The high specificity of siderophore uptake systems can be exploited to deliver antimicrobial agents into target bacteria. By conjugating an antibiotic to a siderophore, the bacterium is tricked into actively transporting the drug, bypassing resistance mechanisms like outer membrane impermeability.

  • Virulence Factor Inhibition: Since iron acquisition is essential for the virulence of many pathogenic bacteria, inhibiting siderophore biosynthesis or uptake represents a promising anti-infective strategy.

  • Iron Overload Therapies: Siderophores are used clinically to treat iron overload diseases (hemochromatosis) by chelating excess iron, which can then be excreted from the body[15]. The high affinity of this compound could inspire the design of new, more effective chelation therapies.

Experimental Protocols

Siderophore Detection: Chrome Azurol S (CAS) Assay

This universal colorimetric assay is used to detect and quantify siderophore production. The assay is based on the principle that siderophores will remove iron from a blue-colored Fe-CAS-HDTMA complex, causing a color change to orange/yellow.

CAS_Assay_Workflow start Start prep_culture 1. Prepare Bacterial Culture in Iron-Depleted Marine Broth start->prep_culture incubate 2. Incubate to Allow Growth and Siderophore Production prep_culture->incubate centrifuge 3. Centrifuge Culture to Pellet Cells incubate->centrifuge supernatant 4. Collect Supernatant (Contains Siderophores) centrifuge->supernatant mix 5. Mix Supernatant with CAS Assay Solution supernatant->mix observe 6. Incubate and Observe Color Change (Blue -> Orange) mix->observe quantify 7. Quantify Color Change Spectrophotometrically (~630 nm) observe->quantify end End quantify->end

Caption: Experimental workflow for the Chrome Azurol S (CAS) assay for siderophore detection.

Methodology:

  • Prepare CAS Agar Plates: Prepare CAS agar by mixing a dye complex of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and FeCl₃ with a suitable growth medium (e.g., marine agar) that has been made iron-deficient. The final medium will be blue.

  • Inoculation: Spot or streak the bacterial culture (Pseudoalteromonas sp.) onto the CAS agar plates.

  • Incubation: Incubate the plates under optimal growth conditions (e.g., 25-30°C) for several days.

  • Observation: Siderophore production is indicated by the formation of a yellow or orange halo around the bacterial growth against the blue background of the agar. The diameter of the halo can be used for semi-quantitative analysis.

Antimicrobial Susceptibility: Broth Microdilution Method (MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

MIC_Workflow start Start prep_serial 1. Prepare Serial Dilutions of Test Compound (e.g., PAB) in a 96-well Plate start->prep_serial add_inoculum 2. Add Standardized Inoculum of Target Bacterium to Each Well prep_serial->add_inoculum controls 3. Include Positive (No Compound) and Negative (No Bacteria) Controls add_inoculum->controls incubate 4. Incubate Plate under Appropriate Conditions controls->incubate read_results 5. Read Results Visually or with a Plate Reader (OD600) incubate->read_results determine_mic 6. Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., purified this compound) in a suitable broth medium (e.g., Mueller-Hinton Broth supplemented with salt for marine bacteria).

  • Inoculation: Add a standardized inoculum of the target bacterial strain to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the target organism (e.g., 28-37°C) for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Biofilm Formation: Crystal Violet Assay

This assay quantifies the total biomass of a bacterial biofilm.

Biofilm_Assay_Workflow start Start inoculate 1. Inoculate Wells of 96-well Plate with Bacteria (with/without inhibitor) start->inoculate incubate 2. Incubate (24-48h) to Allow Biofilm Formation inoculate->incubate wash_planktonic 3. Discard Media and Wash Wells Gently to Remove Planktonic Cells incubate->wash_planktonic stain 4. Stain Adherent Biofilm with 0.1% Crystal Violet (15 min) wash_planktonic->stain wash_excess 5. Wash Wells to Remove Excess Stain stain->wash_excess solubilize 6. Solubilize Bound Stain with Acetic Acid or Ethanol wash_excess->solubilize measure 7. Measure Absorbance (OD ~550-590 nm) solubilize->measure end End measure->end

Caption: Experimental workflow for the Crystal Violet biofilm formation assay.

Methodology:

  • Biofilm Growth: Grow bacterial cultures in a 96-well plate in a suitable medium, with and without the test compound, and incubate under static conditions for 24-48 hours.

  • Washing: Discard the culture medium and gently wash the wells with water or saline to remove non-adherent (planktonic) cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature. The dye will stain the cells and matrix components of the biofilm.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly to remove any unbound dye.

  • Solubilization: Add a solvent (e.g., 30% acetic acid or ethanol) to each well to solubilize the crystal violet that is bound to the biofilm.

  • Quantification: Transfer the solubilized dye to a new plate and measure the absorbance at approximately 550-590 nm. The absorbance is directly proportional to the amount of biofilm formed.

Conclusion

This compound is a testament to the chemical ingenuity of marine bacteria in adapting to nutrient-poor environments. Its exceptionally high affinity for iron establishes it as a powerful tool for iron acquisition, providing Pseudoalteromonas sp. KP20-4 with a distinct competitive advantage in the struggle for this essential resource. While its direct antimicrobial and anti-biofilm activities require further quantitative investigation, its role as a key mediator of microbial competition through iron sequestration is clear. The intricate regulatory networks controlling its production highlight its importance to the organism's survival. For scientists, this compound not only offers a window into the complex ecological interactions within marine microbial communities but also presents a promising scaffold for the development of novel therapeutics, from advanced chelation agents to innovative "Trojan Horse" antibiotics. Further research into its specific bioactivities and regulatory pathways will undoubtedly uncover new principles of microbial ecology and open new avenues for drug discovery.

References

A Technical Guide to Pseudoalterobactin B and its Producing Organism, Pseudoalteromonas sp. KP20-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Pseudoalterobactin B, a novel siderophore, and the marine bacterium responsible for its production, Pseudoalteromonas sp. KP20-4. The information compiled herein covers the chemical properties of the molecule, its proposed biosynthesis, and detailed experimental protocols for its detection and isolation.

Introduction

The marine environment is a vast and largely untapped resource for novel bioactive compounds. Marine bacteria, in particular, have garnered significant interest for their ability to produce a diverse array of secondary metabolites with potential pharmaceutical applications.[1][2][3] The genus Pseudoalteromonas is a notable example, known for producing compounds with antimicrobial, antitumor, and antioxidant activities.[1] This guide focuses on Pseudoalterobactin A and B, two novel siderophores discovered from the marine bacterium Pseudoalteromonas sp. strain KP20-4.[4][5][6] Siderophores are high-affinity iron-chelating molecules critical for microbial survival in iron-limited environments, and their unique properties make them promising candidates for drug delivery and therapeutic applications.[7]

Organism Profile: Pseudoalteromonas sp. KP20-4

Pseudoalteromonas sp. KP20-4 is a marine bacterium isolated from the waters of the Republic of Palau.[6] As a member of the Pseudoalteromonas genus, it belongs to the class Gammaproteobacteria. Strains from this genus are known for their metabolic diversity and their capacity to produce a wide range of secondary metabolites, often facilitated by non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene clusters.[1]

This compound: A Novel Catechol-Type Siderophore

This compound is a peptide-based siderophore characterized by its potent iron-binding capabilities.[4][6] Its structure was elucidated through extensive spectroscopic analysis, including ESI-MS/MS.[6]

Chemical and Physical Properties

The key quantitative and identifying properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C41H63N13O21S[8][9]
Molecular Weight 1106.1 g/mol [8]
Monoisotopic Mass 1105.39821724 Da[8]
IUPAC Name 3-[[4-amino-2-[[4-amino-8-[(2,3-dihydroxy-4-sulfobenzoyl)amino]-3-hydroxyoctanoyl]amino]-4-oxobutanoyl]amino]-4-[[6-[carboxy(hydroxy)methyl]-9-[3-(diaminomethylideneamino)propyl]-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohexadec-12-yl]amino]-2-hydroxy-4-oxobutanoic acid[8]
Production Yield 6 mg from 40 L of culture media[6]

Note: Pseudoalterobactin A, isolated alongside B, differs in that a lysine residue replaces the arginine in the this compound structure.[6]

Proposed Biosynthesis

While the specific biosynthetic gene cluster for this compound in Pseudoalteromonas sp. KP20-4 has not been detailed in the literature, its peptidic structure strongly suggests synthesis via a Non-Ribosomal Peptide Synthetase (NRPS) pathway.[1] NRPS pathways are modular enzymatic assembly lines that build complex peptides from standard and non-standard amino acid precursors. The biosynthesis of other pseudoalterobactins involves the iterative incorporation of hydroxyaspartic acid residues.[1]

This compound Proposed Biosynthesis Proposed NRPS-Mediated Biosynthesis of this compound cluster_0 Precursor Supply cluster_1 NRPS Assembly Line cluster_2 Post-Assembly Modification cluster_3 Final Product AminoAcids Amino Acid Pool (Arginine, Aspartate, etc.) NRPS Loading Adenylation (A) Thiolation (T) Condensation (C) Modification (Mod) Thioesterase (Te) AminoAcids->NRPS:f1 Activation DHBS 2,3-Dihydroxybenzoate (Catechol Unit Precursor) DHBS->NRPS:f1 Activation NRPS:f3->NRPS:f3 Sulfotransferase Sulfotransferase Enzyme NRPS:f5->Sulfotransferase Release of Peptide Chain PAB_B This compound Sulfotransferase->PAB_B Sulfonation CAS Assay Workflow Experimental Workflow for Siderophore Detection (CAS Assay) Start Start: Culture Supernatant Spot Spot 10µL of Supernatant onto CAS Agar Start->Spot Prep_Plate Prepare CAS Agar Plate (Blue Color) Prep_Plate->Spot Incubate Incubate at 28°C for 24-72 hours Spot->Incubate Observe Observe for Color Change Incubate->Observe Positive Result: Positive (Orange/Yellow Halo) Observe->Positive Siderophore Present Negative Result: Negative (No Halo) Observe->Negative Siderophore Absent Isolation Workflow General Workflow for Isolation and Characterization Culture 1. Large-Scale Fermentation (40 L Culture of KP20-4) Harvest 2. Cell Removal (Centrifugation/Filtration) Culture->Harvest Extract 3. Extraction (e.g., Solid Phase Extraction) Harvest->Extract Fractionate 4. Chromatographic Fractionation (e.g., Column Chromatography) Extract->Fractionate Monitor Monitor Fractions with CAS Assay Fractionate->Monitor Collect Fractions Purify 5. Final Purification (HPLC) Fractionate->Purify Monitor->Fractionate Pool Active Fractions Characterize 6. Structure Elucidation (NMR, ESI-MS/MS) Purify->Characterize Result Pure this compound Characterize->Result Fractionation_Loop Fractionation_Loop

References

An In-depth Technical Guide to Pseudoalterobactin B: A Potent Siderophore from the Marine Bacterium Pseudoalteromonas sp. KP20-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoalterobactin B is a catechol-type siderophore produced by the marine bacterium Pseudoalteromonas sp. KP20-4. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from their environment, a crucial process for their survival and pathogenesis. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines detailed (though generalized due to limited specific public data) experimental protocols for its study, and presents a hypothetical signaling pathway for its regulation and uptake based on current knowledge of siderophore biology in marine bacteria. This document is intended to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic applications of this marine natural product.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₄₁H₆₃N₁₃O₂₁SPubChem[1]
Molecular Weight 1106.1 g/mol PubChem[1]
Monoisotopic Mass 1105.39821724 DaPubChem[1]
Solubility Data not available. Expected to be soluble in aqueous solutions due to its polar nature and function as an extracellular siderophore.Inferred
Stability Data not available. Catecholate siderophores can be susceptible to oxidation and pH-dependent degradation. Stability studies are recommended.Inferred
Appearance Data not available. Siderophore-iron complexes are often colored (typically reddish-brown).Inferred

Biological Activity

As a siderophore, the primary biological function of this compound is to sequester ferric iron (Fe³⁺) from the environment and transport it into the bacterial cell. This iron scavenging capability can indirectly contribute to the virulence of the producing bacterium by enabling it to thrive in iron-limited host environments. Furthermore, siderophores can exhibit antimicrobial properties by depriving competing microorganisms of iron. Specific quantitative data on the biological activity of this compound, such as Minimum Inhibitory Concentrations (MICs) against various bacterial strains or cytotoxicity (IC₅₀), are not currently available in published literature.

Experimental Protocols

The following protocols are detailed methodologies for the isolation, purification, and characterization of this compound. These are based on established techniques for siderophore research, as the specific protocols from the original discovery publication are not fully accessible.

Production and Isolation of this compound

This protocol outlines the cultivation of Pseudoalteromonas sp. KP20-4 for siderophore production and the initial steps for isolating this compound from the culture supernatant.

G cluster_0 Cultivation cluster_1 Harvesting cluster_2 Initial Purification Inoculation Inoculate Pseudoalteromonas sp. KP20-4 Incubation Incubate at 25-30°C with shaking Inoculation->Incubation Iron-deficient media Centrifugation Centrifuge culture at 10,000 x g Incubation->Centrifugation Separate cells Supernatant_Collection Collect cell-free supernatant Centrifugation->Supernatant_Collection Amberlite_XAD Apply supernatant to Amberlite XAD-2 column Supernatant_Collection->Amberlite_XAD Adsorption Methanol_Elution Elute with methanol Amberlite_XAD->Methanol_Elution Elution Crude_Extract Concentrate eluate to obtain crude extract Methanol_Elution->Crude_Extract G cluster_0 Extracellular cluster_1 Outer Membrane cluster_2 Periplasm cluster_4 Cytoplasm Fe3+ Fe³⁺ Fe_PseudoB Fe³⁺-Pseudoalterobactin B Fe3+->Fe_PseudoB PseudoB This compound PseudoB->Fe_PseudoB OM_Receptor Outer Membrane Receptor Fe_PseudoB->OM_Receptor TonB TonB-ExbB-ExbD Complex OM_Receptor->TonB IM_Transporter Inner Membrane ABC Transporter TonB->IM_Transporter Transport Release Fe³⁺ Release/Reduction IM_Transporter->Release Fe2+ Fe²⁺ Release->Fe2+ Fur Fur-Fe²⁺ Complex (Active Repressor) Fe2+->Fur pvd_genes pvd Genes (Siderophore Biosynthesis) Fur->pvd_genes Repression

References

In-Depth Technical Guide: Initial Characterization of Pseudoalterobactin A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of Pseudoalterobactin A and B, two siderophores isolated from the marine bacterium Pseudoalteromonas sp. KP20-4. The document details the isolation, purification, and structural elucidation of these compounds, presenting available quantitative data and outlining the experimental protocols employed in their initial study.

Introduction

Pseudoalterobactin A and B were first described by Kanoh et al. in a 2003 publication in The Journal of Antibiotics.[1][2] These compounds belong to the siderophore class of molecules, which are high-affinity iron-chelating agents produced by microorganisms to scavenge iron from their environment. The initial research laid the groundwork for understanding their chemical nature and biological potential.

Physicochemical Properties

Pseudoalterobactin A and B are complex peptide-based molecules. Their fundamental properties are summarized in the table below.

PropertyPseudoalterobactin APseudoalterobactin B
Molecular Formula C41H63N11O21SC41H63N13O21S
Molecular Weight 1078.1 g/mol 1106.1 g/mol
Source Organism Pseudoalteromonas sp. KP20-4Pseudoalteromonas sp. KP20-4
Compound Class SiderophoreSiderophore

Experimental Protocols

The following sections detail the methodologies utilized in the initial characterization of Pseudoalterobactin A and B, based on the work of Kanoh et al. (2003).

Fermentation and Production
  • Microorganism : Pseudoalteromonas sp. KP20-4, a marine bacterium.

  • Culture Medium : The bacterium was cultured in an iron-deficient medium to induce the production of siderophores. A common practice involves using a base medium and treating it with a chelating resin (e.g., Chelex 100) to remove trace iron.

  • Fermentation Conditions : Large-scale fermentation was carried out in flasks with agitation to ensure proper aeration. The culture was incubated for a period sufficient to allow for the accumulation of siderophores in the supernatant.

Isolation and Purification

The isolation and purification of Pseudoalterobactin A and B from the culture supernatant involved a multi-step chromatographic process.

  • Adsorption Chromatography : The culture supernatant was first passed through a column packed with a non-polar adsorbent resin (e.g., Diaion HP-20) to capture the siderophores.

  • Elution : The resin was washed, and the siderophores were subsequently eluted with an organic solvent, such as methanol or acetone.

  • Solvent Partitioning : The crude extract was then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Gel Filtration Chromatography : Further purification was achieved using gel filtration chromatography (e.g., Sephadex LH-20) to separate molecules based on size.

  • High-Performance Liquid Chromatography (HPLC) : The final purification step involved preparative reverse-phase HPLC to yield pure Pseudoalterobactin A and B.

Structure Elucidation

The chemical structures of Pseudoalterobactin A and B were determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : High-resolution mass spectrometry was used to determine the exact molecular weights and elemental compositions of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of 1D and 2D NMR experiments (including 1H, 13C, COSY, HMQC, and HMBC) were conducted to elucidate the connectivity of atoms and the overall structure of the molecules.

  • Amino Acid Analysis : Hydrolysis of the compounds followed by amino acid analysis was performed to identify the constituent amino acid residues.

Quantitative Data

The initial characterization of Pseudoalterobactin A and B included an assessment of their iron-chelating activity using the Chrome Azurol S (CAS) assay.

AssayParameterPseudoalterobactin A & B
Chrome Azurol S (CAS) Assay ED5020 µM

The CAS assay is a colorimetric method used to detect and quantify siderophores. The ED50 value represents the effective dose required to achieve 50% of the maximum response in the assay, indicating potent iron-chelating activity.

No quantitative data on the antimicrobial or cytotoxic activities of Pseudoalterobactin A and B were available in the reviewed literature.

Signaling Pathways and Mechanism of Action

As of the time of this review, there is no published information detailing the specific signaling pathways affected by Pseudoalterobactin A or B, nor their precise mechanism of action beyond iron chelation. The primary biological role of siderophores is to sequester ferric iron (Fe³⁺) from the environment and transport it into the microbial cell. This process is crucial for microbial survival in iron-limited conditions.

The general mechanism of siderophore-mediated iron uptake is depicted in the diagram below.

Siderophore_Iron_Uptake cluster_extracellular Extracellular Environment cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Fe3_insoluble Insoluble Fe(III) Siderophore Secreted Siderophore (Pseudoalterobactin A/B) Fe3_insoluble->Siderophore Chelation Fe_Siderophore_Complex Fe(III)-Siderophore Complex Receptor Outer Membrane Receptor Fe_Siderophore_Complex->Receptor Binding Fe2_intracellular Fe(II) Receptor->Fe2_intracellular Transport & Reduction Metabolism Cellular Metabolism Fe2_intracellular->Metabolism

Caption: Generalized siderophore-mediated iron uptake pathway.

Experimental Workflow Visualization

The logical flow of the initial characterization of Pseudoalterobactin A and B can be visualized as follows:

Experimental_Workflow Start Start: Isolate Pseudoalteromonas sp. KP20-4 Fermentation Large-Scale Fermentation in Iron-Deficient Medium Start->Fermentation Harvest Harvest Culture Supernatant Fermentation->Harvest Isolation Isolation via Adsorption Chromatography Harvest->Isolation Purification Multi-Step Purification (Solvent Partitioning, Gel Filtration, HPLC) Isolation->Purification Pure_Compounds Obtain Pure Pseudoalterobactin A & B Purification->Pure_Compounds Structure_Elucidation Structural Elucidation (MS, NMR, Amino Acid Analysis) Pure_Compounds->Structure_Elucidation Biological_Activity Biological Activity Assessment (CAS Assay) Pure_Compounds->Biological_Activity Final_Characterization Complete Initial Characterization Structure_Elucidation->Final_Characterization Biological_Activity->Final_Characterization

Caption: Experimental workflow for the characterization of Pseudoalterobactin A and B.

Conclusion

The initial characterization of Pseudoalterobactin A and B successfully identified them as novel siderophores with potent iron-chelating capabilities. Their complex structures were elucidated, providing a foundation for further investigation into their biological activities and potential applications. Future research could focus on exploring their antimicrobial and cytotoxic properties, understanding their specific mechanisms of iron transport, and investigating their roles in microbial ecology and pathogenesis. The detailed methodologies presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery.

References

Regulation of Pseudoalterobactin B Production in Pseudoalteromonas: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoalterobactin B, a potent siderophore produced by marine bacteria of the genus Pseudoalteromonas, plays a critical role in iron acquisition, a process vital for bacterial survival and pathogenesis. The biosynthesis of this complex molecule is tightly regulated, primarily in response to environmental iron availability. This technical guide provides a comprehensive overview of the current understanding of the regulatory mechanisms governing this compound production. It delves into the genetic architecture of the biosynthetic gene cluster, the key regulatory proteins involved, and the proposed signaling pathways. Detailed experimental protocols for studying these regulatory networks are also provided to facilitate further research and drug development efforts targeting this essential pathway.

Introduction

Iron is an essential micronutrient for most living organisms, serving as a cofactor for numerous enzymes involved in critical metabolic processes. However, in aerobic environments, iron predominantly exists in the insoluble ferric (Fe³⁺) form, limiting its bioavailability. To overcome this challenge, many bacteria have evolved sophisticated iron acquisition systems, including the synthesis and secretion of high-affinity iron-chelating molecules called siderophores.

Pseudoalteromonas, a genus of marine Gammaproteobacteria, is known for its prolific production of a diverse array of bioactive secondary metabolites. Among these is this compound, a siderophore with a high affinity for ferric iron. The ability to produce this compound provides a significant competitive advantage to Pseudoalteromonas in iron-limited marine environments. Understanding the intricate regulatory networks that control the production of this siderophore is crucial for elucidating the ecological strategies of Pseudoalteromonas and for identifying potential targets for novel antimicrobial agents. This guide summarizes the key findings on the regulation of this compound production and provides detailed methodologies for its investigation.

The this compound Biosynthetic Gene Cluster (pab)

The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster, designated as pab. A putative pab gene cluster has been identified in Pseudoalteromonas sp. HM-SA03.[1] This cluster is predicted to be responsible for the synthesis of the siderophore backbone through the coordinated action of nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs).[1][2]

Table 1: Key Components of the Putative pab Gene Cluster in Pseudoalteromonas sp. HM-SA03

Gene (putative)Proposed FunctionDomain Architecture
pab (various ORFs)Nonribosomal Peptide Synthetase (NRPS)Adenylation (A), Thiolation (T), Condensation (C)
pab (various ORFs)Polyketide Synthase (PKS)Ketosynthase (KS), Acyltransferase (AT), Ketoreductase (KR), etc.
-Precursor biosynthesis and tailoring enzymes-
-Transport proteins-

Note: The complete annotation and functional characterization of all genes within the pab cluster are still under investigation.

Regulatory Mechanisms

The production of this compound is primarily controlled at the transcriptional level in response to iron availability. This regulation ensures that the energetically expensive process of siderophore synthesis is only activated when iron is scarce.

The Ferric Uptake Regulator (Fur)

The central regulator of iron homeostasis in many bacteria, including those of the genus Pseudomonas which are closely related to Pseudoalteromonas, is the Ferric Uptake Regulator (Fur) protein.[3][4][5][6] In its ferrous iron (Fe²⁺)-bound form (holo-Fur), the protein acts as a transcriptional repressor. It binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes, thereby blocking transcription.[7] Under iron-limiting conditions, Fur exists in its apo-form (without bound iron), which has a low affinity for the Fur box. This dissociation allows RNA polymerase to access the promoter and initiate transcription of the downstream genes, including those involved in siderophore biosynthesis.

While a specific Fur box has not yet been experimentally confirmed for the pab gene cluster, the presence of Fur homologs in Pseudoalteromonas genomes and the iron-responsive nature of siderophore production strongly suggest a similar regulatory mechanism.[8][9]

Other Potential Regulators

Recent studies in Pseudoalteromonas sp. R3 have implicated other regulatory proteins in the control of iron uptake, which may indirectly influence this compound production. These include:

  • Stringent Starvation Protein A (SspA): This protein has been shown to positively regulate the expression of various iron uptake systems.[8]

  • Extracytoplasmic Function (ECF) Sigma Factor PvdS: PvdS is an iron-starvation sigma factor that can direct RNA polymerase to transcribe genes involved in siderophore biosynthesis.[8]

The interplay between Fur, SspA, and PvdS in the specific regulation of the pab gene cluster remains an active area of research.

Signaling Pathway

The current model for the regulation of this compound production by iron involves a direct sensing of intracellular iron levels by the Fur protein.

Fe_high High Iron Fur Fur Fe_high->Fur Binds Fe_low Low Iron Fe_low->Fur Dissociates from Fur_Fe Holo-Fur (Active Repressor) Fur->Fur_Fe pab_promoter pab Promoter Fur_Fe->pab_promoter Binds Transcription_Blocked Transcription Blocked pab_genes pab Genes Transcription_Active Transcription Active pab_promoter->Transcription_Active Pseudoalterobactin_B This compound pab_genes->Pseudoalterobactin_B Biosynthesis

Caption: Proposed signaling pathway for iron-dependent regulation of this compound production.

Under iron-replete conditions, intracellular Fe²⁺ binds to the apo-Fur protein, converting it into its active repressor form (holo-Fur). Holo-Fur then binds to the Fur box in the promoter region of the pab gene cluster, physically obstructing the binding of RNA polymerase and thereby repressing transcription.

Conversely, under iron-limiting conditions, the intracellular Fe²⁺ concentration drops, leading to the dissociation of iron from holo-Fur. The resulting apo-Fur has a low affinity for the Fur box and detaches from the DNA. This allows RNA polymerase to bind to the promoter and initiate the transcription of the pab genes, leading to the synthesis and secretion of this compound.

Experimental Protocols

Investigating the regulation of this compound production requires a combination of genetic, biochemical, and analytical techniques. Below are detailed protocols for key experiments.

Quantification of this compound Production

Objective: To quantify the amount of this compound produced by Pseudoalteromonas under different iron concentrations.

Methodology: Chrome Azurol S (CAS) Assay

The CAS assay is a widely used colorimetric method for detecting and quantifying siderophores.[10] It is based on the competition for iron between the siderophore and the strong chelator CAS.

Protocol:

  • Prepare CAS shuttle solution:

    • Solution 1: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water. Add 10 ml of 1 mM FeCl₃·6H₂O solution.

    • Solution 2: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

    • Slowly mix Solution 1 and Solution 2 with constant stirring to form a dark blue solution. Autoclave and store in the dark.

  • Culture Preparation:

    • Grow Pseudoalteromonas in an iron-limited minimal medium (e.g., M9 minimal medium supplemented with succinate as a carbon source).

    • Prepare parallel cultures with varying concentrations of FeCl₃ (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 50 µM).

    • Incubate cultures under appropriate conditions (e.g., 25°C with shaking) for a defined period (e.g., 48 hours).

  • Assay:

    • Centrifuge the bacterial cultures to pellet the cells.

    • Mix 100 µl of the culture supernatant with 100 µl of the CAS shuttle solution in a 96-well microplate.

    • Incubate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm using a microplate reader.

    • Calculate the percentage of siderophore units using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).

Identification of Regulatory Genes: Gene Knockout

Objective: To determine the role of a candidate regulatory gene (e.g., fur) in this compound production by creating a deletion mutant.

Methodology: Homologous Recombination

This method involves replacing the target gene with a selectable marker (e.g., an antibiotic resistance cassette) through two crossover events.

Protocol:

  • Construct the knockout vector:

    • Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the target gene from Pseudoalteromonas genomic DNA using PCR.

    • Clone the flanking regions into a suicide vector (a plasmid that cannot replicate in Pseudoalteromonas) on either side of a selectable marker cassette.

  • Conjugation:

    • Transform the knockout vector into a donor E. coli strain (e.g., a strain with mobilizing plasmids).

    • Mate the donor E. coli with the recipient Pseudoalteromonas strain on a solid medium.

  • Selection of Mutants:

    • Select for single-crossover integrants by plating the conjugation mixture on a medium containing an antibiotic to which the recipient is sensitive and the vector confers resistance.

    • Select for double-crossover mutants (gene knockouts) by plating the single-crossover colonies on a medium containing a counter-selectable marker (e.g., sucrose for a sacB-containing vector) and the antibiotic corresponding to the resistance cassette.

  • Verification:

    • Confirm the gene deletion by PCR using primers flanking the target gene and by sequencing the PCR product.

    • Assess the phenotype of the knockout mutant by quantifying this compound production using the CAS assay.

Analysis of Protein-DNA Interactions: Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine if a regulatory protein (e.g., Fur) directly binds to the promoter region of the pab gene cluster.

Methodology:

EMSA is a technique used to study protein-DNA interactions based on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment.

Protocol:

  • Prepare the DNA probe:

    • Amplify the putative promoter region of the pab gene cluster (approx. 200-300 bp) by PCR.

    • Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

  • Purify the regulatory protein:

    • Clone the gene encoding the regulatory protein (e.g., fur) into an expression vector.

    • Overexpress and purify the protein using affinity chromatography (e.g., Ni-NTA chromatography for a His-tagged protein).

  • Binding Reaction:

    • Incubate the labeled DNA probe with increasing concentrations of the purified regulatory protein in a binding buffer.

    • For Fur, perform parallel reactions in the presence and absence of a divalent cation cofactor (e.g., MnCl₂ as a stable substitute for Fe²⁺).

  • Electrophoresis:

    • Resolve the binding reactions on a native polyacrylamide gel.

  • Detection:

    • Visualize the DNA bands by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes). A "shifted" band, representing the protein-DNA complex, indicates binding.

Conclusion and Future Directions

The regulation of this compound production in Pseudoalteromonas is a complex process, with the Ferric uptake regulator (Fur) likely playing a central role as a key repressor in response to iron availability. The identification of the pab biosynthetic gene cluster has provided a critical foundation for dissecting the molecular mechanisms of its regulation.

Future research should focus on:

  • Detailed characterization of the pab gene cluster: Delineating the precise functions of all the genes within the cluster, including any potential internal regulatory elements.

  • Experimental validation of the Fur-binding site: Using techniques like DNase I footprinting to precisely map the Fur binding site within the pab promoter.

  • Investigating the role of other regulators: Elucidating the interplay between Fur, SspA, PvdS, and potentially other regulatory factors in the fine-tuning of this compound production.

  • Quantitative transcriptomic and proteomic analyses: Employing RNA-seq and proteomics to gain a global view of the changes in gene and protein expression in response to varying iron concentrations.

A thorough understanding of the regulatory circuits controlling this compound biosynthesis will not only provide insights into the ecological success of Pseudoalteromonas but also pave the way for the development of novel strategies to combat bacterial infections by targeting this essential iron acquisition pathway.

References

The Unseen Architects of Ocean Health: A Technical Guide to the Ecological Significance of Siderophores from Marine Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

In the vast and often iron-limited expanse of the marine environment, a microscopic battle for this essential nutrient dictates the structure and function of microbial communities. At the heart of this struggle are siderophores, low-molecular-weight, high-affinity iron-chelating compounds produced by marine bacteria. This technical guide provides an in-depth exploration of the pivotal ecological roles of these molecules. We delve into their remarkable chemical diversity, their critical function in biogeochemical iron cycling, and their complex roles in mediating microbial interactions, from mutualistic symbioses with phytoplankton to antagonistic encounters with competing bacteria and pathogens. This document synthesizes current quantitative data on siderophore production and efficacy, details key experimental protocols for their study, and visualizes the intricate signaling pathways governing their synthesis, offering a comprehensive resource for researchers and professionals in marine science and drug development.

Introduction: The Iron Paradox of the Oceans and the Siderophore Solution

Iron is an indispensable micronutrient for nearly all marine life, serving as a critical cofactor in fundamental cellular processes such as respiration, photosynthesis, and nitrogen fixation.[1] Despite its abundance in the Earth's crust, iron is notoriously scarce in the sunlit surface waters of the open ocean.[1] Here, high pH and oxidizing conditions lead to the rapid precipitation of iron into insoluble forms, rendering it largely unavailable for biological uptake. This "iron limitation" is a major factor constraining primary productivity in vast regions of the world's oceans, known as High-Nutrient, Low-Chlorophyll (HNLC) zones.

To overcome this critical nutrient bottleneck, marine bacteria have evolved a sophisticated strategy: the production and secretion of siderophores. These molecules act as powerful iron scavengers, binding with ferric iron (Fe³⁺) with exceptionally high affinity and specificity.[1] The resulting iron-siderophore complexes are then recognized by specific receptors on the bacterial cell surface and transported into the cell, providing a vital lifeline in an iron-starved world. The ecological significance of this process extends far beyond the survival of individual bacteria, profoundly influencing the broader marine ecosystem.

Chemical Diversity of Marine Siderophores: A Toolbox for Iron Acquisition

Marine bacterial siderophores are a structurally diverse group of natural products, a testament to the evolutionary pressures of competing for a scarce resource in a varied environment. They are broadly classified based on the chemical nature of their iron-coordinating functional groups.

  • Hydroxamates: This is the most common type of siderophore found in marine environments.[2] They utilize hydroxamic acid moieties to chelate iron. A well-known example is the desferrioxamine series (e.g., Desferrioxamine B and E), which are potent iron chelators.[3]

  • Catecholates: These siderophores employ catechol groups to bind iron with extremely high affinity.[1] Petrobactin, a siderophore produced by oil-degrading marine bacteria and some pathogenic bacilli, is a notable example.[4][5]

  • Carboxylates: This class of siderophores uses carboxyl and hydroxyl groups for iron coordination. While generally having a lower affinity for iron compared to hydroxamates and catecholates, they are still effective iron scavengers.[1]

  • Mixed-Type Siderophores: Many marine bacteria produce siderophores that incorporate a combination of these functional groups, potentially offering advantages in different chemical microenvironments.

A significant feature of many marine siderophores is their amphiphilicity , possessing both hydrophilic (iron-chelating head) and hydrophobic (fatty acid tail) regions. This structure is thought to help retain the siderophore at the cell surface, minimizing its diffusion away from the producing organism in the vast ocean.[6] Furthermore, some marine siderophores are photoreactive , where the iron-siderophore complex can be broken down by sunlight, releasing the iron in a more bioavailable form.[7]

Quantitative Insights into Siderophore Production and Efficacy

The production and iron-binding capabilities of siderophores are key determinants of their ecological impact. The following tables summarize available quantitative data from various studies.

Table 1: Siderophore Production by Marine Bacteria

Bacterial SpeciesSiderophore TypeProduction Concentration/RateReference
Vibrio spp.Catecholate0.155 nmol/g (dry weight)[6]
Pseudomonas aeruginosa (Marine Isolate)Pyoverdine70% siderophore units (SU) after 96h[4]
Bacillus taeanensis SMI_1Not specified93.57 %SU[8]
Enterobacter sp. AABM_9Not specified87.18 %SU[8]
Pseudomonas mendocina AMPPS_5Not specified91.17 %SU[8]

Table 2: Iron Binding Constants of Marine Siderophores

SiderophoreSiderophore TypeLog KML (Fe³⁺)pFeReference
Marinobactin EHydroxamate/α-hydroxycarboxylate31.80-[9]
Aquachelin CHydroxamate/α-hydroxycarboxylate31.4-[9]
PetrobactinCatecholate~43-[9]
Vibrioferrinα-hydroxycarboxylate24.02-[10]
AmphibactinsHydroxamate--[10]
Alterobactin ACatecholate/α-hydroxycarboxylateExceptionally High-[10]
Unnamed (from Vibrio sp.)Catecholate-26.0[10]
Unnamed (from Vibrio sp.)Catecholate-27.5[10]

pFe is the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 1 µM total iron and 10 µM total ligand.

Table 3: Impact of Siderophores on Phytoplankton Growth

Phytoplankton SpeciesSiderophore(s)Effect on Growth RateReference
Chaetoceros sociale (Diatom)Desferriferrichrome (hydroxamate)Increased cell yield and growth rate[8]
Skeletonema costatum (Diatom)Desferrioxamine B (hydroxamate)Negatively correlated with growth at high concentrations[11]
Alexandrium catenella (Dinoflagellate)Desferrioxamine B (hydroxamate)Enhanced growth at specific concentrations[12]
Eukaryotic Phytoplankton Community (Ross Sea)Various siderophoresIncreased quantum yields[12]

Experimental Protocols for Siderophore Research

The study of marine siderophores requires a suite of specialized techniques. Below are detailed methodologies for key experiments.

Chrome Azurol S (CAS) Assay for Siderophore Detection and Quantification

The CAS assay is a universal colorimetric method for detecting siderophores. It relies on the principle of competition for iron between the siderophore and the strong chelator, chrome azurol S.

Protocol:

  • Preparation of CAS Agar Plates:

    • Prepare the CAS assay solution by dissolving 60.5 mg of CAS in 50 ml of deionized water.

    • In a separate flask, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

    • Slowly mix the CAS and HDTMA solutions.

    • To this mixture, add 10 ml of a 1 mM FeCl₃·6H₂O solution (in 10 mM HCl) with constant stirring. The solution should turn a deep blue color. Autoclave this solution.

    • Prepare a suitable growth medium (e.g., Zobell Marine Agar) and autoclave.

    • Cool both the CAS solution and the agar medium to approximately 50°C.

    • Aseptically mix the CAS solution with the molten agar in a 1:9 ratio (e.g., 100 ml CAS solution to 900 ml agar).

    • Pour the mixture into sterile petri dishes and allow to solidify.

  • Siderophore Detection:

    • Inoculate the marine bacterial isolates onto the center of the CAS agar plates.

    • Incubate the plates under appropriate conditions for the specific bacteria.

    • A positive result for siderophore production is indicated by the formation of a colored halo (typically orange, yellow, or purple) around the bacterial colony against the blue background of the agar.

  • Quantification of Siderophore Production (Liquid CAS Assay):

    • Grow the marine bacteria in an iron-limited liquid medium.

    • Centrifuge the culture to pellet the cells and collect the supernatant.

    • Mix a known volume of the cell-free supernatant with the CAS shuttle solution.

    • Measure the change in absorbance at 630 nm. The decrease in absorbance is proportional to the amount of siderophore produced.

    • A standard curve can be generated using a known siderophore (e.g., desferrioxamine B) to quantify the siderophore concentration in terms of siderophore units (%SU) or molar equivalents.

Extraction and Analysis of Siderophores by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of siderophores.

Protocol:

  • Extraction of Siderophores from Culture Supernatant:

    • Grow the marine bacteria in a larger volume of iron-limited liquid medium.

    • Centrifuge the culture to remove bacterial cells.

    • Acidify the supernatant to pH ~2 with a suitable acid (e.g., HCl).

    • Pass the acidified supernatant through a solid-phase extraction (SPE) column (e.g., C18 or Amberlite XAD-4 resin) to adsorb the siderophores.

    • Wash the column with acidified water to remove salts and other polar compounds.

    • Elute the siderophores from the column using a suitable organic solvent (e.g., methanol, acetonitrile).

    • Evaporate the solvent to concentrate the siderophore extract.

  • HPLC-MS Analysis:

    • Re-dissolve the dried siderophore extract in a suitable solvent (e.g., methanol/water).

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a gradient elution program with mobile phases typically consisting of water and acetonitrile, often with an acid modifier like formic acid to improve peak shape and ionization.

    • The eluent from the HPLC is directed into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode to detect the protonated molecular ions [M+H]⁺ of the siderophores.

    • For identification, compare the retention times and mass spectra with those of known siderophore standards. High-resolution mass spectrometry can provide accurate mass measurements for elemental composition determination. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation of novel siderophores.

Signaling Pathways and Genetic Regulation

The production of siderophores is a tightly regulated process, primarily controlled by the intracellular iron concentration. The Ferric Uptake Regulator (Fur) protein is a key player in this regulatory network.

In iron-replete conditions, the Fur protein binds to Fe²⁺, forming a complex that acts as a transcriptional repressor. This Fur-Fe²⁺ complex binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of siderophore biosynthesis and transport genes, effectively blocking their transcription.

Conversely, under iron-limiting conditions, the intracellular Fe²⁺ concentration drops, and the Fur protein is unable to bind to the Fur boxes. This de-repression allows for the transcription of the siderophore biosynthesis and transport genes, leading to the production and secretion of siderophores to scavenge for external iron.

Fur_Regulation cluster_high_iron High Intracellular Iron cluster_low_iron Low Intracellular Iron Fe2+ Fe2+ Fur_protein Fur Protein Fe2+->Fur_protein Binds to Fur_Fe_complex Fur-Fe2+ Complex Fur_protein->Fur_Fe_complex Fur_box Fur Box (Promoter) Fur_Fe_complex->Fur_box Binds to No_transcription Transcription Blocked Fur_Fe_complex->No_transcription Siderophore_genes Siderophore Biosynthesis & Transport Genes No_transcription->Siderophore_genes Represses Inactive_Fur Inactive Fur Protein Fur_box_free Fur Box (Promoter) Inactive_Fur->Fur_box_free Does not bind Siderophore_genes_active Siderophore Biosynthesis & Transport Genes Transcription Transcription Siderophore_genes_active->Transcription Siderophore_production Siderophore Production Transcription->Siderophore_production

References

Unveiling the Iron-Scavenging Prowess of Pseudoalterobactin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the preliminary biological activities of Pseudoalterobactin B, a siderophore produced by the marine bacterium Pseudoalteromonas sp. KP20-4, reveals its significant role in iron chelation. This technical guide synthesizes the available data, outlines the experimental methodologies likely employed in its initial characterization, and visualizes the key processes involved in its function and discovery. This document is intended for researchers, scientists, and drug development professionals interested in novel microbial metabolites and their therapeutic potential.

Core Biological Activity: Siderophore-Mediated Iron Chelation

Pseudoalterobactin A and B were first identified as novel siderophores, small molecules with a high affinity for ferric iron (Fe³⁺), excreted by the marine bacterium Pseudoalteromonas sp. KP20-4.[1][2] The primary and most well-documented biological activity of this compound is its ability to bind to and sequester iron from the environment, making it available for microbial uptake. This iron-scavenging capability is crucial for the survival of many microorganisms in iron-limited environments.

Postulated Experimental Protocols

Based on standard microbiological and analytical practices, the following experimental protocols are likely to have been employed in the initial characterization of this compound's biological activity.

Table 1: Postulated Experimental Methodologies
ExperimentPurposeDetailed Methodology
Siderophore Detection (Chrome Azurol S Assay) To qualitatively or semi-quantitatively determine the iron-chelating activity of this compound.Preparation of CAS Agar: A solution of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a ferric iron solution are mixed to form a blue-colored complex. This solution is then incorporated into an appropriate agar medium. Assay Procedure: A sample of purified this compound or a culture supernatant of Pseudoalteromonas sp. KP20-4 is spotted onto the CAS agar plate. The plate is then incubated under appropriate conditions. Observation: A color change from blue to orange/yellow around the sample indicates the presence of siderophores. The diameter of this halo can be used for semi-quantitative analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution) To assess if this compound exhibits any direct antimicrobial activity against a panel of pathogenic bacteria and fungi.Inoculum Preparation: Standardized suspensions of test microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans) are prepared. Assay Procedure: Serial dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable growth medium. The microbial inoculum is then added to each well. Incubation and Observation: The plates are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits microbial growth.
Cytotoxicity Assay (MTT Assay) To evaluate the potential cytotoxic effects of this compound against mammalian cell lines.Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media. Assay Procedure: Cells are seeded in 96-well plates and treated with various concentrations of this compound. MTT Addition and Incubation: After an incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. Data Analysis: The formazan is solubilized, and the absorbance is measured. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the siderophore mechanism of action and the typical workflow for its discovery and initial characterization.

Siderophore_Mechanism cluster_extracellular Extracellular Environment (Iron-Limited) cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Bacterium Bacterium Pseudoalterobactin_B This compound (Siderophore) Bacterium->Pseudoalterobactin_B Excretes Fe_Complex Fe³⁺-Pseudoalterobactin B Complex Pseudoalterobactin_B->Fe_Complex Chelates Fe3 Fe³⁺ Fe3->Fe_Complex Receptor Receptor Protein Fe_Complex->Receptor Binds to Fe2 Fe²⁺ Receptor->Fe2 Transports & Reduces Metabolism Cellular Metabolism Fe2->Metabolism Utilized in

Siderophore-mediated iron uptake mechanism.

Siderophore_Discovery_Workflow Isolation Isolation of Pseudoalteromonas sp. KP20-4 Culturing Culturing in Iron-Deficient Medium Isolation->Culturing Extraction Extraction of Supernatant Culturing->Extraction CAS_Assay Chrome Azurol S (CAS) Assay (Siderophore Detection) Extraction->CAS_Assay Purification Purification of Active Compound (this compound) CAS_Assay->Purification Positive Result Structure_Elucidation Structure Elucidation (e.g., NMR, Mass Spectrometry) Purification->Structure_Elucidation Bioactivity_Screening Further Bioactivity Screening (Antimicrobial, Cytotoxicity) Purification->Bioactivity_Screening

Workflow for siderophore discovery and characterization.

Concluding Remarks

The preliminary biological activity of this compound is centered on its function as a siderophore, a potent iron-chelating agent. While detailed quantitative data from the primary literature remains elusive, the established role of siderophores and the standard methodologies for their detection provide a strong foundation for understanding its biological significance. Further research to quantify the iron-binding kinetics and to explore other potential bioactivities, such as antimicrobial or cytotoxic effects, would be invaluable for fully elucidating the therapeutic potential of this marine-derived natural product. The diagrams and postulated protocols provided herein offer a framework for guiding future investigations into this compound and other novel siderophores.

References

A Technical Guide to the Secondary Metabolites of Pseudoalteromonas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine bacterial genus Pseudoalteromonas has emerged as a prolific source of structurally diverse and biologically active secondary metabolites. These compounds exhibit a wide range of activities, including antimicrobial, anticancer, and antifouling properties, making them promising candidates for drug discovery and development. This in-depth technical guide provides a comprehensive review of the core aspects of Pseudoalteromonas secondary metabolites, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biosynthetic pathways.

Major Classes of Bioactive Secondary Metabolites

Secondary metabolites from Pseudoalteromonas are broadly categorized into three main classes based on their biosynthetic origins: alkaloids, polyketides, and non-ribosomal peptides. Many of these compounds are pigmented, and pigmented species of Pseudoalteromonas are often associated with a higher capacity for producing bioactive compounds.[1][2]

Alkaloids

Alkaloids represent a significant portion of the secondary metabolites isolated from Pseudoalteromonas. These nitrogen-containing compounds often exhibit potent biological activities.

Prodiginines are a family of red-pigmented tripyrrole alkaloids. Prodigiosin, produced by Pseudoalteromonas rubra, is a well-studied member of this family with demonstrated anticancer properties.[3][4][5]

Table 1: Anticancer Activity of Prodigiosin from Pseudoalteromonas sp.

Cell LineCancer TypeIC50 (µg/mL)IC50 (µM)Reference
HL-60Leukemia0.04~0.12[5]
MDA-MB-435Melanoma0.26~0.80[5]
HB4a-C3.6Breast (ErbB-2 overexpressing)0.04~0.12[5]
HB4a-C5.2Breast (high ErbB-2 overexpressing)0.26~0.80[5]
HB4aBreast (parental)4.6~14.24[5]
U937Leukemia-2.6[6]
HepG2Liver Carcinoma8.75~27[7]
H460Lung Cancer7.7~23[7]
MCF-7Breast Adenocarcinoma<2<6.18[7]
RT-112Bladder Carcinoma-0.0738 (72h)[8]
RT-112resCisplatin-resistant Bladder Carcinoma-0.0411 (72h)[8]

Tambjamines are yellow-pigmented alkaloids characterized by a 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) core. Tambjamine YP1 from Pseudoalteromonas tunicata is a notable example.[1]

Table 2: Antimicrobial Activity of Tambjamines and Related Compounds

CompoundTarget OrganismActivityReference
Tambjamine YP1Malassezia furfurStrongly active (> Amphotericin B)[9]

Pseudoalteromonas species are known to produce a variety of brominated compounds, including the potent antibiotic pentabromopseudilin.[10]

Table 3: Antibacterial Activity of Pentabromopseudilin

Target OrganismMIC (µg/mL)IC50 (µM)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)-0.1[10]
S. aureus ATCC 292130.02 - 0.04-[11]
Methicillin-resistant S. aureus (ATCC 43300)-1.93 ± 0.05[11]
Polyketides and Hybrid Polyketide-Non-Ribosomal Peptides

This class includes a diverse array of compounds synthesized by polyketide synthases (PKS) and hybrid PKS-non-ribosomal peptide synthetase (NRPS) machinery.

Alterochromides are yellow-pigmented lipopeptides with antibacterial activity, produced by species such as Pseudoalteromonas piscicida.[1] They consist of a cyclic peptide linked to a brominated fatty acid side chain.

Table 4: Antibacterial Activity of Alterochromides

CompoundTarget OrganismActivityReference
AlterochromidesStaphylococcus aureus, Bacillus subtilis, Enterococcus faecalisAntibacterial[1]

Thiomarinols are potent hybrid PKS-NRPS antibiotics that exhibit strong activity against methicillin-resistant Staphylococcus aureus (MRSA).

Non-Ribosomal Peptides (NRPs)

NRPs are peptides synthesized by NRPSs and often possess complex structures, including cyclic and modified amino acids.

Violacein is a purple pigment with antibacterial and antitumor activities, produced by Pseudoalteromonas luteoviolacea.[12][13]

Table 5: Antibacterial Activity of P. luteoviolacea Culture Supernatants Containing Violacein and Indolmycin

Target OrganismMIC (Dilution Factor)Reference
Vibrio anguillarum32-fold[12]
Staphylococcus aureus128-fold[12]

Biosynthetic Pathways

The biosynthesis of these diverse secondary metabolites is orchestrated by dedicated gene clusters encoding large, modular enzymes such as NRPS and PKS.

Prodigiosin Biosynthesis

The biosynthesis of prodigiosin in Pseudoalteromonas rubra involves the convergence of two pathways to form the characteristic tripyrrole structure.

G cluster_pathway1 Monopyrrole Pathway cluster_pathway2 Bipyrrole Pathway Proline Proline 2-methyl-3-n-amyl-pyrrole (MAP) 2-methyl-3-n-amyl-pyrrole (MAP) Proline->2-methyl-3-n-amyl-pyrrole (MAP) pigB, pigD, pigE L-proline L-proline 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) L-proline->4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) pigA, pigC, pigF, pigG, pigH, pigI, pigJ, pigK, pigL, pigM, pigN MBC MBC Prodigiosin Prodigiosin MBC->Prodigiosin pigC (condensation) MAP MAP MAP->Prodigiosin

Caption: Proposed biosynthetic pathway of prodigiosin.

Tambjamine Biosynthesis

The biosynthesis of tambjamine shares a common intermediate with the prodigiosin pathway, the bipyrrole MBC, which is then condensed with a fatty amine.

G cluster_MBC MBC Biosynthesis cluster_amine Fatty Amine Biosynthesis L-proline L-proline 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) L-proline->4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) tam gene cluster homologs Lauric acid Lauric acid Unsaturated C12 amine Unsaturated C12 amine Lauric acid->Unsaturated C12 amine TamA, TamT, TamH Tambjamine YP1 Tambjamine YP1 Unsaturated C12 amine->Tambjamine YP1 MBC MBC MBC->Tambjamine YP1 Condensation

Caption: Proposed biosynthetic pathway of tambjamine YP1.

Alterochromide Biosynthesis

Alterochromide biosynthesis is a hybrid process involving both fatty acid synthases (FAS) and non-ribosomal peptide synthetases (NRPS).[1]

G cluster_FAS Fatty Acid Synthesis (FAS) cluster_NRPS Non-Ribosomal Peptide Synthesis (NRPS) altB-F altB-F (FAS-like enzymes) Aryl-polyene lipid precursor Aryl-polyene lipid precursor altB-F->Aryl-polyene lipid precursor Alterochromide Alterochromide Aryl-polyene lipid precursor->Alterochromide altG-M altG-M (NRPS modules) Cyclic peptide Cyclic peptide altG-M->Cyclic peptide Cyclic peptide->Alterochromide Brominated Alterochromide Brominated Alterochromide Alterochromide->Brominated Alterochromide Bromination altN altN (Halogenase) altN->Brominated Alterochromide

Caption: Overview of the alterochromide biosynthetic pathway.

Violacein Biosynthesis

The biosynthesis of violacein proceeds from two molecules of L-tryptophan through a series of enzymatic reactions encoded by the vio gene cluster.

G L-Tryptophan L-Tryptophan IPA imine IPA imine L-Tryptophan->IPA imine VioA Dimeric intermediate Dimeric intermediate IPA imine->Dimeric intermediate VioB Protodeoxyviolaceinate Protodeoxyviolaceinate Dimeric intermediate->Protodeoxyviolaceinate VioE Protoviolaceinate Protoviolaceinate Protodeoxyviolaceinate->Protoviolaceinate VioD Violacein Violacein Protoviolaceinate->Violacein VioC

Caption: Biosynthetic pathway of violacein.

Experimental Protocols

The discovery and characterization of secondary metabolites from Pseudoalteromonas involve a multi-step process from cultivation to structure elucidation and bioactivity testing.

Cultivation and Extraction
  • Cultivation: Pseudoalteromonas strains are typically cultured in marine-based media such as Zobell Marine Broth or on Marine Agar.[3][14] Incubation is generally carried out at room temperature (25-30°C) with shaking for liquid cultures.[15] For some strains, biofilm-inducing conditions, such as the use of a cotton scaffold, can enhance the production of certain secondary metabolites.[15]

  • Extraction: The bacterial culture is separated into supernatant and cell biomass by centrifugation. The supernatant is typically extracted with an organic solvent like ethyl acetate.[5] The cell pellet can be extracted with methanol or other polar solvents to recover intracellular metabolites.[15] The organic extracts are then dried and concentrated under reduced pressure.

Bioassay-Guided Fractionation and Purification
  • Initial Screening: Crude extracts are screened for biological activity (e.g., antimicrobial, cytotoxic) using assays such as the disk diffusion method or microtiter plate-based assays.[14][16]

  • Fractionation: The active crude extract is subjected to fractionation using techniques like solid-phase extraction (SPE) with a C18 cartridge, eluting with a stepwise gradient of methanol in water.[16]

  • Purification: Active fractions are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a suitable solvent gradient (e.g., water/acetonitrile or water/methanol with formic acid).[3][4] The purity of the isolated compounds is assessed by analytical HPLC.

G cluster_workflow Bioassay-Guided Fractionation Workflow Cultivation Cultivation Extraction Extraction Cultivation->Extraction Separate biomass and supernatant Crude Extract Crude Extract Extraction->Crude Extract Bioassay Screening Bioassay Screening Crude Extract->Bioassay Screening Fractionation (e.g., SPE) Fractionation (e.g., SPE) Crude Extract->Fractionation (e.g., SPE) Fractions Fractions Fractionation (e.g., SPE)->Fractions Fractions->Bioassay Screening Purification (e.g., HPLC) Purification (e.g., HPLC) Fractions->Purification (e.g., HPLC) Pure Compounds Pure Compounds Purification (e.g., HPLC)->Pure Compounds Pure Compounds->Bioassay Screening Structure Elucidation Structure Elucidation Pure Compounds->Structure Elucidation

Caption: General workflow for bioassay-guided fractionation.

Structure Elucidation

The chemical structure of purified compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound.[2] Tandem MS (MS/MS) provides fragmentation patterns that aid in structural characterization.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure, including stereochemistry.[2]

Antimicrobial Susceptibility Testing
  • Disk Diffusion Assay: A standardized suspension of the test microorganism is spread on an agar plate. Sterile paper discs impregnated with the test compound are placed on the agar surface. The diameter of the zone of inhibition around the disc is measured after incubation.[16]

  • Broth Microdilution Assay (MIC determination): Serial dilutions of the test compound are prepared in a 96-well microtiter plate with broth medium. Each well is inoculated with a standardized suspension of the test microorganism. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth after incubation.[12]

Conclusion

The genus Pseudoalteromonas represents a rich and still largely untapped resource for the discovery of novel secondary metabolites with significant therapeutic potential. The application of modern analytical and genomic techniques continues to unveil new chemical entities and biosynthetic pathways. This guide provides a foundational understanding of the major classes of Pseudoalteromonas secondary metabolites, their biological activities, biosynthesis, and the experimental approaches for their study. Further research into the uncharacterized biosynthetic gene clusters within this genus is likely to yield a wealth of new and valuable natural products for the advancement of medicine and biotechnology.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Pseudoalterobactin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoalterobactin B is a siderophore produced by the marine bacterium Pseudoalteromonas sp. KP20-4. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in environments where it is a limiting nutrient. The ability of this compound to bind iron with high specificity suggests its potential for various applications, including the development of novel antimicrobial agents that target iron acquisition pathways, as well as therapeutic agents for iron-overload disorders. This document provides a detailed protocol for the isolation and purification of this compound, based on available literature and established methodologies for siderophore purification.

Data Presentation

The following table summarizes the quantitative data reported for the production of this compound.

ParameterValueSource
Producer StrainPseudoalteromonas sp. KP20-4[1]
Culture Volume40 L[1]
Final Yield6 mg[1]

Experimental Protocols

This section details the methodologies for the cultivation of Pseudoalteromonas sp. KP20-4, monitoring of siderophore production, and a multi-step protocol for the purification of this compound.

Cultivation of Pseudoalteromonas sp. KP20-4 for Siderophore Production

To induce the production of siderophores, the bacterium is cultured in an iron-deficient medium.

Materials:

  • Pseudoalteromonas sp. KP20-4 culture

  • Iron-deficient culture medium (e.g., modified M9 minimal medium)

  • All glassware must be acid-washed to remove trace iron.

Protocol:

  • Prepare the iron-deficient medium. A suitable composition per liter is:

    • 6 g Na₂HPO₄

    • 3 g KH₂PO₄

    • 1 g NH₄Cl

    • 0.5 g NaCl

    • 2 mM MgSO₄

    • 0.1 mM CaCl₂

    • 1% (w/v) Glucose or other suitable carbon source

  • Inoculate a 100 mL starter culture of the iron-deficient medium with a single colony of Pseudoalteromonas sp. KP20-4.

  • Incubate the starter culture at 25-30°C with shaking (200 rpm) for 24-48 hours.

  • Use the starter culture to inoculate the main culture volume (e.g., 40 L) at a 1:100 ratio.

  • Incubate the main culture under the same conditions for 5-7 days. Monitor siderophore production periodically using the Chrome Azurol S (CAS) assay.

Monitoring Siderophore Production with Chrome Azurol S (CAS) Assay

The CAS assay is a colorimetric method used to detect the presence of siderophores. Siderophores will chelate iron from the blue CAS-iron complex, resulting in a color change to orange/yellow.

Materials:

  • CAS assay solution

  • Culture supernatant

Protocol for Liquid Assay:

  • Prepare the CAS assay solution as described by Schwyn and Neilands (1987).

  • At regular intervals, withdraw a small aliquot of the culture and centrifuge at 10,000 x g for 10 minutes to pellet the cells.

  • Mix equal volumes of the cell-free supernatant and the CAS assay solution in a microplate well or a cuvette.

  • Incubate at room temperature for 15-20 minutes.

  • A color change from blue to orange/yellow indicates the presence of siderophores. The intensity of the color change can be quantified spectrophotometrically at 630 nm.

Extraction and Purification of this compound

This multi-step protocol is designed to purify this compound from the culture supernatant.

Step 1: Harvest and Initial Extraction

  • After 5-7 days of cultivation, centrifuge the entire culture volume at 10,000 x g for 20 minutes to remove bacterial cells.

  • Collect the cell-free supernatant, which contains the secreted this compound.

Step 2: Adsorption Chromatography

This step is designed to capture the siderophores from the large volume of supernatant.

  • Pass the supernatant through a column packed with a hydrophobic resin (e.g., Amberlite XAD-16).

  • Wash the column with several volumes of deionized water to remove salts and other hydrophilic impurities.

  • Elute the bound siderophores with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, 100% methanol).

  • Collect fractions and test each for the presence of siderophores using the CAS assay.

  • Pool the active fractions and evaporate the solvent under reduced pressure.

Step 3: Ion-Exchange Chromatography

This step separates molecules based on their net charge.

  • Dissolve the dried extract from the previous step in a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Load the sample onto an anion-exchange chromatography column (e.g., DEAE-Sepharose) equilibrated with the same buffer.

  • Wash the column with the starting buffer to remove unbound molecules.

  • Elute the bound molecules with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the starting buffer).

  • Collect fractions and identify those containing this compound using the CAS assay and/or HPLC analysis.

  • Pool the active fractions and desalt them.

Step 4: Size-Exclusion Chromatography (Gel Filtration)

This is a final polishing step to separate molecules based on their size.

  • Concentrate the desalted, active fractions from the ion-exchange step.

  • Load the concentrated sample onto a size-exclusion column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., 50 mM ammonium acetate).

  • Elute with the same buffer. This compound will elute in fractions corresponding to its molecular weight.

  • Collect fractions and analyze for purity using HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain purified this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the general biological role of siderophores.

experimental_workflow cluster_cultivation Cultivation & Monitoring cluster_extraction Extraction cluster_purification Purification cluster_final Final Product inoculation Inoculation of Pseudoalteromonas sp. KP20-4 incubation Incubation in Iron-Deficient Medium inoculation->incubation monitoring Monitoring with CAS Assay incubation->monitoring harvest Harvest Supernatant monitoring->harvest adsorption Adsorption Chromatography (Amberlite XAD-16) harvest->adsorption ion_exchange Anion-Exchange Chromatography adsorption->ion_exchange size_exclusion Size-Exclusion Chromatography ion_exchange->size_exclusion final_product Purified This compound size_exclusion->final_product

Caption: Experimental workflow for the isolation and purification of this compound.

siderophore_mechanism cluster_extracellular Extracellular Environment (Iron-Limited) cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Fe3_insoluble Insoluble Fe(III) PAB_Fe3 Fe(III)-Pseudoalterobactin B Complex PAB This compound (Siderophore) PAB->Fe3_insoluble Chelates receptor Outer Membrane Receptor PAB_Fe3->receptor Binds Fe2 Fe(II) receptor->Fe2 Transport & Reduction utilization Metabolic Utilization Fe2->utilization

Caption: General mechanism of siderophore-mediated iron uptake in bacteria.

References

Application Notes and Protocols for the Quantification of Pseudoalterobactin B using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoalterobactin B is a potent siderophore produced by the marine bacterium Pseudoalteromonas sp.. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in environments where it is a limiting nutrient. The ability of this compound to bind ferric iron with high avidity makes it a compound of interest for various applications, including potential therapeutic uses as an antimicrobial agent or in iron chelation therapy. Accurate and precise quantification of this compound is crucial for research and development in these areas.

This document provides a detailed protocol for the quantification of this compound in bacterial culture supernatants using a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection. While a specific validated method for this compound is not widely published, this protocol is based on established methods for the analysis of similar catechol-type siderophores.[1][2]

Principle

The method employs a reversed-phase HPLC system to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of an aqueous solution with an organic modifier (acetonitrile) and an acid additive (formic acid) is used to achieve separation.[3][4] The addition of formic acid helps to improve peak shape and resolution by protonating the carboxyl and catechol groups of the siderophore. Detection is performed using a UV-Vis detector, as siderophores typically exhibit strong absorbance in the UV region due to their aromatic moieties. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Sample Preparation from Bacterial Culture
  • Culture Growth: Cultivate the Pseudoalteromonas sp. in an iron-limited marine broth medium to induce siderophore production.

  • Cell Removal: After a suitable incubation period (e.g., 48-72 hours), harvest the bacterial culture and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted this compound.

  • Filtration: Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells and particulate matter.[5]

  • Solid-Phase Extraction (SPE) for Concentration (Optional but Recommended):

    • Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of deionized water.[3]

    • Load the filtered supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with one column volume of deionized water to remove salts and other polar impurities.

    • Elute the bound siderophores, including this compound, with a small volume of methanol.

    • Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

HPLC Instrumentation and Conditions
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a diode array or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

Time (min)% A% B
0.0955
20.05050
25.0595
30.0595
30.1955
35.0955
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 320 nm (for catecholate siderophores)

Preparation of Standards and Calibration Curve
  • Stock Solution: Prepare a 1 mg/mL stock solution of purified this compound standard in the initial mobile phase.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Curve: Inject each working standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration. The linearity of the method should be assessed by the correlation coefficient (R²) of the calibration curve.

Data Analysis and Quantification
  • Inject the prepared sample into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time, which should match that of the standard.

  • Integrate the peak area of the this compound peak in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the equation of the line obtained from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed HPLC method for the quantification of this compound. These values are illustrative and should be determined experimentally during method validation.

ParameterExpected Value
Retention Time (tR) 15 - 20 min
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis culture Bacterial Culture centrifuge Centrifugation culture->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filtration (0.22 µm) supernatant->filter spe Solid-Phase Extraction (C18) filter->spe reconstitute Reconstitute in Mobile Phase spe->reconstitute hplc HPLC Injection reconstitute->hplc separation C18 Column Separation hplc->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram peak Peak Integration chromatogram->peak calibration Calibration Curve peak->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound quantification.

Proposed Biosynthetic Pathway of Pseudoalterobactin

G cluster_pathway Pseudoalterobactin Biosynthesis chorismate Chorismate isochorismate Isochorismate chorismate->isochorismate PabB dhb 2,3-dihydroxybenzoate (DHB) isochorismate->dhb PabC dhb_amp DHB-AMP dhb->dhb_amp PabD serine_pabA PabA-bound Serine dhb_amp->serine_pabA PabE serine L-Serine serine->serine_pabA nrps_assembly NRPS Assembly (PabI) serine_pabA->nrps_assembly aspartic_acid Aspartic acid hydroxyaspartic_acid Hydroxyaspartic acid aspartic_acid->hydroxyaspartic_acid Hydroxylation hydroxyaspartic_acid->nrps_assembly Iterative incorporation pseudoalterobactin_precursor Pseudoalterobactin Precursor nrps_assembly->pseudoalterobactin_precursor release Release & Cyclization pseudoalterobactin_precursor->release pseudoalterobactin_b This compound release->pseudoalterobactin_b

Caption: Proposed biosynthetic pathway of this compound.[6]

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantification of this compound in bacterial culture supernatants. Adherence to the detailed protocol, including proper sample preparation and the use of a validated calibration curve, will ensure accurate and reproducible results. This method is an essential tool for researchers and scientists working on the discovery, characterization, and development of novel compounds from marine microorganisms. Further method validation according to ICH guidelines is recommended for applications in regulated environments.[7]

References

Mass Spectrometry Analysis of Pseudoalterobactin B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoalterobactin B is a potent siderophore produced by the marine bacterium Pseudoalteromonas sp. KP20-4.[1][2] Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. Due to their crucial role in microbial survival and virulence, siderophores and their synthetic analogs are of significant interest in drug development, particularly as potential antimicrobial agents or drug delivery vectors. This document provides detailed application notes and protocols for the mass spectrometry-based analysis of this compound, offering a framework for its identification, characterization, and quantification.

I. Quantitative Data Summary

While specific quantitative production data for this compound is not extensively available in the public domain, the following table presents representative data on siderophore production by a related marine bacterium, Pseudomonas aeruginosa, under varying iron conditions. This data, adapted from studies on siderophore quantification, illustrates the typical response of siderophore production to iron availability and can serve as a benchmark for designing quantitative experiments for this compound.[3][4][5][6] Siderophore concentrations are often expressed as equivalents of a commercially available standard, such as Desferrioxamine B (DFOB).

Iron (Fe³⁺) Concentration (µM)Total Siderophore Production (µM DFOB Equivalents)
0.1 (Iron-deficient)150 ± 15
1120 ± 12
1045 ± 5
50 (Iron-replete)10 ± 2

Table 1: Representative Siderophore Production by Pseudomonas aeruginosa in Response to Varying Iron Concentrations. Data is illustrative and represents typical trends observed in siderophore-producing bacteria. Actual values for this compound may vary.

II. Experimental Protocols

A. Sample Preparation: Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from a culture of Pseudoalteromonas sp. KP20-4 for mass spectrometry analysis.

Materials:

  • Culture of Pseudoalteromonas sp. KP20-4 grown in iron-deficient medium

  • Centrifuge and centrifuge tubes

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Vacuum manifold for SPE

Protocol:

  • Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant, which contains the secreted siderophores, into a clean container.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Pass 5 mL of ultrapure water through the cartridge to equilibrate it.

  • Sample Loading: Load the cell-free supernatant onto the conditioned SPE cartridge. The volume will depend on the culture size and expected siderophore concentration.

  • Washing: Wash the cartridge with 5 mL of ultrapure water containing 5% methanol to remove salts and other polar impurities.

  • Elution: Elute the bound siderophores with 5 mL of methanol.

  • Drying: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 200 µL) of 50% methanol in water with 0.1% formic acid for LC-MS/MS analysis.

B. LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Instrument parameters should be optimized for the specific system being used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap)

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Gas Flow (Nitrogen):

    • Desolvation Gas: 600 L/hr

    • Cone Gas: 50 L/hr

  • Mass Range: m/z 100-1500

  • Data Acquisition:

    • MS Scan: Full scan mode to detect the protonated molecule [M+H]⁺ of this compound (expected m/z ~1106.4).

    • MS/MS Scan: Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ion.

  • Collision Energy: Ramped collision energy (e.g., 20-40 eV) to induce fragmentation.

III. Visualizations

A. Proposed Biosynthetic Pathway of this compound

The biosynthesis of many siderophores, including those in the Pseudoalteromonas genus, is often carried out by Non-Ribosomal Peptide Synthetases (NRPS). These large, multi-domain enzymes assemble the siderophore from precursor molecules in a stepwise fashion.

pseudoalterobactin_biosynthesis cluster_precursors Precursor Molecules cluster_nrps NRPS Assembly Line DHB 2,3-Dihydroxybenzoic Acid NRPS_A NRPS Module A (Adenylation) DHB->NRPS_A Asp Asparagine Asp->NRPS_A Hydroxyaspartic Hydroxyaspartic Acid Hydroxyaspartic->NRPS_A Octanoic Hydroxyoctanoic Acid Octanoic->NRPS_A Cyclic_peptide Cyclic Peptide Core Cyclic_peptide->NRPS_A NRPS_T NRPS Module T (Thiolation) NRPS_A->NRPS_T Activation NRPS_C NRPS Module C (Condensation) NRPS_T->NRPS_C Elongation NRPS_C->NRPS_C NRPS_Te NRPS Module Te (Thioesterase) NRPS_C->NRPS_Te Termination PAB This compound NRPS_Te->PAB Release

Caption: Proposed NRPS-mediated biosynthesis of this compound.

B. Experimental Workflow for LC-MS/MS Analysis

The following workflow outlines the key stages in the analysis of this compound from bacterial culture to data interpretation.

lc_ms_workflow Culture 1. Bacterial Culture (Pseudoalteromonas sp. KP20-4) Extraction 2. Solid-Phase Extraction Culture->Extraction LC 3. LC Separation (C18 Column) Extraction->LC MS 4. ESI-MS Analysis (Positive Mode) LC->MS MSMS 5. Tandem MS (MS/MS) (Fragmentation) MS->MSMS Data 6. Data Analysis (Identification & Quantification) MSMS->Data

Caption: Workflow for the LC-MS/MS analysis of this compound.

C. Regulation of Siderophore Biosynthesis by Iron

The production of siderophores is tightly regulated by the intracellular concentration of iron, primarily through the action of the Ferric Uptake Regulator (Fur) protein.

fur_regulation cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fur_Fe Fur-Fe²⁺ Complex Gene_Repression Siderophore Gene Repression Fur_Fe->Gene_Repression No_Siderophore No Siderophore Production Gene_Repression->No_Siderophore Fur_inactive Inactive Fur Gene_Expression Siderophore Gene Expression Fur_inactive->Gene_Expression Siderophore Siderophore Production Gene_Expression->Siderophore

Caption: Fur-mediated regulation of siderophore biosynthesis in response to iron levels.

References

Culturing Pseudoalteromonas sp. KP20-4 for Enhanced Pseudoalterobactin B Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cultivation of Pseudoalteromonas sp. KP20-4 to optimize the production of the siderophore Pseudoalterobactin B. Siderophores are high-affinity iron-chelating compounds that have garnered significant interest in drug development for their potential as antibiotic adjuvants, anticancer agents, and in managing iron-related disorders.

Introduction to this compound

Pseudoalterobactin A and B are novel siderophores produced by the marine bacterium Pseudoalteromonas sp. KP20-4.[1] These molecules are part of the bacterium's iron acquisition system, which is crucial for survival in the iron-limited marine environment. The production of these secondary metabolites is tightly regulated, primarily by the concentration of available iron. Understanding and manipulating the culture conditions are therefore paramount for maximizing the yield of this compound for research and development purposes.

Data Presentation: Optimizing Culture Conditions

The following tables summarize key parameters for culturing Pseudoalteromonas sp. KP20-4 for this compound production. These values are based on established knowledge of Pseudoalteromonas cultivation and siderophore production principles.

Table 1: Basal Culture Medium Composition

ComponentConcentration (g/L)Purpose
Peptone5.0Nitrogen and carbon source
Yeast Extract1.0Vitamins and growth factors
NaCl19.45Osmotic balance (mimics seawater)
MgCl₂5.9Source of magnesium ions
MgSO₄3.24Source of magnesium and sulfate ions
CaCl₂1.8Source of calcium ions
KCl0.55Source of potassium ions
NaHCO₃0.16Buffering agent
KBr0.08Trace element
SrCl₂0.034Trace element
Boric Acid0.022Trace element
Sodium Silicate0.004Trace element
Sodium Fluoride0.0024Trace element
Ammonium Nitrate0.0016Nitrogen source
Disodium Phosphate0.008Phosphate source and buffering agent
Distilled Water1000 mLSolvent
FeCl₃ See Table 2 Iron source (for optimization)

This basal medium is a modification of Marine Broth 2216, a standard medium for the cultivation of heterotrophic marine bacteria.

Table 2: Iron Concentration for Siderophore Production Optimization

ConditionFeCl₃ Concentration (µM)Expected Outcome
Iron-Replete (Control)100Minimal to no this compound production
Iron-Limited10Moderate this compound production
Iron-Deficient (Optimal) 0.1 - 1.0 Maximum this compound production
Iron-Starved<0.1Potential for inhibited growth and lower yield

Table 3: Optimized Fermentation Parameters

ParameterRecommended RangeNotes
Temperature25-30°COptimal growth temperature for most Pseudoalteromonas species.
pH7.0 - 8.0Reflects the slightly alkaline nature of seawater.
Agitation150-200 rpmEnsures adequate aeration and nutrient distribution.
Incubation Time48-72 hoursSiderophore production is typically highest in the stationary phase.
Carbon Source Supplement0.2% (w/v) Soluble Starch + 0.2% (w/v) SucroseMay enhance growth and secondary metabolite production.
Nitrogen Source Supplement0.7% (w/v) TryptoneCan further boost biomass and product yield.

Experimental Protocols

Protocol 1: Preparation of Iron-Deficient Culture Medium

This protocol describes the preparation of a modified Marine Broth 2216 with controlled iron concentrations to induce this compound production.

Materials:

  • All components listed in Table 1

  • FeCl₃ stock solution (10 mM)

  • Distilled, deionized water

  • Acid-washed glassware

Procedure:

  • Weigh and dissolve all components listed in Table 1, except FeCl₃ , in 1 L of distilled, deionized water.

  • To minimize trace iron contamination, it is recommended to use high-purity reagents and acid-washed glassware.

  • Dispense the basal medium into culture flasks.

  • From a sterile 10 mM FeCl₃ stock solution, add the appropriate volume to each flask to achieve the desired final concentrations for optimization (as outlined in Table 2). For example, for a 1 µM final concentration, add 0.1 mL of the stock solution to 1 L of medium.

  • Autoclave the prepared media at 121°C for 15 minutes.

  • Allow the media to cool to room temperature before inoculation.

Protocol 2: Cultivation of Pseudoalteromonas sp. KP20-4

Materials:

  • Cryopreserved stock of Pseudoalteromonas sp. KP20-4

  • Prepared iron-deficient and control media

  • Incubator shaker

Procedure:

  • Inoculate a starter culture in a nutrient-rich medium (e.g., standard Marine Broth 2216) from a cryopreserved stock of Pseudoalteromonas sp. KP20-4.

  • Incubate the starter culture at 25°C with shaking at 180 rpm for 18-24 hours, or until it reaches the late logarithmic growth phase.

  • Inoculate the experimental iron-deficient and control media with the starter culture at a 1-2% (v/v) ratio.

  • Incubate the experimental cultures under the optimized conditions specified in Table 3.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

  • Harvest the culture for siderophore extraction during the stationary phase (typically 48-72 hours).

Protocol 3: Extraction and Purification of this compound

This protocol provides a general method for the extraction and partial purification of siderophores from the culture supernatant. Further purification steps like HPLC may be required for obtaining highly pure this compound.

Materials:

  • Culture supernatant from Pseudoalteromonas sp. KP20-4

  • Centrifuge

  • Amberlite XAD-2 resin (or other suitable polymeric adsorbent)

  • Methanol

  • Rotary evaporator

  • Lyophilizer

Procedure:

  • Centrifuge the bacterial culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.

  • Carefully decant and collect the supernatant, which contains the secreted this compound.

  • Pass the supernatant through a column packed with pre-conditioned Amberlite XAD-2 resin. The siderophores will adsorb to the resin.

  • Wash the column with distilled water to remove salts and other unbound components.

  • Elute the bound siderophores from the resin using methanol.

  • Collect the methanol eluate and concentrate it using a rotary evaporator under reduced pressure.

  • Lyophilize the concentrated extract to obtain a crude powder of this compound.

Mandatory Visualizations

Siderophore Production Workflow

G cluster_0 Upstream Processing cluster_1 Downstream Processing Inoculum Preparation Inoculum Preparation Fermentation Fermentation (Iron-Deficient Medium) Inoculum Preparation->Fermentation Cell Removal Centrifugation Fermentation->Cell Removal Culture Broth Siderophore Extraction Adsorption Chromatography (e.g., XAD-2) Cell Removal->Siderophore Extraction Purification Further Purification (e.g., HPLC) Siderophore Extraction->Purification Characterization Analysis (e.g., MS, NMR) Purification->Characterization This compound This compound Characterization->this compound

Caption: Workflow for this compound production.

Regulation of Siderophore Biosynthesis

G High Iron High Iron Fur-Fe2+ Fur-Fe²⁺ Complex High Iron->Fur-Fe2+ Low Iron Low Iron siderophore genes siderophore biosynthesis genes Low Iron->siderophore genes De-repression Fur-Fe2+->siderophore genes Repression fur gene fur gene promoter Siderophore Biosynthesis Siderophore Biosynthesis siderophore genes->Siderophore Biosynthesis This compound This compound Siderophore Biosynthesis->this compound

Caption: Regulation of siderophore biosynthesis by iron.

References

Application Notes and Protocols for In Vitro Testing of Pseudoalterobactin B Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoalterobactin B is a potent siderophore produced by the marine bacterium Pseudoalteromonas sp. KP20-4. Siderophores are low-molecular-weight, high-affinity iron-chelating compounds that play a crucial role in microbial iron acquisition. Due to their ability to sequester iron, a vital element for the proliferation of virtually all cells, siderophores exhibit a range of biological activities, including potential anticancer and antimicrobial properties. These application notes provide detailed protocols for the in vitro evaluation of this compound's primary siderophore function and its potential therapeutic activities.

Siderophore Activity: Iron Chelation

The primary function of this compound is to bind to ferric iron (Fe³⁺) with high affinity, making it available for microbial uptake. The Chrome Azurol S (CAS) assay is a universal and reliable method for detecting and quantifying siderophore activity.

Data Presentation: Siderophore Activity of this compound

The iron-chelating ability of this compound has been demonstrated to be exceptionally high, surpassing that of well-known siderophores.

ParameterValueReference SiderophoresReference Values
Affinity Constant (est.) 10⁴⁹ - 10⁵³Enterobactin10⁵²
Desferrioxamine B10³⁰
CAS Assay ED₅₀ 20 µMEnterobactin500 µM
Desferrioxamine B60 µM

Table 1: Quantitative Siderophore Activity of this compound.

Experimental Protocol: Chrome Azurol S (CAS) Liquid Assay

This protocol describes a quantitative method to determine the siderophore activity of this compound in a liquid format.

Materials:

  • This compound sample

  • CAS assay solution

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Preparation of CAS Assay Solution:

    • Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water.

    • Solution B: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

    • Solution C: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

    • Slowly add Solution B to Solution A while stirring, then slowly add Solution C. The resulting solution should be deep blue. Autoclave and store in a dark bottle.

  • Assay Procedure:

    • Add 100 µl of the CAS assay solution to each well of a 96-well plate.

    • Add 100 µl of the this compound sample (at various concentrations) to the wells.

    • Include a blank control (100 µl of CAS solution and 100 µl of the buffer/solvent used for the sample).

    • Incubate the plate at room temperature for 20 minutes.

    • Measure the absorbance at 630 nm using a microplate reader.

  • Calculation of Siderophore Units:

    • The percentage of siderophore units can be calculated using the following formula: % Siderophore Units = [(Ar - As) / Ar] x 100 Where:

      • Ar = Absorbance of the reference (CAS solution + buffer/solvent)

      • As = Absorbance of the sample (CAS solution + this compound)

Diagram: CAS Assay Workflow

CAS_Assay_Workflow CAS Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis prep_cas Prepare CAS Assay Solution mix Mix CAS solution and sample in 96-well plate prep_cas->mix prep_sample Prepare this compound dilutions prep_sample->mix incubate Incubate at room temperature mix->incubate read Measure Absorbance at 630 nm incubate->read calculate Calculate % Siderophore Units read->calculate

Caption: Workflow for the quantitative CAS assay.

Anticancer Activity: In Vitro Cytotoxicity

The potent iron-chelating ability of siderophores like this compound suggests they may exhibit anticancer activity by inducing iron starvation in rapidly proliferating cancer cells, which have a high iron demand. This can lead to the inhibition of cell growth and induction of apoptosis.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µl of complete medium and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a method for determining cytotoxicity based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines

  • This compound

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently add 50 µl of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µl of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µl of 10 mM Tris-base solution to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival and determine the IC₅₀ value.

Diagram: Proposed Anticancer Mechanism of Siderophores

Anticancer_Mechanism Proposed Anticancer Mechanism of Siderophores cluster_extracellular Extracellular cluster_intracellular Cancer Cell PAB This compound Fe3 Extracellular Fe³⁺ PAB->Fe3 Chelation Iron_Depletion Intracellular Iron Depletion Fe3->Iron_Depletion Reduced Uptake ROS Increased ROS Iron_Depletion->ROS Mito_Dys Mitochondrial Dysfunction Iron_Depletion->Mito_Dys Cell_Cycle Cell Cycle Arrest Iron_Depletion->Cell_Cycle Apoptosis Apoptosis ROS->Apoptosis Mito_Dys->Apoptosis Cell_Cycle->Apoptosis

Caption: Siderophore-induced iron deprivation in cancer cells.

Antimicrobial Activity: In Vitro Susceptibility

By sequestering iron essential for microbial growth and virulence, this compound may exhibit broad-spectrum antimicrobial activity. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • This compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbes in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microbe (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microbe.

Diagram: Proposed Antimicrobial Mechanism of Siderophores

Antimicrobial_Mechanism Proposed Antimicrobial Mechanism of Siderophores cluster_environment Environment cluster_pathogen Pathogenic Microbe PAB This compound Fe3 Environmental Fe³⁺ PAB->Fe3 Sequestration Iron_Starvation Iron Starvation Fe3->Iron_Starvation Limited Availability Growth_Inhibition Inhibition of Growth & Biofilm Formation Iron_Starvation->Growth_Inhibition Virulence_Reduction Reduced Virulence Iron_Starvation->Virulence_Reduction

Caption: Siderophore-mediated iron starvation in microbes.

Application Notes and Protocols for Pseudoalterobactin B in Iron Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is a critical nutrient for nearly all living organisms, playing a vital role in numerous metabolic processes. However, the bioavailability of iron in many environments, including within a host organism, is extremely low. To overcome this challenge, many bacteria have evolved sophisticated iron acquisition systems, a key component of which is the production and secretion of high-affinity iron chelators known as siderophores. Pseudoalterobactin B, a siderophore produced by the marine bacterium Pseudoalteromonas sp. KP20-4, represents a fascinating subject for the study of microbial iron uptake.[1] Understanding the mechanisms by which bacteria utilize siderophores like this compound to acquire iron is crucial for developing novel antimicrobial strategies that target these essential pathways. These application notes provide detailed protocols for studying this compound-mediated iron uptake.

Principle of this compound-Mediated Iron Uptake

This compound is secreted by Pseudoalteromonas sp. under iron-limiting conditions. It binds to ferric iron (Fe³⁺) in the extracellular environment with high affinity, forming a ferric-siderophore complex. This complex is then recognized by a specific outer membrane receptor on the bacterial surface. The transport of the ferric-Pseudoalterobactin B complex across the outer membrane is an active process, often dependent on the TonB-ExbB-ExbD energy-transducing system. Once in the periplasm, the complex is bound by a periplasmic binding protein and transported across the inner membrane into the cytoplasm via an ABC transporter. Inside the cell, iron is released from the siderophore, often through a reductive mechanism, making it available for cellular processes. The apo-siderophore may then be recycled.

Key Experiments and Protocols

Siderophore Production Assay (Chrome Azurol S - CAS Assay)

This assay is a universal method for detecting the production of siderophores by microorganisms. It is a colorimetric assay based on the competition for iron between the siderophore and the iron-dye complex, chrome azurol S.

Objective: To qualitatively or semi-quantitatively determine if a bacterial strain produces siderophores like this compound under iron-limiting conditions.

Protocol:

  • Preparation of CAS Agar:

    • Prepare the desired bacterial growth medium (e.g., Luria-Bertani agar) and sterilize.

    • Separately, prepare the CAS assay solution as described by Schwyn and Neilands (1987). This involves mixing solutions of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a ferric iron solution.

    • Autoclave the CAS solution and the growth medium separately.

    • Cool both solutions to approximately 50°C.

    • Aseptically mix the CAS assay solution with the molten agar medium at a ratio of 1:9 (e.g., 100 mL of CAS solution to 900 mL of agar medium).

    • Pour the CAS agar into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • Grow the bacterial strain of interest (e.g., Pseudoalteromonas sp. KP20-4) in an iron-deficient medium overnight.

    • Spot-inoculate the bacterial culture onto the center of the CAS agar plates.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 25-30°C for many marine bacteria) for 24-72 hours.

  • Observation and Data Analysis:

    • Siderophore production is indicated by a color change of the agar from blue to orange, yellow, or purple around the bacterial colony.

    • The diameter of the halo and the colony can be measured to calculate a siderophore production index (Halo diameter / Colony diameter) for semi-quantitative comparison.

Growth Promotion Assay

This assay determines if this compound can be utilized as an iron source to support bacterial growth in an iron-depleted environment.

Objective: To assess the ability of a bacterial strain to utilize ferric-Pseudoalterobactin B as its sole iron source.

Protocol:

  • Preparation of Iron-Deficient Medium:

    • Prepare a suitable minimal medium (e.g., M9 minimal medium).

    • To render the medium iron-deficient, treat it with an iron chelator such as 2,2'-dipyridyl (e.g., at a final concentration of 200 µM) and then dialyze it against a large volume of the same medium without the chelator to remove the chelator-iron complexes.

  • Bacterial Inoculum Preparation:

    • Grow the bacterial strain overnight in an iron-rich medium.

    • Wash the cells several times with an iron-free saline solution to remove any stored intracellular iron.

    • Resuspend the cells in the iron-free saline.

  • Assay Setup:

    • In a 96-well microplate, add the iron-deficient medium to each well.

    • Add purified this compound complexed with FeCl₃ to the wells at various concentrations (e.g., 0.1, 1, 10, 100 µM).

    • Include a negative control with no added iron source and a positive control with a known iron source (e.g., FeCl₃).

    • Inoculate the wells with the washed bacterial suspension to a final optical density at 600 nm (OD₆₀₀) of approximately 0.01.

  • Incubation and Measurement:

    • Incubate the microplate at the optimal growth temperature with shaking.

    • Measure the OD₆₀₀ at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

  • Data Analysis:

    • Plot the OD₆₀₀ values against time for each concentration of ferric-Pseudoalterobactin B.

    • Compare the growth curves to the negative and positive controls to determine the growth-promoting effect of this compound.

Radiolabeled Iron Uptake Assay

This is a direct method to measure the transport of iron into bacterial cells mediated by this compound.

Objective: To quantify the rate of iron uptake from the ferric-Pseudoalterobactin B complex.

Protocol:

  • Preparation of ⁵⁵Fe- or ⁵⁹Fe-labeled Ferric-Pseudoalterobactin B:

    • In a microcentrifuge tube, mix equimolar amounts of purified this compound and FeCl₃.

    • Add a known amount of radiolabeled FeCl₃ (⁵⁵FeCl₃ or ⁵⁹FeCl₃) to the mixture.

    • Incubate at room temperature for 1-2 hours to allow for complex formation.

    • The radiolabeled complex can be purified by size-exclusion chromatography if necessary.

  • Bacterial Cell Culture:

    • Grow the bacterial strain of interest overnight in an iron-rich medium.

    • Subculture the cells into an iron-deficient minimal medium to induce the expression of siderophore uptake systems. Grow until the mid-logarithmic phase.

  • Uptake Experiment:

    • Harvest the cells by centrifugation, wash them with an iron-free buffer (e.g., MOPS buffer), and resuspend them to a desired cell density.

    • Initiate the uptake experiment by adding the radiolabeled ferric-Pseudoalterobactin B complex to the cell suspension at various concentrations.

    • Incubate the mixture at the optimal growth temperature with shaking.

    • At specific time points, take aliquots of the cell suspension and filter them through a 0.45 µm nitrocellulose membrane to separate the cells from the medium.

    • Wash the filter rapidly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Measurement and Data Analysis:

    • Measure the radioactivity retained on the filter using a scintillation counter.

    • Calculate the amount of iron taken up by the cells over time.

    • Plot the uptake rate against the concentration of the ferric-Pseudoalterobactin B complex and fit the data to Michaelis-Menten kinetics to determine the Vmax (maximum uptake rate) and Km (substrate concentration at half-maximum velocity).

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically for this compound. The following table provides a template for how such data, once obtained from the experiments described above, should be structured for clear comparison.

ParameterValueUnitsExperimental MethodReference
Iron Binding Affinity (Kd) To be determinedMFluorescence Quenching / Isothermal Titration Calorimetry-
Maximum Iron Uptake Rate (Vmax) To be determinedpmol/min/10⁹ cellsRadiolabeled Iron Uptake Assay-
Michaelis-Menten Constant (Km) To be determinedµMRadiolabeled Iron Uptake Assay-
Growth Promotion (EC₅₀) To be determinedµMGrowth Promotion Assay-

Signaling Pathways and Experimental Workflows

Signaling Pathway of Iron Uptake Regulation in Pseudoalteromonas

In some Pseudoalteromonas species, the regulation of iron uptake is a complex process involving multiple regulatory proteins. Under iron-deficient conditions, the stringent starvation protein SspA and the extracytoplasmic function sigma factor PvdS are induced.[2] These regulators positively control the expression of genes involved in iron uptake systems, including those for siderophore biosynthesis and transport.[2] The ferric uptake regulator (Fur) protein typically acts as a repressor of these genes in iron-replete conditions.

IronUptakeRegulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Fe_low Low Iron SspA_PvdS SspA / PvdS Fe_low->SspA_PvdS induces Fe_high High Iron Fur Fur-Fe Complex Fe_high->Fur activates Iron_Uptake_Genes Iron Uptake Genes (this compound Synthesis & Transport) SspA_PvdS->Iron_Uptake_Genes activates Fur->Iron_Uptake_Genes represses Iron_Uptake Iron Uptake Iron_Uptake_Genes->Iron_Uptake leads to

Caption: Regulation of iron uptake in Pseudoalteromonas sp.

Experimental Workflow for Studying this compound-Mediated Iron Uptake

The following diagram outlines the logical flow of experiments to characterize the role of this compound in iron acquisition.

ExperimentalWorkflow Start Start: Isolate Pseudoalteromonas sp. or obtain a siderophore-producing strain CAS_Assay 1. Siderophore Production Assay (CAS Assay) Start->CAS_Assay Confirm siderophore production Growth_Assay 2. Growth Promotion Assay CAS_Assay->Growth_Assay Test for iron source utilization Radio_Assay 3. Radiolabeled Iron Uptake Assay Growth_Assay->Radio_Assay Quantify iron transport Data_Analysis 4. Quantitative Data Analysis (Kd, Vmax, Km) Radio_Assay->Data_Analysis Determine kinetic parameters Gene_Expression 5. Gene Expression Analysis (RT-qPCR) of iron uptake genes Data_Analysis->Gene_Expression Investigate regulation Conclusion Conclusion: Characterize this compound's role in iron uptake Gene_Expression->Conclusion

Caption: Experimental workflow for this compound studies.

Conclusion

The study of this compound and its role in iron uptake in Pseudoalteromonas sp. offers valuable insights into microbial survival strategies in iron-limited environments. The protocols and workflows detailed in these application notes provide a solid foundation for researchers to investigate this siderophore-mediated iron acquisition system. Such research is not only fundamental to our understanding of microbial physiology but also holds significant potential for the development of novel therapeutics that target bacterial iron metabolism. Further research is warranted to determine the specific quantitative parameters of this compound and to identify its cognate receptor and transport proteins.

References

Application of Pseudoalterobactin B in Nutritional Immunity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nutritional immunity is a critical host defense mechanism that limits the availability of essential nutrients, such as iron, to invading pathogens. Siderophores are small, high-affinity iron-chelating molecules produced by microorganisms to scavenge for iron in iron-limited environments, thereby circumventing nutritional immunity. Pseudoalterobactin B, a siderophore isolated from the marine bacterium Pseudoalteromonas sp. KP20-4, represents a compelling subject for research in this field[1][2][3]. Its role in the intricate host-pathogen battle for iron may unveil novel therapeutic strategies against infectious diseases.

This document provides detailed application notes and experimental protocols for investigating the role of this compound in nutritional immunity. While specific quantitative data for this compound is not extensively available in public literature, this guide offers a framework for its characterization and application in research, drawing parallels with well-studied siderophores.

Application Notes

This compound can be utilized in several key areas of nutritional immunity research:

  • Pathogen Growth Inhibition: By sequestering iron, this compound can be investigated for its ability to inhibit the growth of pathogenic bacteria and fungi that rely on host iron sources[4][5][6]. This has direct implications for the development of novel antimicrobial agents.

  • Host-Pathogen Interactions: Studying how this compound influences the competition for iron between pathogens and the host can provide insights into the mechanisms of infection and host defense[4][7][8][9][10][11].

  • Modulation of Host Immune Responses: Iron availability is known to impact immune cell function and cytokine production. Research can explore how this compound, by altering local iron concentrations, modulates the host immune response to infection[6][12][13][14][15].

  • Drug Delivery Vehicle: The "Trojan horse" strategy involves linking antimicrobial agents to siderophores to facilitate their uptake by pathogens. This compound could be explored as a shuttle for delivering drugs into microbial cells that express specific siderophore receptors.

Quantitative Data

Table 1: Iron Binding Affinity of Siderophores

SiderophoreProducing OrganismIron (III) Stability Constant (log K)pFe value at pH 7.4Reference
This compound Pseudoalteromonas sp. KP20-4Data not availableData not available
Alterobactin AAlteromonas luteoviolacea51 ± 2Data not available[16]
EnterobactinEscherichia coli4935.5[17]
AerobactinEscherichia coli22.523.4[17]

Table 2: Antimicrobial Activity of Siderophores (Example Pathogens)

SiderophorePathogenMIC (µM)Reference
This compound Staphylococcus aureusData not available
This compound Pseudomonas aeruginosaData not available
This compound Candida albicansData not available
Pyoluteorin (from Pseudoalteromonas sp.)Staphylococcus aureus11.39[18]
Pyoluteorin (from Pseudoalteromonas sp.)Pseudomonas aeruginosa459[18]
Pentadecanal (from Pseudoalteromonas haloplanktis)Listeria monocytogenes600 (µg/mL)[19]

Experimental Protocols

The following are detailed protocols that can be adapted for the study of this compound.

Protocol 1: Siderophore Production and Quantification using Chrome Azurol S (CAS) Assay

This protocol is for the semi-quantitative detection of siderophore production.

Materials:

  • Culture of Pseudoalteromonas sp. KP20-4

  • Iron-limited liquid medium (e.g., M9 minimal medium treated with an iron chelator)

  • Chrome Azurol S (CAS) agar plates

  • Spectrophotometer

Procedure:

  • Inoculate Pseudoalteromonas sp. KP20-4 into an iron-limited liquid medium and incubate under optimal growth conditions to induce siderophore production.

  • After incubation, centrifuge the culture to pellet the cells and collect the cell-free supernatant.

  • Spot 10 µL of the supernatant onto a CAS agar plate.

  • Incubate the plate at the appropriate temperature for 24-48 hours.

  • Observe the plate for the formation of a yellow-orange halo around the spot, indicating the presence of siderophores that have chelated the iron from the CAS dye complex.

  • For quantification, a liquid CAS assay can be performed by mixing the supernatant with a CAS shuttle solution and measuring the change in absorbance at 630 nm[20].

Protocol 2: Pathogen Growth Inhibition Assay

This protocol assesses the ability of this compound to inhibit the growth of a pathogenic microorganism in an iron-limited environment.

Materials:

  • Purified this compound

  • Pathogenic bacterial or fungal strain

  • Iron-deficient minimal medium

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Prepare a stock solution of purified this compound.

  • Prepare a serial dilution of this compound in the iron-deficient minimal medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the pathogen to a final OD600 of approximately 0.01.

  • Include a positive control (medium with a known iron source, e.g., FeCl₃) and a negative control (medium without added iron or siderophore).

  • Incubate the plate at the pathogen's optimal growth temperature with shaking.

  • Monitor bacterial growth by measuring the OD600 at regular intervals for 24-48 hours[21].

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that inhibits visible growth of the pathogen.

Protocol 3: Siderophore-Mediated Iron Uptake Assay

This protocol determines if a pathogen can utilize iron bound to this compound.

Materials:

  • Purified this compound

  • Radioactive iron isotope (e.g., ⁵⁵FeCl₃)

  • Pathogenic bacterial strain

  • Iron-deficient minimal medium

  • Scintillation counter

Procedure:

  • Prepare ⁵⁵Fe-labeled this compound by incubating the siderophore with ⁵⁵FeCl₃.

  • Grow the pathogen in an iron-deficient medium to induce the expression of siderophore uptake systems.

  • Wash and resuspend the cells in a suitable buffer.

  • Add the ⁵⁵Fe-Pseudoalterobactin B complex to the cell suspension and incubate.

  • At various time points, take aliquots of the cell suspension and filter them through a membrane to separate the cells from the medium.

  • Wash the filter to remove non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filter using a scintillation counter to determine the amount of iron taken up by the cells[21].

Protocol 4: Assessing the Impact of this compound on Macrophage Cytokine Production

This protocol evaluates how this compound influences the inflammatory response of macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Purified this compound

  • Lipopolysaccharide (LPS) or other immune stimulant

  • Cell culture medium and supplements

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)

Procedure:

  • Culture macrophages in a 24-well plate until they reach the desired confluency.

  • Pre-treat the macrophages with different concentrations of this compound for a specified period (e.g., 2-4 hours).

  • Stimulate the cells with an immune stimulant like LPS.

  • Include control wells: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.

  • Incubate for an appropriate time (e.g., 6-24 hours) to allow for cytokine production.

  • Collect the cell culture supernatants.

  • Quantify the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

Visualizations

Signaling Pathways and Experimental Workflows

Nutritional_Immunity_Cycle cluster_Host Host cluster_Pathogen Pathogen Host_Iron Host Iron (Transferrin-Fe) PAB_Fe PAB-Fe Complex Host_Iron->PAB_Fe Forms Complex Macrophage Macrophage Cytokines Cytokine Release (e.g., TNF-α, IL-6) Macrophage->Cytokines Activates Pathogen Pathogen Pathogen->Macrophage Infection PAB This compound (Siderophore) Pathogen->PAB Secretes PAB->Host_Iron Sequesters Fe³⁺ PAB->Macrophage Modulates Response? PAB_Fe->Pathogen Iron Uptake

Caption: The role of this compound in the host-pathogen iron competition.

Pathogen_Growth_Inhibition_Workflow start Start prep_PAB Prepare Serial Dilutions of this compound start->prep_PAB prep_pathogen Prepare Pathogen Inoculum start->prep_pathogen inoculate Inoculate 96-well Plate prep_PAB->inoculate prep_pathogen->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure OD600 at Intervals incubate->measure analyze Analyze Growth Curves Determine MIC measure->analyze end End analyze->end

Caption: Workflow for the pathogen growth inhibition assay.

Macrophage_Signaling_Pathway cluster_Signaling Intracellular Signaling PAB This compound Iron Extracellular Iron PAB->Iron Chelates Macrophage Macrophage Iron->Macrophage Influences NFkB NF-κB Pathway Macrophage->NFkB Activates MAPK MAPK Pathway Macrophage->MAPK Activates Cytokine_Gene Cytokine Gene Expression NFkB->Cytokine_Gene MAPK->Cytokine_Gene

Caption: Potential influence of this compound on macrophage signaling.

References

Application Notes and Protocols for Determining the Iron Chelation Capacity of Pseudoalterobactin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the iron chelation capacity of Pseudoalterobactin B, a siderophore with potential therapeutic applications. The methods described range from well-established colorimetric assays to more advanced electrochemical and potentiometric techniques for precise quantification of iron binding affinity.

Introduction

This compound is a siderophore produced by the marine bacterium Pseudoalteromonas sp. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from their environment. The ability of this compound to bind iron with high avidity makes it a subject of interest for various applications, including the development of novel therapeutics for iron overload disorders and as a potential tool in bioremediation. Accurate and reliable methods for quantifying its iron chelation capacity are crucial for research and development in these areas.

Methods for Determining Iron Chelation Capacity

Several methods can be employed to determine the iron chelation capacity of this compound. These methods vary in their complexity, sensitivity, and the specific parameters they measure. The primary methods covered in these notes are:

  • Chrome Azurol S (CAS) Assay: A universal colorimetric assay for the detection and quantification of siderophores.

  • Potentiometric Titration: An electrochemical method to determine the stoichiometry and stability constants of metal-ligand complexes.

  • Electrochemical Methods (e.g., Voltammetry): Techniques used to determine the redox properties and thermodynamic stability constants of metal complexes.

Data Presentation

The following table summarizes the key quantitative data that can be obtained for this compound using the described experimental protocols. For comparative purposes, data for the structurally related siderophore, Alterobactin A, is included, as specific quantitative data for this compound is not widely published.

ParameterMethodExpected Outcome for this compoundReference Value (Alterobactin A)
Siderophore Activity Chrome Azurol S (CAS) Agar AssayFormation of a colored halo (e.g., orange, yellow) around the sample on a blue agar plate, indicating iron chelation.Qualitative positive result
Iron Chelation (%) Quantitative CAS Solution AssayA decrease in absorbance at ~630 nm, which can be used to calculate the percentage of iron chelated compared to a control.Quantitative value dependent on concentration
Stoichiometry of Fe(III) Binding Potentiometric TitrationDetermination of the molar ratio at which this compound binds to Fe(III).1:1 (Fe:Alterobactin A)
Thermodynamic Stability Constant (log K) Electrochemical Methods (e.g., Square Wave Voltammetry)A large value indicating high affinity for Fe(III).1051±2[1][2]

Experimental Protocols

Chrome Azurol S (CAS) Assay

The CAS assay is a widely used method for detecting siderophores.[3] It is based on the competition for iron between the siderophore and the iron-dye complex, chrome azurol S. When a siderophore removes iron from the CAS-iron complex, the color of the solution changes from blue to orange/yellow, which can be observed qualitatively on an agar plate or measured quantitatively using a spectrophotometer.[3][4]

This method is suitable for screening for the presence of siderophore activity.

Materials:

  • CAS Assay Stock Solution (see below)

  • Nutrient agar or other suitable growth medium

  • Petri dishes

  • This compound sample (pure compound or culture supernatant)

Preparation of CAS Assay Stock Solution:

  • Dye Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

  • Iron(III) Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 mL of 10 mM HCl.

  • Detergent Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

Procedure:

  • Slowly add the Iron(III) Solution to the Dye Solution while stirring.

  • Slowly add the Detergent Solution to the iron-dye mixture. The solution will turn blue.

  • Autoclave the CAS assay stock solution and store it in the dark.

  • Prepare the desired agar medium and autoclave.

  • Cool the agar medium to approximately 50°C.

  • Add the CAS assay stock solution to the molten agar at a ratio of 1:9 (e.g., 100 mL of CAS solution to 900 mL of agar).

  • Pour the CAS agar into Petri dishes and allow it to solidify.

  • Spot a known concentration of this compound solution or culture supernatant onto the center of the plate.

  • Incubate at the appropriate temperature for 24-48 hours.

  • Observation: A color change from blue to orange or yellow around the spot indicates iron chelation.

This method provides a quantitative measure of the iron-chelating activity.

Materials:

  • CAS Assay Solution (prepared as the stock solution above)

  • This compound solution of known concentrations

  • Buffer (e.g., PIPES buffer, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a microplate well, mix 100 µL of the CAS assay solution with 100 µL of the this compound sample (dissolved in buffer).

  • For the reference (control), mix 100 µL of the CAS assay solution with 100 µL of buffer.

  • Incubate the plate at room temperature for a set period (e.g., 20 minutes), protected from light.

  • Measure the absorbance of the samples and the reference at 630 nm.

  • The percentage of iron chelation can be calculated using the following formula:

    Iron Chelation (%) = [(Ar - As) / Ar] x 100

    Where:

    • Ar = Absorbance of the reference (CAS solution + buffer)

    • As = Absorbance of the sample (CAS solution + this compound)

Potentiometric Titration

Potentiometric titration can be used to determine the stoichiometry of the iron-Pseudoalterobactin B complex and its stability constant by monitoring the change in pH upon addition of a titrant.[1][2]

Materials:

  • Potentiometer with a pH electrode

  • Thermostatted reaction vessel

  • Standardized NaOH solution (carbonate-free)

  • This compound solution of known concentration

  • FeCl₃ solution of known concentration

  • Inert gas (e.g., Argon) to prevent oxidation of Fe(II) if studying the ferrous complex

Procedure:

  • Prepare a solution of this compound in a suitable electrolyte solution (e.g., 0.1 M KCl).

  • Add one equivalent of FeCl₃ to the this compound solution to form the Fe(III)-Pseudoalterobactin B complex.

  • Maintain the solution under an inert atmosphere and at a constant temperature.

  • Titrate the solution with a standardized NaOH solution.

  • Record the pH after each addition of the titrant.

  • Plot the pH versus the volume of NaOH added.

  • The titration curve will show proton release upon complexation. The number of protons released can be determined from the equivalence points, providing information about the binding stoichiometry.

  • The data can be analyzed using specialized software to calculate the stability constants of the complex.

Electrochemical Methods (Square Wave Voltammetry)

Electrochemical methods, such as square wave voltammetry, can be used to determine the reduction potential of the Fe(III)-Pseudoalterobactin B complex. This reduction potential is linearly related to the logarithm of the thermodynamic stability constant, allowing for the determination of the complex's stability.[1][2]

Materials:

  • Potentiostat with a three-electrode system (working electrode, reference electrode, and counter electrode)

  • Electrochemical cell

  • This compound solution

  • Fe(III) solution

  • Supporting electrolyte (e.g., buffer solution)

  • Inert gas (e.g., Argon)

Procedure:

  • Prepare a solution containing the Fe(III)-Pseudoalterobactin B complex in a suitable buffer and supporting electrolyte.

  • De-aerate the solution by bubbling with an inert gas.

  • Place the three-electrode system into the electrochemical cell.

  • Perform square wave voltammetry over a potential range where the Fe(III)/Fe(II) redox couple is expected.

  • The resulting voltammogram will show a peak corresponding to the reduction of the Fe(III)-Pseudoalterobactin B complex.

  • The peak potential (Ep) is related to the formal reduction potential (E°').

  • The thermodynamic stability constant (K) can be estimated from the reduction potential using established linear free-energy relationships for siderophore-iron complexes.

Visualizations

Experimental_Workflow_CAS_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare CAS Assay Solution A1 Mix CAS Solution and PAB-B Sample P1->A1 P2 Prepare this compound (PAB-B) Samples P2->A1 A2 Incubate A1->A2 D1 Measure Absorbance at 630 nm A2->D1 D2 Calculate Iron Chelation (%) D1->D2

Caption: Workflow for the quantitative Chrome Azurol S (CAS) assay.

Iron_Chelation_Mechanism Fe(III)-CAS Fe(III)-CAS (Blue Complex) Fe(III)-PAB-B Fe(III)-PAB-B (Stable Complex) Fe(III)-CAS->Fe(III)-PAB-B + PAB-B CAS Free CAS (Orange/Yellow) Fe(III)-CAS->CAS Iron Removal PAB-B This compound PAB-B->Fe(III)-PAB-B + Fe(III)

Caption: Mechanism of the Chrome Azurol S (CAS) assay.

References

Application Notes and Protocols for the Experimental Use of Pseudoalterobactin B in Cellular Iron Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are designed to provide a framework for the experimental use of Pseudoalterobactin B for iron delivery to mammalian cells. As of the latest literature review, specific quantitative data and established protocols for this compound in this context are limited. Therefore, the methodologies and potential outcomes described herein are largely based on the established principles of siderophore-mediated iron transport and experimental data from other well-characterized siderophores, such as enterobactin and deferoxamine. These notes should be used as a guide for experimental design, and specific parameters will require optimization for your particular cell lines and experimental conditions.

Introduction to this compound

Pseudoalterobactin A and B are siderophores, which are small, high-affinity iron-chelating molecules, produced by the marine bacterium Pseudoalteromonas sp. KP20-4. Siderophores play a crucial role in the survival of many microorganisms by scavenging iron from the environment. Due to their ability to bind iron with high avidity, there is growing interest in their potential application as vehicles for targeted iron delivery, particularly to cells with high iron requirements, such as cancer cells. The general principle involves the formation of a this compound-iron complex that can be recognized and internalized by cells, thereby increasing intracellular iron concentrations.

Potential Applications

  • Research Tool: Investigating the mechanisms of siderophore-mediated iron uptake in mammalian cells.

  • Therapeutic Development: Exploring this compound as a drug delivery agent to selectively transport iron or iron-conjugated therapeutics into target cells. This could be particularly relevant in cancer therapy, where tumor cells often exhibit an increased demand for iron to sustain their rapid proliferation.

  • Treatment of Iron Deficiency: Potentially serving as a novel method for delivering iron to cells in certain types of anemia, although this application requires extensive investigation.

Data Presentation: Hypothetical Quantitative Data

The following tables provide a template for presenting quantitative data that should be generated during the experimental validation of this compound. The values presented are for illustrative purposes only and do not represent actual experimental results.

Table 1: Iron Delivery Efficacy of this compound-Fe Complex

Cell LineConcentration of this compound-Fe (µM)Incubation Time (hours)Increase in Intracellular Iron (%)
HeLa10450
HeLa504150
A54910440
A549504120

Table 2: Cytotoxicity of Apo-Pseudoalterobactin B and this compound-Fe Complex

Cell LineCompoundConcentration (µM)Incubation Time (hours)Cell Viability (%)
HeLaApo-Pseudoalterobactin B1002495
HeLaThis compound-Fe1002492
A549Apo-Pseudoalterobactin B1002498
A549This compound-Fe1002494

Experimental Protocols

Preparation of this compound-Iron (Fe) Complex

Objective: To prepare a stable complex of this compound with ferric iron (Fe³⁺) for cell treatment.

Materials:

  • Apo-Pseudoalterobactin B (purified)

  • Ferric chloride (FeCl₃) solution (e.g., 10 mM in sterile, deionized water)

  • Sterile, deionized water

  • pH meter

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of Apo-Pseudoalterobactin B in sterile, deionized water (e.g., 1 mM).

  • Slowly add an equimolar amount of the FeCl₃ solution to the this compound solution while stirring.

  • Adjust the pH of the solution to ~7.4 using a sterile, dilute NaOH or HCl solution.

  • Incubate the mixture at room temperature for 1 hour to allow for complex formation.

  • Confirm the formation of the this compound-Fe complex by observing a characteristic color change and by measuring the absorbance spectrum (siderophore-iron complexes typically have a distinct absorbance peak in the visible range).

  • Sterile-filter the final solution through a 0.22 µm filter before use in cell culture.

Cell Culture and Treatment

Objective: To treat mammalian cells with the this compound-Fe complex.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • This compound-Fe complex solution

  • Apo-Pseudoalterobactin B solution (for control experiments)

  • Vehicle control (e.g., sterile water)

Protocol:

  • Seed the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Remove the culture medium and wash the cells once with sterile PBS.

  • Add fresh, serum-free or complete culture medium containing the desired concentrations of the this compound-Fe complex.

  • Include the following controls:

    • Untreated cells (medium only)

    • Vehicle-treated cells

    • Cells treated with Apo-Pseudoalterobactin B (to assess the effect of the siderophore alone)

  • Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.

Quantification of Intracellular Iron

Objective: To measure the change in intracellular iron concentration following treatment with the this compound-Fe complex.

Materials:

  • Treated and control cells

  • PBS

  • Trypsin-EDTA

  • Cell lysis buffer (e.g., RIPA buffer)

  • Iron assay kit (e.g., colorimetric ferrozine-based assay or inductively coupled plasma mass spectrometry - ICP-MS)

  • BCA protein assay kit

Protocol:

  • After incubation, remove the treatment medium and wash the cells three times with cold PBS to remove any extracellular iron.

  • Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

  • Wash the cell pellet again with cold PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Determine the total protein concentration of the cell lysate using a BCA assay for normalization.

  • Measure the iron content in the cell lysate using a commercial iron assay kit or by ICP-MS, following the manufacturer's instructions.

  • Calculate the intracellular iron concentration and normalize it to the total protein content.

Cytotoxicity Assay

Objective: To assess the cytotoxic effects of Apo-Pseudoalterobactin B and the this compound-Fe complex on mammalian cells.

Materials:

  • Treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., WST-1, resazurin)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Protocol:

  • Following the treatment protocol (Section 4.2), add the MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 Siderophore-Mediated Iron Uptake Pathway PFe This compound-Fe Complex Receptor Cell Surface Receptor PFe->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Fe_Release Iron Release (pH-dependent) Endosome->Fe_Release Recycling Receptor Recycling Endosome->Recycling Fe_Pool Intracellular Iron Pool Fe_Release->Fe_Pool Recycling->Receptor

Caption: Generalized pathway for siderophore-mediated iron uptake in mammalian cells.

G cluster_1 Experimental Workflow for this compound Application cluster_1a Preparation cluster_1b Cell Culture & Treatment cluster_1c Analysis Prep_PFe Prepare this compound-Fe Complex Treat_Cells Treat with this compound-Fe Prep_PFe->Treat_Cells Seed_Cells Seed Mammalian Cells Seed_Cells->Treat_Cells Incubate Incubate (e.g., 4-24h) Treat_Cells->Incubate Iron_Assay Quantify Intracellular Iron Incubate->Iron_Assay Cyto_Assay Assess Cytotoxicity (e.g., MTT) Incubate->Cyto_Assay Data_Analysis Data Analysis Iron_Assay->Data_Analysis Cyto_Assay->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound.

Application Notes and Protocols for Testing the Antimicrobial Properties of Pseudoalterobactin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Marine microorganisms are a promising source of new bioactive compounds. Pseudoalterobactin B, a siderophore isolated from the marine bacterium Pseudoalteromonas sp. KP20-4, represents a potential candidate for antimicrobial research. Siderophores are high-affinity iron-chelating compounds that play a crucial role in microbial iron acquisition. By sequestering essential iron from the environment, siderophores can exhibit antimicrobial activity or act synergistically with existing antibiotics.[1]

These application notes provide a detailed protocol for the comprehensive evaluation of the antimicrobial properties of this compound. The following protocols are designed to be adaptable for researchers in microbiology, natural product chemistry, and infectious disease.

Data Presentation

All quantitative data generated from the following protocols should be summarized in clearly structured tables for straightforward comparison and interpretation.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test OrganismStrain IDGrowth MediumMIC (µg/mL)Positive Control MIC (µg/mL)
Escherichia coliATCC 25922ID-CAMHBGentamicin
Pseudomonas aeruginosaATCC 27853ID-CAMHBGentamicin
Staphylococcus aureusATCC 29213ID-CAMHBVancomycin
Enterococcus faecalisATCC 29212ID-CAMHBVancomycin

ID-CAMHB: Iron-Depleted Cation-Adjusted Mueller-Hinton Broth

Table 2: Time-Kill Kinetics of this compound against [Selected Organism]

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (0.5 x MIC)Log10 CFU/mL (1 x MIC)Log10 CFU/mL (2 x MIC)Log10 CFU/mL (4 x MIC)
0
2
4
8
12
24

Table 3: Checkerboard Synergy Assay of this compound with a Conventional Antibiotic

OrganismAntibioticThis compound MIC Alone (µg/mL)Antibiotic MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Antibiotic MIC in Combination (µg/mL)FIC IndexInterpretation
[Selected Organism][Antibiotic Name]

FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Indifference/Additive; > 4 = Antagonism

Experimental Protocols

Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)

The antimicrobial activity of siderophores is highly dependent on the iron concentration of the growth medium.[2] Standard Mueller-Hinton Broth contains variable amounts of iron that can interfere with the activity of this compound. Therefore, it is crucial to use iron-depleted media for susceptibility testing.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) powder

  • Chelex® 100 resin

  • Sterile deionized water

  • Magnetic stirrer and stir bar

  • Sterile filtration unit (0.22 µm)

Protocol:

  • Prepare CAMHB according to the manufacturer's instructions in a sterile, acid-washed flask.

  • Add Chelex® 100 resin at a concentration of 10 g/L to the prepared CAMHB.

  • Stir the mixture at room temperature for at least 4 hours to allow for iron chelation.

  • Allow the Chelex® 100 resin to settle.

  • Carefully decant the supernatant, avoiding the resin.

  • Sterile-filter the iron-depleted CAMHB using a 0.22 µm filter.

  • Store the prepared ID-CAMHB at 4°C for up to one month.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (in a suitable solvent, e.g., sterile water or DMSO)

  • ID-CAMHB

  • Sterile 96-well microtiter plates

  • Test bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Enterococcus faecalis)

  • Positive control antibiotics (e.g., Gentamicin, Vancomycin)

  • Spectrophotometer or McFarland standards

  • Multichannel pipette

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 4-5 mL of ID-CAMHB.

    • Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in ID-CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of a Serial Dilution:

    • Add 100 µL of ID-CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of this compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Time-Kill Kinetics Assay

This assay provides information on the rate and extent of bacterial killing by this compound over time.

Materials:

  • This compound

  • ID-CAMHB

  • Test organism

  • Sterile flasks or tubes

  • Shaking incubator

  • Sterile saline or phosphate-buffered saline (PBS)

  • Agar plates (e.g., Tryptic Soy Agar)

  • Micropipettes and sterile tips

Protocol:

  • Prepare a bacterial suspension in ID-CAMHB with a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Dispense the inoculum into sterile flasks containing different concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x MIC) and a growth control flask without the compound.

  • Incubate the flasks at 37°C with constant agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial ten-fold dilutions of the aliquots in sterile PBS.

  • Plate a defined volume of the appropriate dilutions onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) on the plates.

  • Plot the log10 CFU/mL versus time to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[3]

Checkerboard Synergy Assay

This assay is used to evaluate the interaction between this compound and a conventional antibiotic.[4]

Materials:

  • This compound

  • Conventional antibiotic (e.g., a beta-lactam or aminoglycoside)

  • ID-CAMHB

  • Sterile 96-well microtiter plates

  • Test organism

Protocol:

  • Prepare stock solutions of this compound and the conventional antibiotic at concentrations four times the highest desired final concentration.

  • In a 96-well plate, serially dilute this compound horizontally and the conventional antibiotic vertically.

  • This creates a matrix of wells with varying concentrations of both agents.

  • Inoculate the plate with the test organism at a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include rows and columns with each agent alone to determine their individual MICs under the same conditions.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results based on the FIC Index value.[5]

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Antimicrobial Testing of this compound cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis & Interpretation prep_media Prepare Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB) mic_test Minimum Inhibitory Concentration (MIC) Broth Microdilution prep_media->mic_test time_kill Time-Kill Kinetics Assay prep_media->time_kill synergy_test Checkerboard Synergy Assay prep_media->synergy_test prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->mic_test prep_inoculum->time_kill prep_inoculum->synergy_test analyze_mic Determine MIC Value mic_test->analyze_mic analyze_time_kill Plot Time-Kill Curves (Bacteriostatic vs. Bactericidal) time_kill->analyze_time_kill analyze_synergy Calculate FIC Index (Synergy, Indifference, Antagonism) synergy_test->analyze_synergy analyze_mic->time_kill Inform Concentrations

Caption: Workflow for antimicrobial testing of this compound.

Mechanism_of_Action Proposed Antimicrobial Mechanism of this compound cluster_bacterium Bacterial Cell pseudo_b This compound complex This compound-Fe³⁺ Complex pseudo_b->complex Chelates iron Fe³⁺ (Iron) iron->complex receptor Siderophore Receptor complex->receptor Binds to transport Iron Transport System starvation Iron Starvation metabolism Essential Metabolic Pathways Disrupted (e.g., DNA synthesis, respiration) starvation->metabolism Leads to growth_inhibition Inhibition of Bacterial Growth metabolism->growth_inhibition

Caption: Proposed antimicrobial mechanism of this compound.

References

Application Notes and Protocols for Studying Pseudoalterobactin B Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the gene expression of Pseudoalterobactin B, a siderophore produced by marine bacteria of the genus Pseudoalteromonas. Understanding the regulation of its biosynthetic pathway is crucial for harnessing its potential in various biotechnological and pharmaceutical applications, including the development of novel antimicrobial agents and iron chelating therapies.

Introduction to this compound and its Genetic Basis

This compound is a siderophore, a small, high-affinity iron-chelating compound, secreted by certain Pseudoalteromonas species to scavenge iron from the environment. The biosynthesis of such complex natural products is orchestrated by a series of enzymes encoded by a dedicated biosynthetic gene cluster (BGC). In Pseudoalteromonas sp. HM-SA03, a pseudoalterobactin BGC has been identified, and it is predicted to be a non-ribosomal peptide synthetase (NRPS) or a hybrid NRPS-polyketide synthase (PKS) cluster. The expression of this BGC is tightly regulated in response to environmental cues, most notably iron availability.

Key Techniques for Gene Expression Analysis

The study of this compound gene expression primarily involves the quantification of specific mRNA transcripts under different experimental conditions. The following techniques are central to this analysis:

  • Quantitative Real-Time PCR (qRT-PCR): This is the gold standard for accurate and sensitive quantification of gene expression. By measuring the amplification of a target gene's cDNA in real-time, it allows for the determination of relative or absolute transcript abundance.

  • RNA Sequencing (RNA-Seq): A high-throughput sequencing approach that provides a comprehensive snapshot of the entire transcriptome. This technique can be used to identify all genes in the this compound BGC and discover novel regulatory elements.

  • Northern Blotting: A traditional method for detecting and quantifying specific RNA molecules. While less sensitive than qRT-PCR, it can provide information about RNA size and integrity.

Experimental Protocols

Protocol 1: Culturing Pseudoalteromonas under Iron-Replete and Iron-Limited Conditions

This protocol describes the preparation of culture media to induce or repress the expression of the this compound biosynthetic gene cluster.

Materials:

  • Pseudoalteromonas strain of interest (e.g., Pseudoalteromonas sp. HM-SA03)

  • Marine Broth 2216 (MB) medium

  • Iron-free artificial seawater medium (e.g., Aquil medium)

  • FeCl₃ stock solution (10 mM, filter-sterilized)

  • 2,2'-Bipyridyl (an iron chelator) stock solution (10 mM in ethanol)

  • Sterile culture flasks or tubes

Procedure:

  • Preparation of Iron-Replete Medium:

    • Prepare Marine Broth 2216 according to the manufacturer's instructions. This medium contains sufficient iron for bacterial growth and typically represses siderophore production.

    • Alternatively, for a defined medium, supplement the iron-free artificial seawater medium with FeCl₃ to a final concentration of 10 µM.

  • Preparation of Iron-Limited Medium:

    • Prepare the iron-free artificial seawater medium.

    • To create iron-limiting conditions, add 2,2'-bipyridyl to the iron-free medium to a final concentration of 100 µM. Caution: 2,2'-bipyridyl is toxic; handle with appropriate safety precautions.

  • Culturing:

    • Inoculate a single colony of the Pseudoalteromonas strain into 5 mL of iron-replete medium and grow overnight at the optimal temperature (e.g., 25°C) with shaking.

    • Pellet the overnight culture by centrifugation (5000 x g, 10 min).

    • Wash the cell pellet twice with sterile iron-free artificial seawater to remove any residual iron.

    • Resuspend the cell pellet in 1 mL of iron-free artificial seawater.

    • Inoculate the iron-replete and iron-limited media with the washed cell suspension to an initial OD₆₀₀ of 0.05.

    • Incubate the cultures at the optimal temperature with shaking.

    • Harvest bacterial cells at mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8) for RNA extraction.

Protocol 2: Total RNA Extraction from Pseudoalteromonas

This protocol outlines a method for extracting high-quality total RNA from Pseudoalteromonas cultures.

Materials:

  • Bacterial cell pellet (from Protocol 1)

  • RNAprotect Bacteria Reagent (Qiagen) or similar

  • Lysozyme (20 mg/mL in TE buffer)

  • TRIzol Reagent (Invitrogen) or similar

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

  • RNase-free microcentrifuge tubes

Procedure:

  • Harvest approximately 1 x 10⁹ bacterial cells by centrifugation (5000 x g, 10 min, 4°C).

  • Immediately resuspend the cell pellet in 1 mL of RNAprotect Bacteria Reagent and incubate for 5 minutes at room temperature.

  • Centrifuge for 10 minutes at 5000 x g and discard the supernatant.

  • Resuspend the pellet in 200 µL of TE buffer containing 1 mg/mL lysozyme. Incubate for 10-15 minutes at room temperature with occasional vortexing.

  • Add 1 mL of TRIzol Reagent and mix thoroughly by vortexing.

  • Incubate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.

  • Add 200 µL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a fresh RNase-free tube.

  • Precipitate the RNA by adding 500 µL of isopropanol. Mix gently and incubate for 10 minutes at room temperature.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

  • Centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Dissolve the RNA pellet in 30-50 µL of RNase-free water.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis. A 260/280 ratio of ~2.0 is indicative of pure RNA.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for this compound Gene Expression

This protocol provides a framework for quantifying the relative expression of genes within the this compound BGC.

Materials:

  • High-quality total RNA (from Protocol 2)

  • DNase I, RNase-free

  • Reverse transcriptase kit (e.g., SuperScript IV, Invitrogen)

  • qPCR master mix (e.g., SYBR Green Master Mix)

  • Gene-specific primers for target and reference genes (see Table 2 for examples)

  • qPCR instrument

Procedure:

  • DNase Treatment: Treat 1 µg of total RNA with DNase I according to the manufacturer's protocol to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase kit and random hexamer or gene-specific primers.

  • Primer Design and Validation:

    • Design primers for the target genes within the this compound BGC (e.g., pabA, pabB) and at least two stable reference genes (e.g., 16S rRNA, gyrA). Primers should be 18-24 nucleotides in length, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

    • Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The amplification efficiency should be between 90% and 110%.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a total volume of 20 µL:

      • 10 µL 2x SYBR Green Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL cDNA template (diluted)

      • 6 µL Nuclease-free water

    • Set up reactions in triplicate for each sample and gene. Include no-template controls (NTCs) to check for contamination.

  • qPCR Cycling Conditions:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 1 min

    • Melting curve analysis: 65°C to 95°C, with a temperature increase of 0.5°C per step.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative gene expression using the 2-ΔΔCt method. Normalize the Ct values of the target genes to the geometric mean of the reference genes.

Data Presentation

Quantitative data from gene expression studies should be summarized in a clear and concise manner to facilitate comparison between different conditions.

Table 1: Hypothetical Relative Expression of this compound Biosynthetic Genes under Iron-Limited vs. Iron-Replete Conditions.

GeneFunction (Putative)Fold Change (Iron-Limited / Iron-Replete)
pabANon-ribosomal peptide synthetase15.2
pabBAcyl-CoA ligase12.8
pabCThioesterase14.5
pabDSiderophore transport10.1
furFerric uptake regulator0.9
16S rRNARibosomal RNA (Reference)1.0
gyrADNA gyrase (Reference)1.0

Table 2: Example qPCR Primers for Pseudoalteromonas Gene Expression Analysis.

GenePrimer Sequence (5' to 3')Amplicon Size (bp)
pabA FwdGCTTCATCGACAAGCTCTACG150
pabA RevTCGATGTCGATCTTGCCGTAG
fur FwdATGCCGAACTGGCAAAAG120
fur RevTTCAGCGTGTAGTCGTCGAT
16S rRNA FwdAGAGTTTGATCCTGGCTCAG180
16S rRNA RevGGTTACCTTGTTACGACTT
gyrA FwdGAAGTGGCGTATGAGCTGAA135
gyrA RevGTCGTCATCCACGTCGTTAT

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental workflows.

Pseudoalterobactin_Biosynthesis_Workflow cluster_culture 1. Bacterial Culture cluster_harvest 2. Cell Harvesting cluster_rna 3. RNA Extraction cluster_qpcr 4. Gene Expression Analysis cluster_analysis 5. Data Analysis Culture_Iron_Replete Iron-Replete Medium (+FeCl3) Harvest Centrifugation Culture_Iron_Replete->Harvest Culture_Iron_Limited Iron-Limited Medium (+Bipyridyl) Culture_Iron_Limited->Harvest RNA_Extraction TRIzol Method Harvest->RNA_Extraction cDNA_Synthesis Reverse Transcription RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Relative Quantification (2-ΔΔCt) qPCR->Data_Analysis

Caption: Experimental workflow for studying this compound gene expression.

Fur_Regulation_Pathway cluster_high_iron High Iron Conditions cluster_low_iron Low Iron Conditions Fe_high Fe²⁺ Fur_active Active Fur Dimer Fe_high->Fur_active binds Fur_box Fur Box (Promoter Region) Fur_active->Fur_box binds to Transcription_repressed Transcription Repressed Fur_active->Transcription_repressed blocks RNA Polymerase Pab_genes pab Genes (e.g., pabA, pabB) Fe_low Fe²⁺ (low) Fur_inactive Inactive Fur Monomer Fe_low->Fur_inactive dissociates from Fur_box_free Fur Box Fur_inactive->Fur_box_free cannot bind Pab_genes_active pab Genes Transcription_active Transcription Active Pab_genes_active->Transcription_active allows RNA Polymerase Pseudoalterobactin_B This compound Production Transcription_active->Pseudoalterobactin_B

Caption: Proposed Fur-mediated regulation of this compound biosynthesis.

Application Notes and Protocols for Developing Fluorescent Probes for Visualizing Pseudoalterobactin B Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential nutrient for virtually all living organisms, playing a critical role in numerous metabolic processes. Bacteria have evolved sophisticated mechanisms to acquire iron from their environment, a key strategy being the secretion of high-affinity iron chelators called siderophores. Pseudoalterobactin B, a siderophore produced by the marine bacterium Pseudoalteromonas sp. KP20-4, is a molecule of interest for understanding microbial iron acquisition.[1] Visualizing the uptake of this siderophore into bacterial cells can provide invaluable insights into the transport mechanisms and can be leveraged for the development of novel antimicrobial strategies that hijack these uptake pathways.

These application notes provide a comprehensive guide to developing and utilizing fluorescently labeled this compound (PAB-B-Fluor) to visualize its uptake by bacteria. This document outlines the rationale, experimental protocols for synthesis and characterization, and methods for cellular imaging and data analysis.

Principle of the Method

The core of this methodology is the covalent conjugation of a fluorescent dye (fluorophore) to the this compound molecule. This creates a probe that retains its ability to be recognized and transported by the bacterial iron uptake machinery. The attached fluorophore allows for the direct visualization and quantification of the siderophore's journey into the cell using techniques such as fluorescence microscopy and flow cytometry. The general principle involves the reaction of a functional group on the this compound molecule with a reactive group on the fluorophore. Based on the chemical structure of this compound, several primary amines and carboxylic acids are available for such conjugation.[2]

Data Presentation

The following tables provide a template for summarizing the key quantitative data that should be generated when characterizing a newly synthesized fluorescent this compound probe.

Table 1: Spectral Properties of PAB-B-Fluor

PropertyWavelength (nm) / Value
Excitation Maximum (λex)User-determined
Emission Maximum (λem)User-determined
Molar Extinction Coefficient (ε)User-determined (M⁻¹cm⁻¹)
Quantum Yield (Φ)User-determined

Table 2: Binding Affinity of PAB-B-Fluor for Target Receptor

ParameterValue
Dissociation Constant (Kd)User-determined (nM or µM)
Association Rate Constant (kon)User-determined (M⁻¹s⁻¹)
Dissociation Rate Constant (koff)User-determined (s⁻¹)

Table 3: Cellular Uptake Kinetics of PAB-B-Fluor

ParameterValue
Michaelis-Menten Constant (Km)User-determined (µM)
Maximum Uptake Velocity (Vmax)User-determined (pmol/min/10⁹ cells)
Uptake Efficiency (Vmax/Km)User-determined

Experimental Protocols

Protocol 1: Synthesis of Fluorescently Labeled this compound (PAB-B-Fluor)

This protocol describes a general method for conjugating an amine-reactive fluorophore to this compound. The choice of fluorophore will depend on the available imaging instrumentation and desired spectral properties. N-hydroxysuccinimide (NHS) esters are common amine-reactive derivatives.[3]

Materials:

  • This compound

  • Amine-reactive fluorophore (e.g., a bright, photostable dye with an NHS ester functional group)

  • Anhydrous, amine-free dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Water, HPLC grade

  • Lyophilizer

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DMF to a final concentration of 1-5 mg/mL.

  • Fluorophore Preparation: In a separate light-protected tube, dissolve the amine-reactive fluorophore in anhydrous DMF at a 1.5-fold molar excess to this compound.

  • Reaction: Add the dissolved fluorophore to the this compound solution. Add DIPEA to the reaction mixture to achieve a final concentration of 2-3 molar equivalents relative to this compound. This acts as a base to facilitate the reaction.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

  • Purification:

    • Quench the reaction by adding a small amount of water.

    • Purify the PAB-B-Fluor conjugate by reverse-phase HPLC. Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Monitor the elution profile at the absorbance maximum of the fluorophore.

    • Collect the fractions corresponding to the PAB-B-Fluor conjugate.

  • Characterization: Confirm the identity and purity of the conjugate using mass spectrometry.

  • Lyophilization: Lyophilize the purified fractions to obtain the PAB-B-Fluor as a powder. Store at -20°C or lower, protected from light and moisture.

Protocol 2: Characterization of PAB-B-Fluor Spectral Properties

Materials:

  • PAB-B-Fluor stock solution (in an appropriate solvent, e.g., DMSO or water)

  • Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Absorption Spectrum:

    • Prepare a dilution of PAB-B-Fluor in a suitable buffer (e.g., PBS, pH 7.4).

    • Measure the absorbance spectrum from 250 nm to 700 nm to determine the absorption maximum (λmax).

    • Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε) if the concentration is known accurately.

  • Emission Spectrum:

    • Excite the PAB-B-Fluor solution at its absorption maximum.

    • Measure the fluorescence emission spectrum to determine the emission maximum (λem).

  • Quantum Yield:

    • Determine the quantum yield relative to a standard fluorophore with a known quantum yield (e.g., fluorescein or rhodamine 6G).

    • Measure the integrated fluorescence intensity and absorbance of both the PAB-B-Fluor and the standard at the same excitation wavelength.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Protocol 3: Visualizing PAB-B-Fluor Uptake using Fluorescence Microscopy

Materials:

  • Bacterial strain of interest

  • Iron-deficient growth medium

  • PAB-B-Fluor

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Bacterial Culture: Grow the bacterial strain overnight in an iron-rich medium. Subculture the cells into an iron-deficient medium to induce the expression of siderophore uptake systems. Grow to mid-log phase.

  • Labeling:

    • Harvest the cells by centrifugation and wash twice with PBS to remove any secreted siderophores.

    • Resuspend the cells in PBS to a desired optical density (e.g., OD₆₀₀ = 0.5).

    • Add PAB-B-Fluor to the cell suspension at a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at the optimal growth temperature of the bacteria.

  • Washing:

    • Pellet the cells by centrifugation.

    • Resuspend the pellet in fresh PBS to remove unbound probe. Repeat this washing step twice.

  • Imaging:

    • Place a drop of the labeled cell suspension onto a microscope slide and cover with a coverslip.

    • Visualize the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

    • Acquire both bright-field and fluorescence images.

Protocol 4: Quantifying PAB-B-Fluor Uptake using Flow Cytometry

Materials:

  • Bacterial strain of interest

  • Iron-deficient growth medium

  • PAB-B-Fluor

  • Phosphate-buffered saline (PBS)

  • Flow cytometer with appropriate lasers and detectors

Procedure:

  • Bacterial Culture and Labeling: Follow steps 1 and 2 from Protocol 3. It is advisable to test a range of PAB-B-Fluor concentrations and incubation times to determine the optimal conditions.

  • Washing: Follow step 3 from Protocol 3.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in PBS.

    • Analyze the samples on a flow cytometer, exciting with the appropriate laser and collecting the emission in the corresponding channel.

    • Gate on the bacterial population based on forward and side scatter.

    • Measure the mean fluorescence intensity of the bacterial population.

    • Include an unlabeled control sample to set the background fluorescence.

  • Data Analysis:

    • Calculate the percentage of fluorescently labeled cells and the mean fluorescence intensity of the positive population.

    • To investigate uptake kinetics, perform a time-course experiment, measuring fluorescence at different time points after adding the probe.

    • For competition assays to demonstrate specificity, co-incubate the cells with PAB-B-Fluor and an excess of unlabeled this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis and Purification PAB_B This compound Reaction Conjugation Reaction (DMF, DIPEA) PAB_B->Reaction Fluorophore Amine-Reactive Fluorophore (e.g., NHS Ester) Fluorophore->Reaction Purification HPLC Purification Reaction->Purification PAB_B_Fluor PAB-B-Fluor Purification->PAB_B_Fluor

Caption: Workflow for the synthesis and purification of the fluorescent this compound probe.

Uptake_Pathway OM Outer Membrane Periplasm Periplasm IM Inner Membrane Cytoplasm Cytoplasm Receptor Outer Membrane Receptor TonB TonB Complex Receptor->TonB PBP Periplasmic Binding Protein Receptor->PBP Transport TonB->Receptor Energy Transduction ABC ABC Transporter PBP->ABC Transport Release Iron Release ABC->Release Transport Release->Cytoplasm Utilization PAB_B_Fe Fe(III)-PAB-B-Fluor PAB_B_Fe->Receptor Binding

Caption: Proposed mechanism for the uptake of fluorescently labeled this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Bacterial Culture (Iron-deficient) Harvest Harvest and Wash Cells Culture->Harvest Labeling Incubate with PAB-B-Fluor Harvest->Labeling Wash_Unbound Wash to Remove Unbound Probe Labeling->Wash_Unbound Microscopy Fluorescence Microscopy Wash_Unbound->Microscopy Flow_Cytometry Flow Cytometry Wash_Unbound->Flow_Cytometry

Caption: General experimental workflow for visualizing and quantifying PAB-B-Fluor uptake.

References

Application of Pseudoalterobactin B in Bioremediation Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudoalterobactin B is a potent siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺), produced by the marine bacterium Pseudoalteromonas sp. KP20-4.[1][2][3] Siderophores play a crucial role in microbial iron acquisition and have garnered significant interest in bioremediation due to their ability to chelate various metal ions. While extensively studied for its iron-binding properties, the application of this compound in the broader context of bioremediation, particularly for other heavy metals and organic pollutants, remains an emerging area of research. These application notes provide an overview of the potential uses of this compound in bioremediation and detailed protocols for its production, purification, and application in relevant assays.

Principle of Action in Bioremediation

The primary mechanism of this compound in bioremediation is chelation. Its functional groups, including catecholates and hydroxamates, form stable complexes with metal ions, thereby altering their solubility, mobility, and bioavailability in the environment. This can be harnessed for two main purposes:

  • Heavy Metal Sequestration: By binding to toxic heavy metals such as cadmium (Cd), lead (Pb), mercury (Hg), and others, this compound can facilitate their removal from contaminated soil and water. The resulting metal-siderophore complexes can be less toxic and more amenable to microbial uptake or physical removal.

  • Enhanced Biodegradation of Organic Pollutants: Some organic pollutants, particularly hydrocarbons, are broken down by microbial enzymes that require iron as a cofactor. In iron-limited environments, this compound can supply iron to pollutant-degrading microbes, thus enhancing their metabolic activity.

Quantitative Data Summary

Direct quantitative data on the binding affinity of this compound for heavy metals other than iron is not extensively available in published literature. However, the known high affinity for Fe³⁺ suggests a strong chelating potential that can be explored for other metals. The following table summarizes the known information and provides a template for researchers to populate with their experimental data.

ParameterValueReference / Notes
Producing Organism Pseudoalteromonas sp. KP20-4[1][2][3]
Molecular Formula C₄₁H₆₃N₁₃O₂₁S
Iron (Fe³⁺) Affinity High (qualitative)[3]
Binding Affinity for other Heavy Metals Data not availableRequires experimental determination
Organic Pollutant Degradation Enhancement Data not availableRequires experimental determination

Experimental Protocols

Protocol 1: Production of this compound from Pseudoalteromonas sp. KP20-4

This protocol is adapted from general methods for siderophore production by marine bacteria and will require optimization.

1. Materials:

  • Pseudoalteromonas sp. KP20-4 culture

  • Iron-deficient culture medium (e.g., M9 minimal medium supplemented with a non-iron carbon source)

  • Shaking incubator

  • Centrifuge and sterile centrifuge tubes

2. Procedure:

  • Inoculate a starter culture of Pseudoalteromonas sp. KP20-4 in a suitable marine broth and incubate at 25°C with shaking until the mid-logarithmic phase.

  • Inoculate the iron-deficient M9 minimal medium with the starter culture at a 1:100 ratio.

  • Incubate the culture at 25°C with vigorous shaking (200 rpm) for 48-72 hours to induce siderophore production.

  • Harvest the culture supernatant, which contains the secreted this compound, by centrifuging at 10,000 x g for 20 minutes at 4°C.

  • The cell-free supernatant can be used directly for some applications or further purified.

Protocol 2: Purification of this compound

This protocol utilizes High-Performance Liquid Chromatography (HPLC) for purification.

1. Materials:

  • Cell-free supernatant from Protocol 1

  • Ethyl acetate

  • Rotary evaporator

  • HPLC system with a C18 reverse-phase column

  • Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)

  • Fraction collector

2. Procedure:

  • Acidify the cell-free supernatant to pH 2.0 with concentrated HCl.

  • Extract the acidified supernatant with an equal volume of ethyl acetate twice.

  • Pool the organic phases and evaporate the solvent using a rotary evaporator.

  • Resuspend the dried extract in the HPLC mobile phase.

  • Inject the sample into the HPLC system.

  • Elute with a gradient of acetonitrile in water (e.g., 5% to 95% acetonitrile over 30 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 310 nm for catecholate siderophores) and collect the fractions corresponding to the this compound peak.

  • Confirm the purity of the collected fractions by re-injecting into the HPLC.

Protocol 3: Siderophore Activity Assay (Chrome Azurol S - CAS Assay)

This assay is a universal method for detecting and quantifying siderophore production.

1. Materials:

  • CAS agar plates

  • Purified this compound or culture supernatant

  • Micropipettes

2. Procedure:

  • Prepare CAS agar plates as described by Schwyn and Neilands (1987).

  • Spot 10 µL of the test sample (culture supernatant or purified this compound solution) onto the CAS agar plate.

  • Incubate the plate at room temperature for 15-30 minutes.

  • A color change from blue to orange/yellow indicates the presence of siderophores.

  • The diameter of the halo is proportional to the concentration of the siderophore. A standard curve can be generated using known concentrations of a standard siderophore like deferoxamine mesylate.

Protocol 4: Heavy Metal Chelation Assay

This protocol provides a method to assess the ability of this compound to bind to various heavy metals.

1. Materials:

  • Purified this compound

  • Solutions of various heavy metal salts (e.g., CdCl₂, Pb(NO₃)₂, HgCl₂) of known concentrations

  • UV-Vis spectrophotometer

2. Procedure:

  • Prepare a solution of purified this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Record the initial UV-Vis spectrum of the this compound solution.

  • Titrate the solution with small aliquots of a heavy metal salt solution.

  • Record the UV-Vis spectrum after each addition and equilibration.

  • A shift in the absorption maxima indicates the formation of a metal-siderophore complex.

  • The binding affinity (Kₐ) can be calculated from the spectral changes using appropriate binding models.

Protocol 5: Siderophore-Mediated Hydrocarbon Degradation Assay

This protocol assesses the enhancement of microbial degradation of hydrocarbons by this compound.

1. Materials:

  • A hydrocarbon-degrading bacterial strain (e.g., Pseudomonas aeruginosa)

  • Minimal salt medium with a specific hydrocarbon (e.g., phenanthrene, pyrene) as the sole carbon source

  • Purified this compound

  • Gas chromatograph-mass spectrometer (GC-MS)

2. Procedure:

  • Set up triplicate cultures of the hydrocarbon-degrading bacterium in the minimal salt medium containing the target hydrocarbon.

  • To one set of triplicates, add a sterile solution of purified this compound to a final concentration of 10 µM. The other set will serve as a control.

  • Incubate the cultures under optimal growth conditions.

  • At regular time intervals, extract the residual hydrocarbon from the cultures using a suitable organic solvent (e.g., hexane).

  • Analyze the hydrocarbon concentration using GC-MS.

  • Compare the rate of degradation in the presence and absence of this compound to determine its effect.

Visualizations

Experimental_Workflow cluster_production Production & Purification cluster_application Bioremediation Application Cultivation Cultivation Extraction Extraction Cultivation->Extraction Purification (HPLC) Purification (HPLC) Extraction->Purification (HPLC) CAS Assay CAS Assay Extraction->CAS Assay Activity Check Heavy Metal Chelation Heavy Metal Chelation Purification (HPLC)->Heavy Metal Chelation Purified This compound Organic Pollutant Degradation Organic Pollutant Degradation Purification (HPLC)->Organic Pollutant Degradation Purified This compound

Caption: Experimental workflow for the production and application of this compound.

Signaling_Pathway Iron_Limitation Iron Limitation in Environment P_aeruginosa Pseudoalteromonas sp. KP20-4 Iron_Limitation->P_aeruginosa Gene_Expression Siderophore Biosynthesis Genes P_aeruginosa->Gene_Expression activates PAB This compound (Siderophore) Gene_Expression->PAB produces Fe_PAB_Complex Fe(III)-Pseudoalterobactin B Complex PAB->Fe_PAB_Complex chelates Fe(III) Uptake Cellular Uptake Fe_PAB_Complex->Uptake transported into cell

Caption: Simplified pathway of this compound production and iron uptake.

Conclusion

This compound holds considerable promise as a bioremediation agent due to its strong chelating properties. While its primary biological role is iron acquisition, its potential to interact with other heavy metals and enhance the biodegradation of organic pollutants warrants further investigation. The protocols provided herein offer a foundation for researchers to explore and quantify the bioremediation capabilities of this fascinating marine natural product. Future studies should focus on determining the binding constants of this compound with a range of environmentally relevant heavy metals and assessing its efficacy in complex environmental matrices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pseudoalterobactin B Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of Pseudoalterobactin B in fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the production of this valuable secondary metabolite from Pseudoalteromonas species.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the fermentation of Pseudoalteromonas for this compound production.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No this compound Production Suboptimal Medium Composition: Inadequate levels of carbon, nitrogen, or essential trace elements.Perform media optimization experiments. Systematically evaluate different carbon (e.g., glucose, sucrose, glycerol) and nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate). Ensure the presence of essential minerals, particularly magnesium and potassium.
Inappropriate Iron Concentration: Iron is a critical regulator of siderophore production. Excess iron will repress the biosynthetic pathway.Carefully control the iron concentration in your medium. Start with an iron-deficient medium and titrate with FeCl₃ to find the optimal concentration for siderophore production without inhibiting growth. An optimal iron concentration is often in the low micromolar range (e.g., up to 20 µM).[1]
Incorrect pH: The pH of the fermentation medium affects nutrient uptake and enzyme activity.Monitor and control the pH of the culture throughout the fermentation process. The optimal pH for siderophore production by Pseudomonas species (closely related to Pseudoalteromonas) is often in the neutral to slightly alkaline range (pH 7.0-8.5).[1][2]
Inadequate Aeration: Oxygen is crucial for the growth of Pseudoalteromonas and for the biosynthesis of many secondary metabolites.Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen. Monitor dissolved oxygen levels and adjust as needed.
Inconsistent Yields Between Batches Inoculum Variability: Differences in the age, density, or metabolic state of the inoculum.Standardize your inoculum preparation. Use a fresh, actively growing seed culture and ensure a consistent inoculum size and cell density for each fermentation.
Contamination: Contamination with other microorganisms can compete for nutrients and produce inhibitory compounds.Maintain strict aseptic techniques throughout the entire process. Regularly check for contamination by microscopy and plating on selective media.
Poor Biomass Growth Nutrient Limitation: The growth medium may be lacking essential nutrients for robust cell growth.Ensure the medium contains sufficient carbon, nitrogen, phosphorus, and trace elements to support healthy growth. Consider a two-stage fermentation where the first stage is optimized for biomass accumulation and the second for this compound production.
Suboptimal Temperature: Temperature affects microbial growth rates.Determine the optimal growth temperature for your specific Pseudoalteromonas strain. Most marine bacteria have optimal growth temperatures between 20-30°C.[3]
Foaming High Agitation/Aeration Rates or Proteinaceous Media Components: Excessive foaming can lead to loss of culture volume and contamination.Add an appropriate antifoaming agent (e.g., silicone-based) as needed. Optimize agitation and aeration to minimize excessive foam formation.
Product Degradation Instability of this compound: The produced siderophore may be unstable under the fermentation conditions.Harvest the fermentation broth at the optimal time to minimize product degradation. Analyze the stability of this compound at different pH values and temperatures to identify optimal downstream processing conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for inducing this compound production?

A1: Iron concentration is the most critical factor. This compound is a siderophore, a type of iron-chelating compound that bacteria produce in response to iron limitation. Therefore, maintaining a low but not completely absent concentration of iron in the fermentation medium is essential to trigger its biosynthesis. The ferric uptake regulator (Fur) protein acts as a repressor of the biosynthetic genes in the presence of iron.[4][5]

Q2: How can I quantify the yield of this compound?

A2: The Chrome Azurol S (CAS) assay is a common and effective method for quantifying siderophores. This colorimetric assay is based on the competition for iron between the siderophore and the CAS dye. The amount of siderophore can be expressed as a percentage of siderophore units.[6] For more precise quantification and identification, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is recommended.

Q3: What are typical fermentation conditions for Pseudoalteromonas species?

A3: While optimal conditions vary between strains, a good starting point for Pseudoalteromonas fermentation is a marine broth-based medium at a temperature of 25-30°C, a pH of 7.0-8.0, and with good aeration.[3] Optimization of these parameters is crucial for maximizing yield.

Q4: Should I use a batch, fed-batch, or continuous fermentation process?

A4: For secondary metabolites like this compound, a fed-batch strategy is often advantageous. This allows for an initial phase of biomass accumulation followed by a production phase where a limiting nutrient (like the carbon source) is fed to the culture, sustaining the production period.

Q5: Can the composition of the fermentation medium influence the type of secondary metabolites produced?

A5: Yes, the medium composition can significantly alter the metabolic profile of Pseudoalteromonas. For instance, culturing on different scaffolds or with specific precursors can induce the production of different bioactive compounds.[7][8][9]

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization

This protocol is designed to systematically evaluate the impact of individual medium components on this compound production.

1. Baseline Culture:

  • Prepare a basal fermentation medium (e.g., a modified succinate medium or an iron-deficient marine broth).

  • Inoculate with a standardized seed culture of your Pseudoalteromonas strain.

  • Incubate under defined conditions (e.g., 28°C, 200 rpm).

2. Carbon Source Optimization:

  • Prepare the basal medium with different carbon sources (e.g., glucose, sucrose, glycerol, mannitol) at a fixed concentration (e.g., 1% w/v), keeping all other components constant.

  • Inoculate and incubate as in the baseline culture.

  • At the end of the fermentation, measure the biomass and this compound yield.

3. Nitrogen Source Optimization:

  • Using the optimal carbon source from the previous step, prepare the medium with different nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate, sodium nitrate) at a fixed concentration (e.g., 0.5% w/v).

  • Inoculate and incubate.

  • Measure biomass and this compound yield.

4. Iron Concentration Optimization:

  • Using the optimized medium from the previous steps, prepare flasks with varying concentrations of FeCl₃ (e.g., 0, 5, 10, 20, 50 µM).

  • Inoculate and incubate.

  • Measure biomass and this compound yield to determine the optimal iron concentration.

5. Data Analysis:

  • Compare the yields from each experimental condition to the baseline to identify the optimal components.

Protocol 2: Quantification of this compound using the CAS Assay

1. Reagent Preparation:

  • Prepare the CAS assay solution as described by Schwyn and Neilands (1987).

2. Sample Preparation:

  • Centrifuge a sample of your fermentation broth to pellet the cells.

  • Collect the supernatant for analysis.

3. Assay Procedure:

  • Mix your supernatant with the CAS assay solution.

  • Incubate at room temperature for a specified time (e.g., 20 minutes).

  • Measure the absorbance at 630 nm.

4. Calculation:

  • Calculate the siderophore units using the formula: % Siderophore Units = [(Ar - As) / Ar] x 100 Where Ar is the absorbance of the reference (uninoculated medium + CAS solution) and As is the absorbance of the sample.[6]

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, the following table, adapted from a study on the production of Pseudoalteromone A from Pseudoalteromonas rubra, illustrates how fermentation parameters can significantly impact the yield of a secondary metabolite.[3] This serves as a representative example for optimizing this compound production.

Table 1: Effect of Optimized Fermentation Conditions on Pseudoalteromone A Yield

ParameterOriginal ConditionOptimized ConditionYield (mg/L)Fold Increase
Peptone5 g/L2.21 g/L--
Yeast Extract1 g/L3.125 g/L--
Glucose-0.125 g/L--
KBr-0.02 g/L--
Inoculum Size2%6.5%--
Medium Volume200 mL595 mL--
Initial pH7.07.0--
Temperature28°C28°C--
Overall Yield --0.07 (Original)14.8
1.04 (Optimized Flask)
1.51 (14-L Fermenter)21.6

Data adapted from a study on Pseudoalteromone A production by Pseudoalteromonas rubra QD1-2.[3]

Visualizations

Biosynthetic and Regulatory Pathway

The biosynthesis of this compound is proposed to be carried out by non-ribosomal peptide synthetases (NRPSs).[10] Its production is tightly regulated by the availability of iron through the Ferric Uptake Regulator (Fur) protein.

G This compound Biosynthesis and Regulation Fe_low Low Iron Fur_inactive Inactive Fur Fe_low->Fur_inactive leads to Fe_high High Iron Fur_active Active Fur-Fe Complex Fe_high->Fur_active binds to Fur, forming pab_genes pab Biosynthetic Genes Fur_inactive->pab_genes allows transcription of Fur_active->pab_genes represses transcription of NRPS Non-Ribosomal Peptide Synthetase (NRPS) pab_genes->NRPS encodes PAB_B This compound NRPS->PAB_B synthesizes Precursors Amino Acid Precursors Precursors->NRPS are assembled by G Workflow for this compound Yield Optimization start Start: Low Yielding Culture media_opt Media Optimization (OFAT) - Carbon Source - Nitrogen Source - Iron Concentration start->media_opt analysis1 Analyze Yield (CAS/HPLC) media_opt->analysis1 phys_opt Physical Parameter Optimization - pH - Temperature - Aeration/Agitation analysis2 Analyze Yield (CAS/HPLC) phys_opt->analysis2 fermentation_strategy Fermentation Strategy - Batch vs. Fed-Batch analysis3 Analyze Yield (CAS/HPLC) fermentation_strategy->analysis3 scale_up Scale-Up to Bioreactor analysis4 Analyze Yield (CAS/HPLC) scale_up->analysis4 end End: High Yielding Culture analysis1->phys_opt Optimized Medium analysis2->fermentation_strategy Optimized Parameters analysis3->scale_up Optimized Strategy analysis4->end

References

troubleshooting Pseudoalterobactin B extraction from culture supernatant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Pseudoalterobactin B from culture supernatant.

General Information and Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it studied?

A1: Pseudoalterobactin A and B are siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms such as the marine bacterium Pseudoalteromonas sp. KP20-4.[1] Siderophores are studied for their potential applications in medicine, such as in antimicrobial drug development and as agents for treating iron overload diseases.

Q2: What are the critical factors in the culture medium for maximizing this compound production?

A2: The most critical factor for inducing siderophore production is maintaining iron-deficient conditions in the culture medium.[2] The pH of the medium also plays a significant role, with neutral to slightly alkaline pH (around 7.0-8.0) generally favoring siderophore production by marine bacteria.[2] The choice of carbon and nitrogen sources can also influence the yield.

Q3: What type of siderophore is this compound?

A3: this compound is a catechol-type siderophore. This is important to know as it dictates the choice of extraction and purification methods, as catechol moieties can be prone to oxidation.

Q4: Is there a standard, published protocol for this compound extraction?

A4: The original isolation of Pseudoalterobactin A and B was described by Kanoh et al. in The Journal of Antibiotics in 2003.[1] While this paper outlines the initial discovery, detailed, optimized protocols are often developed and adapted in individual laboratories. This guide provides a generalized protocol based on best practices for catechol siderophore extraction from marine bacteria.

Experimental Protocol: Generalized Extraction of this compound

This protocol is a generalized procedure based on methods for extracting catechol-type siderophores from marine bacterial cultures. Optimization may be required for specific experimental conditions.

1. Culture Preparation:

  • Culture Pseudoalteromonas sp. in an iron-deficient marine broth medium.

  • Incubate the culture with shaking until the stationary phase is reached, as siderophore production is often maximal at this stage.

2. Supernatant Collection:

  • Centrifuge the bacterial culture to pellet the cells.

  • Carefully decant and collect the cell-free supernatant.

3. Solid-Phase Extraction (SPE):

  • Resin Selection: Use a non-polar adsorbent resin such as Amberlite XAD-16 or Diaion HP-20.[3][4]

  • Column Preparation:

    • Pack a column with the chosen resin.

    • Wash the resin sequentially with methanol and then equilibrate with deionized water.

  • Sample Loading:

    • Adjust the pH of the culture supernatant to acidic conditions (e.g., pH 2-3) with an appropriate acid like HCl.

    • Load the acidified supernatant onto the prepared SPE column.

  • Washing:

    • Wash the column with acidified water to remove salts and other polar impurities.

  • Elution:

    • Elute the bound this compound from the resin using a polar organic solvent such as methanol or an increasing gradient of methanol in water.

4. Further Purification by Preparative HPLC:

  • Concentrate the eluted fraction from the SPE step under reduced pressure.

  • Dissolve the concentrate in a suitable solvent for HPLC.

  • Purify this compound using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.

  • Use a gradient of acetonitrile in water with an acidic modifier (e.g., 0.1% formic acid) as the mobile phase.[5]

  • Monitor the elution profile at a wavelength suitable for catechol-containing compounds (e.g., around 310 nm).

  • Collect the fractions corresponding to the this compound peak.

5. Final Steps:

  • Confirm the purity of the collected fractions using analytical HPLC-MS.

  • Lyophilize the pure fractions to obtain this compound as a powder.

Troubleshooting Guide

Problem: Low or no detectable this compound in the culture supernatant.

QuestionPossible Cause & Solution
Did you use an iron-deficient medium? Cause: Siderophore production is repressed in the presence of sufficient iron. Solution: Ensure all glassware is acid-washed to remove trace iron. Use high-purity reagents to prepare the culture medium and avoid any sources of iron contamination.
What was the pH of the culture medium during growth? Cause: Suboptimal pH can inhibit bacterial growth and/or siderophore production. Solution: Monitor and maintain the pH of the culture medium within the optimal range for your Pseudoalteromonas strain, typically around neutral to slightly alkaline.[2]
At which growth phase did you harvest the supernatant? Cause: Siderophore production is often growth-phase dependent. Solution: Perform a time-course experiment to determine the optimal harvest time, which is usually during the late exponential or early stationary phase.

Problem: Poor recovery of this compound after Solid-Phase Extraction (SPE).

QuestionPossible Cause & Solution
What type of SPE resin did you use? Cause: The choice of resin is critical for binding the target molecule. Solution: For catechol-type siderophores, non-polar resins like Amberlite XAD series or Diaion HP-20 are generally effective.[3][4]
Did you adjust the pH of the supernatant before loading? Cause: The binding of many compounds to reverse-phase SPE resins is pH-dependent. Solution: Acidifying the supernatant to approximately pH 2-3 will protonate the catechol groups, making the molecule less polar and enhancing its binding to the non-polar resin.
What solvent did you use for elution? Cause: The elution solvent may not be strong enough to desorb the siderophore from the resin. Solution: Use a sufficiently polar solvent like methanol or acetonitrile. A stepwise gradient of increasing organic solvent concentration can help in optimizing the elution.

Problem: The purified this compound appears degraded.

QuestionPossible Cause & Solution
Were the samples protected from light and excessive heat? Cause: Catechol-containing molecules can be sensitive to light and heat, leading to degradation. Solution: Perform extraction and purification steps in a cool environment and protect samples from direct light where possible. Store purified samples at low temperatures (e.g., -20°C or -80°C).
Were there any delays in the extraction process? Cause: Prolonged exposure to non-optimal conditions (e.g., extreme pH, room temperature) can lead to degradation. Solution: Streamline the extraction workflow to minimize the time the sample spends in intermediate steps.

Quantitative Data

The following table presents representative recovery rates for siderophores using different solid-phase extraction methods. Note that specific recovery for this compound may vary.

Siderophore TypeSPE MethodSample MatrixRecovery Rate (%)Reference
Hydroxamate (Desferrioxamine B)Amberlite XAD-16Soil Extract~80%[6]
Catechol & HydroxamateAmberlite XAD-4Culture Supernatant297 µg/mL (hydroxamate), 50 µg/mL (catecholate) from initial 347 µg/mL total[6][7]

Visualizations

experimental_workflow cluster_culture Bacterial Culture cluster_spe Solid-Phase Extraction (SPE) cluster_hplc Purification cluster_final Final Product culture 1. Culture Pseudoalteromonas sp. in Iron-Deficient Medium harvest 2. Harvest Cell-Free Supernatant culture->harvest acidify 3. Acidify Supernatant harvest->acidify load 4. Load onto SPE Column (e.g., XAD-16) acidify->load wash 5. Wash Column load->wash elute 6. Elute with Methanol wash->elute concentrate 7. Concentrate Eluate elute->concentrate hplc 8. Preparative RP-HPLC concentrate->hplc collect 9. Collect Fractions hplc->collect analyze 10. Purity Analysis (HPLC-MS) collect->analyze lyophilize 11. Lyophilize to Powder analyze->lyophilize

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_guide cluster_production Production Issues cluster_extraction Extraction Issues cluster_solutions_prod Solutions cluster_solutions_ext Solutions start Low/No this compound Yield check_iron Iron in Medium? start->check_iron Check Production check_resin Correct SPE Resin? start->check_resin Check Extraction check_ph Optimal pH? check_iron->check_ph sol_iron Use Iron-Free Medium check_iron->sol_iron check_harvest Correct Growth Phase? check_ph->check_harvest sol_ph Adjust/Buffer pH check_ph->sol_ph sol_harvest Optimize Harvest Time check_harvest->sol_harvest check_load_ph Acidified Supernatant? check_resin->check_load_ph sol_resin Use Non-Polar Resin check_resin->sol_resin check_elution Sufficient Elution Solvent Strength? check_load_ph->check_elution sol_load_ph Acidify to pH 2-3 check_load_ph->sol_load_ph sol_elution Use Stronger Solvent/Gradient check_elution->sol_elution

References

Technical Support Center: Optimizing Pseudoalterobactin B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low production of Pseudoalterobactin B in laboratory cultures of Pseudoalteromonas sp.

Troubleshooting Guide: Low this compound Yield

Low yields of this compound can stem from a variety of factors, from suboptimal culture conditions to issues with the bacterial strain itself. This guide provides a systematic approach to identifying and resolving common production issues.

Question: My Pseudoalteromonas culture is growing, but the yield of this compound is consistently low. Where should I start troubleshooting?

Answer:

A logical first step is to evaluate and optimize your culture conditions. The production of secondary metabolites like this compound is often sensitive to environmental parameters. We recommend a step-wise optimization approach, focusing on media composition and physical culture parameters.

Experimental Workflow for Media and Culture Condition Optimization

G cluster_0 Phase 1: Media Component Screening cluster_1 Phase 2: Optimization of Physical Parameters cluster_2 Phase 3: Scale-Up A Start with a Basal Medium (e.g., 2216E Marine Broth) B Vary Carbon Sources (e.g., Glucose, Sucrose, Starch) A->B C Vary Nitrogen Sources (e.g., Peptone, Yeast Extract, Ammonium Salts) A->C D Analyze this compound Titer B->D C->D E Use Optimized Medium from Phase 1 D->E Select Best Components F Optimize Temperature E->F G Optimize pH F->G H Optimize Aeration/Agitation G->H I Analyze this compound Titer H->I J Optimized Conditions from Phase 2 I->J Define Optimal Conditions K Scale up from Shake Flask to Bioreactor J->K L Monitor and Control Parameters (DO, pH, etc.) K->L M Confirm High-Titer Production L->M

Caption: A stepwise workflow for optimizing this compound production.

Frequently Asked Questions (FAQs)

Media Composition

Question: What are the key media components I should focus on for optimizing this compound production?

Answer:

The carbon and nitrogen sources are critical for both bacterial growth and secondary metabolite production. While specific requirements for this compound are not extensively published, studies on other Pseudoalteromonas species can provide a good starting point.

  • Carbon Source: Different carbon sources can significantly influence the yield of secondary metabolites. It is advisable to screen a variety of carbohydrates.

  • Nitrogen Source: Complex nitrogen sources like peptone and yeast extract often support robust growth and metabolite production. The carbon-to-nitrogen (C:N) ratio is also a crucial factor to consider.

  • Trace Metals: Siderophore production, which is a class of compounds that includes pseudoalterobactins, is often influenced by the availability of iron and other trace metals. Ensure your medium contains an adequate supply of essential microelements.

Table 1: Suggested Starting Ranges for Media Optimization

ComponentSuggested Sources to TestConcentration RangeReference for Starting Point
Carbon Source Glucose, Sucrose, Soluble Starch, Glycerol1 - 3% (w/v)[1]
Nitrogen Source Peptone, Yeast Extract, Tryptone, Ammonium Chloride0.5 - 2% (w/v)[2][3][4]
Basal Medium 2216E Marine BrothAs per formulation[2][3][4]

Note: These ranges are based on optimization studies for other metabolites in Pseudoalteromonas and related species and should be adapted for your specific strain and experimental setup.

Culture Conditions

Question: What are the optimal physical parameters (temperature, pH, aeration) for Pseudoalteromonas cultivation?

Answer:

Optimal physical parameters are strain-specific. A systematic evaluation of each parameter is recommended.

  • Temperature: Pseudoalteromonas are marine bacteria and typically grow well at temperatures between 20°C and 30°C.[2][5]

  • pH: A neutral to slightly alkaline pH (7.0 - 8.0) is generally suitable for the growth of marine bacteria.[2][5]

  • Aeration and Agitation: Adequate oxygen supply is crucial for the production of many secondary metabolites. In shake flask cultures, this can be modulated by varying the shaking speed (e.g., 150-250 rpm).[2] For bioreactors, dissolved oxygen (DO) levels should be monitored and controlled.

Table 2: Suggested Ranges for Physical Parameter Optimization

ParameterSuggested Range to TestReference for Starting Point
Temperature 20°C, 25°C, 30°C[2][5]
Initial pH 6.0, 7.0, 8.0, 9.0[2]
Agitation (Shake Flask) 150 rpm, 200 rpm, 250 rpm[2]
Biosynthesis and Strain Integrity

Question: Could the issue be with the biosynthetic pathway or the genetic stability of my Pseudoalteromonas strain?

Answer:

Yes, this is a possibility. The biosynthesis of complex molecules like this compound involves multiple enzymes encoded by a biosynthetic gene cluster (BGC).

  • Biosynthetic Pathway: Pseudoalterobactin is a non-ribosomally synthesized peptide.[6] The precursors for its synthesis are derived from primary metabolism. A bottleneck in the supply of these precursors can limit production.

  • Genetic Integrity: Laboratory strains can sometimes accumulate mutations over successive subcultures, potentially affecting the functionality of the biosynthetic pathway. It is good practice to periodically re-isolate single colonies and verify their productivity. If you have a wild-type strain, comparing its production to your lab-maintained strain can be a useful control.

Troubleshooting Logic for Production Issues

G A Low this compound Yield B Check Culture Growth (OD600) A->B C Poor Growth B->C No/Low D Good Growth B->D Yes E Optimize Basal Medium (e.g., salinity, nutrients) C->E F Optimize Physical Parameters (Temp, pH, Aeration) C->F G Verify Strain Integrity (Re-isolate, check for contamination) C->G H Optimize Production Medium (Carbon/Nitrogen sources) D->H I Investigate Precursor Supply Bottlenecks H->I J Consider Genetic Engineering of the BGC I->J

Caption: A decision tree for troubleshooting low this compound production.

Experimental Protocols

Protocol 1: Screening of Carbon Sources

  • Prepare Basal Medium: Prepare a basal medium containing all necessary components except the carbon source (e.g., 2216E marine broth base without glucose).

  • Aliquot and Supplement: Aliquot the basal medium into separate flasks. To each flask, add a different sterile carbon source (e.g., glucose, sucrose, soluble starch) to a final concentration of 2% (w/v). Include a control flask with no added carbon source.

  • Inoculation: Inoculate each flask with a standardized inoculum of your Pseudoalteromonas strain.

  • Incubation: Incubate the flasks under your standard culture conditions (e.g., 25°C, 200 rpm) for a set period (e.g., 48-72 hours).

  • Analysis: At the end of the incubation period, measure the cell density (e.g., OD600) and quantify the concentration of this compound in the culture supernatant using a suitable analytical method (e.g., HPLC).

  • Evaluation: Compare the yield of this compound across the different carbon sources to identify the most effective one.

Protocol 2: Optimization of Temperature

  • Prepare Optimized Medium: Prepare the culture medium that gave the best results from the carbon and nitrogen source screening.

  • Aliquot and Inoculate: Aliquot the medium into several flasks and inoculate each with a standardized inoculum.

  • Incubation at Different Temperatures: Place the flasks in incubators set to different temperatures (e.g., 20°C, 25°C, 30°C). Ensure all other conditions (e.g., agitation) are identical.

  • Time Course Sampling: Take samples from each flask at regular intervals (e.g., every 12 hours) to monitor both growth (OD600) and this compound production.

  • Analysis and Evaluation: Analyze the samples to determine the optimal temperature for both the rate of production and the final titer of this compound.

References

stability of Pseudoalterobactin B at different pH and temperatures.

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when assessing the stability of Pseudoalterobactin B?

A1: The primary parameters to investigate are pH and temperature. Light exposure and oxidative stress can also influence the stability of complex molecules and should be considered in comprehensive stability profiling.

Q2: What is a typical starting range for pH and temperature in a stability study?

A2: A common starting point for pH is to test acidic, neutral, and alkaline conditions (e.g., pH 3, 5, 7.4, and 9). For temperature, it is advisable to assess stability at refrigerated (2-8°C), room (20-25°C), and elevated temperatures (e.g., 37°C, 50°C).

Q3: How can I quantify the degradation of this compound?

A3: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a standard method for quantifying the remaining concentration of a compound over time. Liquid Chromatography with Mass Spectrometry (LC-MS) can offer higher sensitivity and specificity if degradation products need to be identified.

Q4: What are the visual signs of this compound degradation?

A4: While not always present, visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of precipitates. However, significant degradation can occur without any visible changes, necessitating analytical quantification.

Troubleshooting Guide

Q1: I am observing rapid degradation of this compound at room temperature. What can I do to improve its stability in my experimental setup?

A1: If you are experiencing rapid degradation, consider the following:

  • Work at lower temperatures: Perform all experimental manipulations on ice and store stock solutions and experimental samples at 2-8°C or frozen (-20°C or -80°C), if appropriate.

  • Control the pH: Ensure your solution is buffered to a pH where this compound is most stable. If this is unknown, a preliminary pH screening is recommended.

  • Protect from light: Use amber-colored vials or cover your containers with aluminum foil to prevent photodegradation.

  • Use fresh solutions: Prepare solutions of this compound immediately before use.

Q2: My stability results are inconsistent between experimental repeats. What could be the cause?

A2: Inconsistent results can stem from several factors:

  • Inaccurate pH of buffers: Verify the pH of your buffers with a calibrated pH meter before each experiment.

  • Temperature fluctuations: Ensure that your incubation equipment (water baths, incubators) maintains a stable temperature.

  • Inconsistent sample handling: Standardize all sample handling steps, including incubation times and the quenching of degradation reactions.

  • Analytical variability: Calibrate your analytical instrument (e.g., HPLC) before each run and use an internal standard to account for variations in injection volume.

Stability Data (Hypothetical)

The following tables present hypothetical stability data for this compound to illustrate how results might be presented. This is not actual experimental data.

Table 1: Effect of pH on the Stability of this compound at 25°C

pH% Remaining after 24h% Remaining after 72h% Remaining after 1 week
3.085.260.135.7
5.098.195.390.4
7.492.580.765.2
9.070.345.815.1

Table 2: Effect of Temperature on the Stability of this compound at pH 7.4

Temperature% Remaining after 24h% Remaining after 72h% Remaining after 1 week
4°C99.598.797.1
25°C92.580.765.2
37°C75.850.220.9
50°C40.110.5<1

Experimental Protocols

Protocol 1: pH Stability Assessment

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate for pH 3 and 5, phosphate for pH 7.4, and borate for pH 9) at a concentration of 50 mM.

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • Sample Preparation: Dilute the stock solution into each buffer to a final concentration of 10 µg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C) in the dark.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Quenching (if necessary): Stop the degradation by adding a quenching agent or by freezing the sample at -80°C.

  • Analysis: Analyze the concentration of remaining this compound in each sample using a validated HPLC-UV method.

Protocol 2: Temperature Stability Assessment

  • Buffer Selection: Choose a buffer in which this compound is relatively stable based on the pH stability study (e.g., pH 5.0).

  • Sample Preparation: Prepare a bulk solution of this compound in the selected buffer at a concentration of 10 µg/mL.

  • Aliquoting: Aliquot the solution into multiple vials for each temperature condition.

  • Incubation: Place the vials in incubators set at different temperatures (e.g., 4°C, 25°C, 37°C, and 50°C).

  • Time Points: At specified time points, remove one vial from each temperature.

  • Analysis: Immediately analyze the concentration of remaining this compound using a validated HPLC-UV method.

Visualizations

pH_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution dilute Dilute Stock into Each Buffer prep_stock->dilute prep_buffers Prepare Buffers (pH 3, 5, 7.4, 9) prep_buffers->dilute incubate Incubate at Constant Temperature dilute->incubate sample Sample at Time Points (0, 24, 48, 72h) incubate->sample quench Quench Reaction sample->quench hplc Quantify by HPLC-UV quench->hplc data Determine % Remaining hplc->data

Caption: Workflow for assessing the pH stability of this compound.

Temperature_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Bulk Solution in Optimal pH Buffer aliquot Aliquot Samples prep_solution->aliquot incubate_4c Incubate at 4°C aliquot->incubate_4c incubate_25c Incubate at 25°C aliquot->incubate_25c incubate_37c Incubate at 37°C aliquot->incubate_37c incubate_50c Incubate at 50°C aliquot->incubate_50c sample Sample at Time Points incubate_4c->sample incubate_25c->sample incubate_37c->sample incubate_50c->sample hplc Quantify by HPLC-UV sample->hplc data Compare Degradation Rates hplc->data

Caption: Workflow for assessing the temperature stability of this compound.

preventing degradation of Pseudoalterobactin B during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Pseudoalterobactin B during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a catechol-type siderophore produced by the marine bacterium Pseudoalteromonas sp. KP20-4.[1] Siderophores are small molecules with a high affinity for ferric iron (Fe³⁺), playing a crucial role in microbial iron acquisition. The purification of this compound is challenging due to its susceptibility to degradation, particularly the oxidation of its catechol moieties, which are essential for its iron-chelating activity.

Q2: What are the main causes of this compound degradation during purification?

The primary cause of this compound degradation is the oxidation of its 2,3-dihydroxybenzoyl catechol groups. This can be initiated by:

  • Exposure to atmospheric oxygen: Prolonged exposure to air, especially at neutral or alkaline pH, can lead to oxidative polymerization.

  • Presence of oxidizing agents: Contaminants in solvents or reagents can promote oxidation.

  • Light exposure: Some siderophores are light-sensitive.

  • Extreme pH conditions: Both highly acidic and alkaline conditions can lead to the hydrolysis of amide bonds or degradation of the catechol groups.

  • High temperatures: Elevated temperatures can accelerate degradation reactions.

Q3: How can I minimize oxidation during purification?

To minimize oxidation, it is recommended to:

  • Work under an inert atmosphere: Whenever possible, perform purification steps under nitrogen or argon.

  • Use degassed solvents and buffers: This reduces the amount of dissolved oxygen.

  • Add antioxidants: Including antioxidants like ascorbic acid or dithiothreitol (DTT) in your buffers can help protect the catechol groups. Catecholate siderophores themselves have been shown to act as antioxidants, but this intrinsic property may not be sufficient to prevent degradation during the harsh process of purification.[2]

  • Protect from light: Work in a dark room or use amber-colored glassware.

  • Maintain a cool temperature: Perform purification steps at 4°C or on ice.

Q4: What is the optimal pH range for purifying and storing this compound?

While specific stability data for this compound is not extensively published, for catechol siderophores in general, a slightly acidic to neutral pH range (pH 5-7) is often preferred for stability.[3] At higher pH, the catechol groups are more susceptible to oxidation. It is crucial to experimentally determine the optimal pH for your specific purification protocol.

Q5: Is it better to purify this compound in its iron-free (apo) or iron-bound (ferric) form?

Complexing this compound with Fe³⁺ can enhance its stability and protect the catechol groups from oxidation.[4] The ferric-siderophore complex is often more stable during purification. However, the final application may require the apo-siderophore, necessitating a subsequent iron removal step, which can be challenging.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of this compound Degradation during purification.- Implement strategies to minimize oxidation (see FAQ Q3).- Optimize pH and temperature throughout the purification process.- Consider purifying the ferric-Pseudoalterobactin B complex for enhanced stability.
Inefficient extraction from culture supernatant.- Ensure complete precipitation of the siderophore with ferric chloride.- Optimize the solid-phase extraction (SPE) protocol (e.g., choice of resin, elution solvent).
Loss during chromatographic steps.- Check for irreversible binding to the column matrix.- Optimize the elution gradient and flow rate.
Brown/dark coloration of the sample Oxidation and polymerization of the catechol groups.- This is a strong indicator of degradation. Immediately implement measures to prevent further oxidation (e.g., add antioxidants, work under inert gas).- Consider using boronate affinity chromatography, which can separate the intact siderophore from its rust-colored decomposition products.
Multiple peaks on HPLC/LC-MS analysis Presence of degradation products or isomers.- Analyze the mass spectra of the additional peaks to identify potential degradation products (e.g., oxidized forms, hydrolyzed fragments).- Adjust purification conditions to minimize degradation.- Optimize the HPLC method for better separation.
Loss of iron-chelating activity (CAS assay) Degradation of the catechol moieties.- Confirm the presence of intact this compound using a spectroscopic method (e.g., UV-Vis, NMR).- If degradation is confirmed, revisit the purification protocol to identify and mitigate the cause.

Experimental Protocols

General Workflow for this compound Purification

This workflow is a generalized procedure based on common methods for catechol siderophore purification. For specific details, refer to the original publication by Kanoh et al. (2003).

This compound Purification Workflow cluster_0 Upstream Processing cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Culture 1. Culture of Pseudoalteromonas sp. KP20-4 Centrifugation 2. Centrifugation to remove bacterial cells Culture->Centrifugation FeCl3_Addition 3. Addition of FeCl3 to form ferric-siderophore complex Centrifugation->FeCl3_Addition Adsorption 4. Adsorption onto Amberlite XAD-2 resin FeCl3_Addition->Adsorption Elution 5. Elution with methanol Adsorption->Elution Sephadex_LH20 6. Sephadex LH-20 chromatography Elution->Sephadex_LH20 HPLC 7. Preparative HPLC Sephadex_LH20->HPLC Lyophilization 8. Lyophilization HPLC->Lyophilization

A generalized workflow for the purification of this compound.
Detailed Methodologies

1. Culture and Extraction:

  • Pseudoalteromonas sp. KP20-4 is cultured in an iron-deficient medium to induce siderophore production.

  • The culture supernatant is harvested by centrifugation.

  • Ferric chloride (FeCl₃) is added to the supernatant to form the more stable ferric-Pseudoalterobactin B complex.

  • The complex is then captured on a hydrophobic resin such as Amberlite XAD-2.

  • After washing the resin, the ferric-siderophore is eluted with an organic solvent like methanol.

2. Chromatographic Purification:

  • The crude extract is subjected to size-exclusion chromatography on a Sephadex LH-20 column to separate compounds based on size.

  • Fractions containing the ferric-Pseudoalterobactin B are then pooled and further purified by preparative High-Performance Liquid Chromatography (HPLC). A C18 column is typically used with a gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA).

3. Boronate Affinity Chromatography (Alternative Method): This technique is highly specific for cis-diol-containing molecules like catechol siderophores and can be very effective.

Boronate Affinity Chromatography Start Start with crude extract (pH > 8) Binding Load onto boronate affinity column. Catechols bind to the boronate groups. Start->Binding Wash Wash with high pH buffer to remove non-binding molecules. Binding->Wash Elution Elute with low pH buffer (e.g., pH < 6) or a buffer containing sorbitol. Wash->Elution Collection Collect purified This compound Elution->Collection

Workflow for boronate affinity chromatography of this compound.
  • Principle: At a pH greater than 8, the boronate groups on the chromatography resin covalently bind to the cis-diol groups of the catechol moieties of this compound.[5]

  • Procedure:

    • Equilibrate the boronate affinity column with a high pH buffer (e.g., pH 8.5).

    • Load the crude extract onto the column.

    • Wash the column with the high pH buffer to remove unbound impurities.

    • Elute the bound this compound by lowering the pH (e.g., with a buffer at pH 5.0) or by including a competing diol like sorbitol in the elution buffer.

Quantitative Data Summary

ParameterRecommended Condition/ValueNotes
Purification pH 5.0 - 7.0To minimize oxidation of catechol groups. A weakly basic pH (>8) is required for binding in boronate affinity chromatography.
Storage Temperature -20°C to -80°CFor long-term storage of the purified compound, preferably in a lyophilized form.
Antioxidant Concentration 1-5 mM Ascorbic Acid or DTTShould be added to buffers during purification to prevent oxidation.
Light Protection Use of amber vials/darkroomTo prevent potential photodegradation.

Note: Specific quantitative data on the stability of this compound is limited in the public domain. The recommended conditions are based on general knowledge of catechol siderophore chemistry.

References

Technical Support Center: Optimizing HPLC Separation of Pseudoalterobactin A and B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Pseudoalterobactin A and B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) separation of these marine siderophores.

Frequently Asked Questions (FAQs)

Q1: What are Pseudoalterobactin A and B, and why is their separation challenging?

Pseudoalterobactin A and B are siderophores, which are high-affinity iron-chelating compounds produced by the marine bacterium Pseudoalteromonas sp. KP20-4[1][2][3]. Their primary role is to scavenge iron from the environment for microbial uptake[2]. The separation of Pseudoalterobactin A and B can be challenging because they are structurally very similar. Pseudoalterobactin B is a hydrolysis product of Pseudoalterobactin A, differing by the cleavage of a serine ester bond[4]. This structural similarity results in close elution times on a reversed-phase HPLC column, requiring a highly optimized method to achieve baseline separation.

Q2: What is a good starting point for an HPLC method to separate Pseudoalterobactin A and B?

A good starting point for separating Pseudoalterobactin A and B is a reversed-phase HPLC method. Based on methods used for other marine siderophores, a C18 column is a suitable stationary phase[5]. The mobile phase typically consists of a gradient of water and an organic solvent, such as acetonitrile or methanol, with an acidic modifier like formic acid to improve peak shape and resolution.

Q3: Why is an acidic mobile phase recommended for siderophore analysis?

An acidic mobile phase is recommended to ensure that the catechol and β-hydroxy-aspartate residues of the Pseudoalterobactins are in a consistent, protonated state[4]. This suppresses ionization and minimizes interactions with free silanol groups on the silica-based stationary phase, which can cause peak tailing. A consistent charge state also leads to more reproducible retention times.

Q4: How can I detect Pseudoalterobactin A and B after separation?

Pseudoalterobactin A and B can be detected using a UV detector, typically in the range of 210-280 nm, due to the presence of chromophores in their structure. For more sensitive and specific detection, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended. LC-MS can provide molecular weight information, which aids in peak identification and confirmation.

Troubleshooting Guide

Issue 1: Poor Peak Resolution Between Pseudoalterobactin A and B

Symptoms:

  • Co-eluting or partially overlapping peaks for Pseudoalterobactin A and B.

  • Inability to accurately quantify individual compounds.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Mobile Phase Composition Adjust the Gradient: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks. Try decreasing the rate of increase of the organic solvent (e.g., acetonitrile or methanol) in your gradient program.
Change the Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of the separation. Methanol is more polar and can provide different elution patterns.
Optimize Mobile Phase pH: While a low pH is generally recommended, slight adjustments to the formic acid concentration (e.g., from 0.1% to 0.05%) can fine-tune the ionization state of the molecules and improve separation.
Suboptimal Column Parameters Decrease Particle Size: Using a column with a smaller particle size (e.g., 3 µm or sub-2 µm) will increase column efficiency and lead to sharper peaks, which can improve resolution.
Increase Column Length: A longer column provides more theoretical plates, which can enhance separation. However, this will also increase run time and backpressure.
Incorrect Flow Rate Reduce the Flow Rate: Lowering the flow rate can improve separation efficiency and resolution, although it will also increase the analysis time.
Elevated Temperature Optimize Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to better resolution. However, excessive heat can degrade the analytes or the column. Experiment with temperatures between 25°C and 40°C.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Difficulty in accurate peak integration and quantification.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Stationary Phase Ensure Sufficiently Acidic Mobile Phase: As siderophores can interact with residual silanol groups on the column packing, maintaining a low pH (e.g., with 0.1% formic acid) is crucial to minimize these interactions.
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer exposed silanol groups and are less prone to causing peak tailing with polar and chelating compounds.
Metal Contamination Use a High-Purity Column: Columns with low metal content in the silica are recommended for analyzing metal-chelating compounds like siderophores.
Add a Chelating Agent to the Mobile Phase: In some cases, adding a small amount of a weak chelating agent like EDTA to the mobile phase can help to passivate active sites on the column and in the HPLC system, reducing peak tailing.
Column Overload Reduce Sample Concentration: Injecting a sample that is too concentrated can lead to peak distortion. Dilute your sample and re-inject to see if the peak shape improves.

Experimental Protocols

Suggested Starting HPLC Method

This protocol is a general starting point and should be optimized for your specific instrument and sample matrix.

Parameter Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 50% B over 20 minutes, then increase to 95% B for 5 minutes (column wash), and return to 5% B for 5 minutes (equilibration)
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection UV at 220 nm and 280 nm, or Mass Spectrometry (ESI positive mode)
Injection Volume 10 µL
Sample Preparation
  • Culture Supernatant: Centrifuge the bacterial culture to pellet the cells.

  • Solid Phase Extraction (SPE): The supernatant can be concentrated and cleaned up using a C18 SPE cartridge.

    • Condition the cartridge with methanol, followed by water.

    • Load the supernatant.

    • Wash with water to remove salts.

    • Elute the Pseudoalterobactins with methanol.

  • Dry and Reconstitute: Evaporate the methanol eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) before injection.

Visualizations

HPLC_Troubleshooting_Workflow Start Start: Poor Resolution AdjustGradient Adjust Gradient (shallower) Start->AdjustGradient ChangeSolvent Change Organic Solvent (ACN vs. MeOH) AdjustGradient->ChangeSolvent If no improvement OptimizeTemp Optimize Temperature ChangeSolvent->OptimizeTemp If no improvement ColumnParams Change Column (smaller particles/longer length) OptimizeTemp->ColumnParams If no improvement CheckTailing Check for Peak Tailing ColumnParams->CheckTailing AdjustpH Adjust Mobile Phase pH CheckTailing->AdjustpH Yes End Resolution Optimized CheckTailing->End No NewColumn Use High-Purity/End-Capped Column AdjustpH->NewColumn If tailing persists NewColumn->End

Caption: Troubleshooting workflow for poor peak resolution.

Siderophore_Analysis_Pathway cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Detection Detection cluster_Data Data Analysis Culture Bacterial Culture Centrifuge Centrifugation Culture->Centrifuge SPE Solid Phase Extraction (C18) Centrifuge->SPE Reconstitute Reconstitution in Mobile Phase SPE->Reconstitute Injection Injection Reconstitute->Injection Column C18 Column Injection->Column Separation Gradient Elution Column->Separation UV UV Detector Separation->UV MS Mass Spectrometer Separation->MS Quantification Quantification UV->Quantification Identification Identification MS->Identification

Caption: Experimental workflow for Pseudoalterobactin analysis.

References

addressing poor resolution in mass spectrometry of Pseudoalterobactin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Pseudoalterobactin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for achieving high-resolution mass spectra of this complex siderophore.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the mass spectrometry of this compound?

A1: this compound is a large, polar molecule with a complex structure, including both catechol and hydroxamate iron-chelating moieties. The primary challenges in its mass spectrometry analysis include:

  • Poor ionization efficiency: Due to its high polarity and large size (exact mass: 1105.3982 Da)[1], achieving efficient ionization can be difficult.

  • Low abundance in culture: Siderophores are often produced in low concentrations in bacterial cultures, leading to low signal intensity.

  • Complex sample matrix: Bacterial culture supernatants contain a multitude of other metabolites, salts, and media components that can cause ion suppression and interfere with the analysis.

  • Adduct formation: this compound can readily form adducts with salts (e.g., sodium, potassium), leading to a more complex spectrum and reduced intensity of the primary ion.

  • In-source fragmentation: The molecule may be susceptible to fragmentation in the ion source if the conditions are not optimized.

Q2: Which type of mass spectrometer is best suited for analyzing this compound?

A2: High-resolution mass spectrometers (HRMS) are highly recommended for the analysis of this compound.[2] Instruments such as Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide the necessary mass accuracy and resolution to determine the elemental composition and resolve isotopic patterns of this large molecule.[2]

Q3: What ionization techniques are most effective for this compound?

A3: Electrospray Ionization (ESI) is the most common and effective ionization technique for large, polar molecules like siderophores and is well-suited for coupling with liquid chromatography (LC).[3][4] Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be used, particularly for rapid screening, but may present challenges in matrix selection and can sometimes result in more in-source fragmentation if not optimized.[5]

Q4: Why is my signal-to-noise ratio for this compound so low?

A4: A low signal-to-noise (S/N) ratio can be due to several factors:

  • Low sample concentration: The concentration of this compound in your sample may be below the instrument's limit of detection.

  • Ion suppression: Co-eluting compounds from the sample matrix can compete for ionization, suppressing the signal of your analyte.

  • Suboptimal ionization parameters: The ESI or MALDI source settings may not be optimized for this specific molecule.

  • Poor chromatographic peak shape: Broad or tailing peaks in LC-MS will result in a lower signal intensity at any given point.

  • Contamination: Contaminants in the solvent or from the sample preparation process can increase background noise.

Q5: How can I confirm the identity of this compound in my sample?

A5: High-resolution mass spectrometry is key. You should look for the accurate mass of the protonated molecule ([M+H]⁺). Tandem mass spectrometry (MS/MS) can then be used to fragment the molecule and compare the resulting fragmentation pattern with known fragmentation pathways of similar siderophores (e.g., loss of amino acid residues, cleavage of the siderophore backbone).

Troubleshooting Guides

Issue 1: Poor Resolution and Broad Peaks

Poor resolution and broad peaks can obscure the isotopic pattern of this compound and make accurate mass determination difficult.

Potential Cause Recommended Solution
High Sample Concentration Dilute the sample. High concentrations can lead to detector saturation and space-charge effects in the mass analyzer, both of which degrade resolution.
Suboptimal Mass Analyzer Settings For Orbitrap instruments, ensure the resolution setting is appropriate for the molecule's mass (e.g., 70,000 or higher). Check that the Automatic Gain Control (AGC) target is not set too high. For TOF instruments, ensure proper calibration and consider acquiring data in a higher-resolution mode if available.
Poor Chromatography Optimize the LC method to achieve sharper peaks. This includes evaluating the column chemistry, mobile phase composition, and gradient profile. Peak broadening on the column will translate to poor resolution in the mass spectrum.
In-source Decay/Fragmentation If the molecule is unstable, it may fragment in the ion source, leading to a broadened appearance of the precursor ion peak. Reduce the in-source collision-induced dissociation (CID) energy or use a gentler ionization source temperature.
Issue 2: Low Signal Intensity or No Detectable Peak

This is a common problem when dealing with low-abundance natural products.

Potential Cause Recommended Solution
Inefficient Ionization Optimize ESI source parameters. Systematically vary the capillary voltage, sheath and auxiliary gas flow rates, and capillary temperature to find the optimal settings for this compound. For MALDI, screen different matrices and preparation methods.
Ion Suppression Improve sample cleanup to remove interfering matrix components. Solid-phase extraction (SPE) with a suitable stationary phase (e.g., C18) can be effective. Also, optimize the LC gradient to separate this compound from co-eluting, suppressing compounds.
Low Analyte Concentration Concentrate the sample using techniques like lyophilization or solid-phase extraction. Also, consider optimizing the bacterial culture conditions to enhance the production of this compound.
Adduct Formation The formation of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts can split the signal between multiple species, reducing the intensity of the desired protonated molecule ([M+H]⁺). Use high-purity solvents and consider adding a small amount of a volatile acid (e.g., formic acid) to the mobile phase to favor protonation.
Poor Desolvation In ESI, inefficient desolvation of the droplets can lead to a poor signal. Increase the drying gas flow rate and temperature, but be mindful of inducing thermal degradation.
Issue 3: Complex and Uninterpretable MS/MS Spectra

Tandem mass spectrometry is crucial for structural confirmation, but the resulting spectra can be difficult to interpret.

Potential Cause Recommended Solution
Inappropriate Collision Energy If the collision energy is too low, fragmentation will be insufficient. If it is too high, excessive fragmentation will occur, leading to a loss of characteristic fragment ions. Perform a collision energy ramp experiment to determine the optimal energy for producing informative fragments.
Mixed Precursor Ions If the precursor ion isolation window is too wide, other ions may be co-isolated and fragmented, leading to a chimeric MS/MS spectrum. Use a narrow isolation window (e.g., 1-2 m/z).
Unknown Fragmentation Pathways The fragmentation of complex siderophores can be non-trivial. Look for characteristic neutral losses associated with the amino acid and other building blocks of this compound. Compare the spectrum to published fragmentation data for similar siderophores.
Low Fragment Ion Intensity Increase the number of microscans or the injection time for the MS/MS scan to improve the signal-to-noise ratio of the fragment ions.

Experimental Protocols

Protocol 1: Sample Preparation from Pseudoalteromonas sp. Culture
  • Culture Growth: Grow the Pseudoalteromonas sp. strain in an appropriate iron-limited medium to induce siderophore production.

  • Cell Removal: Centrifuge the culture at 10,000 x g for 15 minutes to pellet the bacterial cells.

  • Supernatant Filtration: Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells and debris.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with one column volume of methanol followed by one column volume of deionized water.

    • Load the filtered supernatant onto the SPE cartridge.

    • Wash the cartridge with one column volume of deionized water to remove salts and other polar impurities.

    • Elute the siderophores with methanol.

  • Drying and Reconstitution: Dry the methanolic eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile in water with 0.1% formic acid).

Protocol 2: LC-MS Method for this compound Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-25 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

Protocol 3: Optimized ESI Source Parameters (Representative Values)

The following table provides a starting point for optimizing ESI source parameters. Optimal values will vary between instruments.

ParameterValueRationale
Capillary Voltage 3.5 - 4.5 kVPromotes efficient spray formation.
Capillary Temperature 275 - 325 °CAids in desolvation of droplets.
Sheath Gas Flow 30 - 40 (arbitrary units)Helps to nebulize the liquid stream.
Auxiliary Gas Flow 5 - 15 (arbitrary units)Assists in desolvation.
S-Lens RF Level 50 - 70%Focuses the ion beam into the mass analyzer.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation culture Bacterial Culture centrifugation Centrifugation culture->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration spe Solid-Phase Extraction (C18) filtration->spe dry_reconstitute Dry & Reconstitute spe->dry_reconstitute lc LC Separation (C18) dry_reconstitute->lc esi Electrospray Ionization lc->esi ms High-Resolution MS esi->ms msms Tandem MS (MS/MS) ms->msms accurate_mass Accurate Mass Determination ms->accurate_mass fragmentation_analysis Fragmentation Analysis msms->fragmentation_analysis identification Identification accurate_mass->identification fragmentation_analysis->identification

Caption: Experimental workflow for this compound analysis.

troubleshooting_low_signal cluster_sample Sample Issues cluster_instrument Instrument Settings cluster_solutions Solutions start Low/No Signal low_conc Low Concentration? start->low_conc ion_suppression Ion Suppression? start->ion_suppression ionization Inefficient Ionization? start->ionization desolvation Poor Desolvation? start->desolvation sol_concentrate Concentrate Sample (SPE, Lyophilization) low_conc->sol_concentrate sol_cleanup Improve Sample Cleanup (SPE, Chromatography) ion_suppression->sol_cleanup sol_optimize_source Optimize Source Parameters (Voltage, Gas Flow) ionization->sol_optimize_source sol_optimize_desolvation Adjust Drying Gas (Flow, Temperature) desolvation->sol_optimize_desolvation

Caption: Troubleshooting low signal intensity for this compound.

References

minimizing batch-to-batch variability in Pseudoalterobactin B production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pseudoalterobactin B production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize batch-to-batch variability in their experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound production.

Problem IDIssuePotential CausesRecommended Actions
PB-T01 Low or No this compound Yield 1. Suboptimal Culture Conditions2. Inadequate Inoculum3. Incorrect Media Composition4. Genetic Instability of Strain1. Verify and optimize fermentation parameters (pH, temperature, aeration). Refer to Table 1.2. Ensure inoculum is in the exponential growth phase. See Protocol 1.3. Prepare media precisely as specified. See Protocol 2.4. Re-streak the culture from a cryopreserved stock to ensure strain viability.
PB-T02 High Variability in Yield Between Batches 1. Inconsistent Inoculum Preparation2. Fluctuations in Physical Parameters3. Variability in Raw Materials4. Inconsistent Fermentation Duration1. Standardize inoculum age, density, and volume. See Protocol 1.2. Calibrate all probes (pH, DO, temperature) before each run. Maintain tight control over parameters.[1][2][3][4]3. Use high-purity, single-lot raw materials for media components whenever possible.4. Harvest at a consistent point in the growth curve, ideally during the stationary phase.
PB-T03 Inconsistent Product Purity 1. Contamination2. Cell Lysis3. Suboptimal Downstream Processing1. Use strict aseptic techniques during inoculation and sampling.2. Avoid excessive agitation speeds which can cause shear stress.[5]3. Standardize all extraction and purification protocols.
PB-T04 Foaming in Bioreactor 1. High Agitation Speed2. Proteinaceous Components in Media1. Reduce agitation speed or use a foam breaker.2. Add an appropriate antifoaming agent at the start of the fermentation.
Logical Flow for Troubleshooting Variability

The following diagram outlines a step-by-step process for diagnosing and addressing batch-to-batch variability.

G start High Batch-to-Batch Variability Observed check_inoculum Review Inoculum Protocol (Protocol 1) start->check_inoculum inoculum_ok Inoculum Consistent? check_inoculum->inoculum_ok check_media Review Media Preparation (Protocol 2) inoculum_ok->check_media Yes correct_inoculum Standardize Inoculum (Age, Density, Volume) inoculum_ok->correct_inoculum No media_ok Media Consistent? check_media->media_ok check_params Review Fermentation Parameters (Table 1) media_ok->check_params Yes correct_media Use Single Lot Raw Materials media_ok->correct_media No params_ok Parameters Consistent? check_params->params_ok check_strain Assess Strain Integrity params_ok->check_strain Yes correct_params Calibrate Probes, Ensure Tight Control params_ok->correct_params No strain_ok Strain Viable? check_strain->strain_ok end_point Variability Minimized strain_ok->end_point Yes correct_strain Use Fresh Culture From Cryostock strain_ok->correct_strain No correct_inoculum->check_inoculum correct_media->check_media correct_params->check_params correct_strain->check_strain

Caption: Troubleshooting workflow for batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound? Pseudoalterobactin A and B are siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms like Pseudoalteromonas sp.[6] They play a crucial role in iron acquisition for the bacteria.

Q2: What are the primary factors influencing this compound production? The production of secondary metabolites like this compound is influenced by a combination of physical and chemical factors.[1] Key parameters include temperature, pH, aeration (agitation and ventilation), and the composition of the culture medium, particularly carbon and nitrogen sources.[7][8][9]

Q3: Why is batch-to-batch variability a common issue? Batch fermentation processes are inherently susceptible to variability due to their dynamic and non-linear nature.[2][3][4] Minor deviations in raw material quality, inoculum health, or physical parameters can lead to significant differences in final product yield and purity.[3]

Q4: At what growth phase is this compound typically produced? Secondary metabolite production, including that of siderophores, is generally initiated during the late exponential or early stationary phase of bacterial growth, often triggered by nutrient limitation or other environmental stressors.

Q5: How can I optimize fermentation conditions for my specific Pseudoalteromonas strain? A systematic approach like a design of experiments (DoE) is recommended.[1] This involves varying key parameters such as temperature, pH, and media components in a structured manner to identify the optimal conditions for your strain. Studies have shown successful optimization of conditions for other Pseudoalteromonas species producing various bioactive compounds.[7][8][10][11]

Data & Protocols

Data Summary

Table 1: Optimized Fermentation Parameters for Pseudoalteromonas Species (Literature Review)

This table summarizes optimized parameters from studies on various Pseudoalteromonas species. These ranges provide a starting point for the optimization of this compound production.

ParameterSpeciesOptimal Value/RangeReference
Temperature P. agarivorans EGPS3635°C[9]
Pseudoalteromonas sp. SW-130°C[10]
Pseudoalteromonas sp. FDHY-MZ220°C[8]
pH P. agarivorans EGPS368.0[9]
Pseudoalteromonas sp. SW-18.0[10]
Pseudoalteromonas sp. FDHY-MZ27.5[12]
Agitation/Rotation Speed P. agarivorans EGPS36150 rpm[9]
Pseudoalteromonas sp. SP48250 rpm[7][11]
Pseudoalteromonas sp. FDHY-MZ2450 rpm (Pilot Scale)[8]
Fermentation Time P. agarivorans EGPS3648 hr[9]
Pseudoalteromonas sp. SP4842 hr[7][11]
Pseudoalteromonas sp. FDHY-MZ266 hr (Pilot Scale)[8]
Inoculum Size P. agarivorans EGPS362% (v/v)[9]
Pseudoalteromonas sp. FDHY-MZ23% (v/v)[8]
Experimental Protocols

Protocol 1: Standardized Inoculum Preparation

  • Strain Revival: Aseptically retrieve a cryopreserved vial of the Pseudoalteromonas strain. Streak for single colonies on a suitable agar medium (e.g., Marine Agar 2216). Incubate at the optimal temperature (e.g., 25-30°C) until colonies are well-formed.

  • Pre-culture: Inoculate a single, well-isolated colony into a flask containing 50 mL of seed culture medium.

  • Incubation: Incubate the flask on a rotary shaker at the optimal temperature and agitation speed (e.g., 200 rpm) for a defined period (e.g., 16-24 hours) until it reaches the mid-to-late exponential growth phase.

  • Quality Control: Measure the optical density (OD) at 600 nm to ensure it falls within a predetermined range (e.g., OD600 = 1.8-2.2). This ensures a consistent cell density for inoculation.

  • Inoculation: Aseptically transfer a standardized volume of the seed culture into the production bioreactor to achieve a consistent starting cell density (e.g., 2% v/v).

Protocol 2: Production Media Preparation

  • Component Weighing: Accurately weigh all media components using a calibrated balance. Use reagents from the same manufacturing lot to minimize variability.

  • Dissolution: Dissolve the components in 90% of the final volume of high-purity water (e.g., Milli-Q) in the bioreactor vessel.

  • pH Adjustment: Check the pH and adjust to the desired setpoint (e.g., 7.5-8.0) using sterile acid or base (e.g., 1M HCl, 1M NaOH).

  • Volume Adjustment: Add water to reach the final working volume.

  • Sterilization: Sterilize the bioreactor with the prepared medium via autoclaving according to validated parameters (e.g., 121°C for 20 minutes). Allow the medium to cool to the target fermentation temperature before inoculation.

Biosynthesis and Regulation Overview

The production of this compound is controlled by a complex regulatory network that responds to environmental cues. While the specific signaling pathway for this compound is not fully elucidated, it is known to be a non-ribosomal peptide synthetase (NRPS) product.[13] Its biosynthesis is tightly regulated by factors like iron availability, a common feature for siderophores.

G Nutrients Nutrient Availability (Carbon, Nitrogen, Phosphate) Primary Primary Metabolism (Growth, Biomass) Nutrients->Primary Physical Physical Parameters (pH, Temp, Aeration) Physical->Primary Iron Iron Limitation Regulatory Regulatory Network (e.g., Sensor Kinases) Iron->Regulatory Stress Signal Precursors Biosynthetic Precursors (e.g., Hydroxyaspartic Acid) Primary->Precursors NRPS NRPS Machinery (PabI, etc.) Precursors->NRPS Substrates GeneCluster pab Gene Cluster Transcription Regulatory->GeneCluster Upregulates GeneCluster->NRPS Translates to PAB This compound NRPS->PAB Synthesizes

References

troubleshooting guide for siderophore purification.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during siderophore purification.

Troubleshooting Guide & FAQs

This section addresses specific issues in a question-and-answer format.

Q1: Why is my siderophore yield consistently low?

Low siderophore yield is a frequent challenge that can arise from multiple factors throughout the purification workflow.[1]

Potential Causes and Solutions:

  • Suboptimal Culture Conditions: Siderophore production is often tightly regulated by the concentration of iron in the growth medium.[1]

    • Troubleshooting: Ensure the culture medium is sufficiently depleted of iron. This can be achieved by treating the medium with an iron-chelating agent like Chelex 100 before inoculation. Additionally, optimize other culture parameters such as pH, temperature, and incubation time, as these can significantly influence siderophore expression. For instance, one study noted maximum production for a Pseudomonas sp. at 30°C with a pH of 5.5 after 72 hours of incubation.[1]

  • Inefficient Extraction: The initial extraction from the culture supernatant may be incomplete.

    • Troubleshooting: Evaluate different extraction methods. While solvent extraction has been used, solid-phase extraction (SPE) is often more efficient.[1] The choice of resin is critical; options include Amberlite XAD-2, C18, or specialized media like titanium dioxide (TiO2) for higher selectivity.[1][2]

  • Siderophore Degradation: Siderophores, particularly hydroxamates, can be sensitive to degradation, especially at elevated temperatures.[1] Catecholate-type siderophores are also prone to oxidation.[3]

    • Troubleshooting: Perform all purification steps at low temperatures. For sample concentration, freeze-drying (lyophilization) is recommended over rotary evaporation to prevent degradation.[1] Process samples as quickly as possible and store them at -20°C.[1]

  • Loss During Purification: Siderophores can be lost at every stage of the purification process.

    • Troubleshooting: Purifying siderophores in their iron-complexed (ferric) form can enhance stability and minimize loss.[4] This can be done by adding a source of ferric iron, such as FeCl3, to the supernatant before beginning chromatography.[1][4]

Q2: How can I improve the purity of my final siderophore sample?

Co-elution of other metabolites and contaminants is a common source of impurity.

Potential Causes and Solutions:

  • Non-Specific Extraction/Chromatography: General-purpose resins like C18 may co-purify numerous compounds with similar polarities to your target siderophore.[5]

    • Troubleshooting: Employ multi-step purification strategies. A common approach involves initial capture and concentration using one type of chromatography (e.g., anion-exchange), followed by a high-resolution technique like reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

  • Suboptimal Resin Choice: The selected resin may not be ideal for the specific class of siderophore being purified.

    • Troubleshooting: Utilize more selective purification techniques. Immobilized Metal Affinity Chromatography (IMAC), often using an Fe³⁺-loaded resin, can specifically capture iron-binding molecules.[5][7] Titanium dioxide (TiO₂) has also shown high selectivity for siderophores.[2]

Q3: My siderophores appear to be degrading during the purification process. What can I do to prevent this?

Siderophore stability is a critical concern during the multi-step purification process.

Potential Causes and Solutions:

  • Thermal and pH Instability: Many siderophores are susceptible to degradation at high temperatures or extreme pH levels.[1]

    • Troubleshooting: Maintain cold conditions (e.g., 4°C) throughout the process. Avoid high temperatures during solvent evaporation by using lyophilization.[1] Ensure that the pH of all buffers and solutions is within a stable range for your specific siderophore.

  • Enzymatic Degradation: Some microorganisms may produce enzymes that can degrade siderophores.[4][8]

    • Troubleshooting: Process the culture supernatant as quickly as possible after cell removal. Filtering the supernatant through a 0.22 µm filter can help remove residual cells and some extracellular enzymes.[1]

  • Instability of the Iron-Free Form: The apo-form (iron-free) of some siderophores is less stable than the iron-bound complex.[4]

    • Troubleshooting: Add FeCl₃ to the culture supernatant to convert the siderophores to their more stable ferric form before proceeding with purification.[1][4] This often improves recovery and reduces degradation.

Q4: I'm encountering problems with my HPLC separation, such as poor peak shape or shifting retention times. How can I troubleshoot this?

HPLC is a powerful tool for final purification, but it is sensitive to many variables.

Potential Causes and Solutions:

  • Column Contamination: Buildup of strongly adsorbed compounds from previous injections can lead to peak tailing, broadening, or split peaks.[9][10]

    • Troubleshooting: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove contaminants.[10][11] Always filter samples through a 0.22 µm filter before injection and consider using a guard column to protect the analytical column.

  • Mobile Phase Issues: Improperly prepared or degassed mobile phase can cause baseline noise, drifting, and pressure fluctuations.[12][13]

    • Troubleshooting: Ensure all mobile phase components are fully miscible and of HPLC grade.[13] Degas the mobile phase thoroughly before and during use. If using a buffer, ensure it is completely dissolved and will not precipitate when mixed with the organic solvent.[13]

  • System Leaks or Air Bubbles: Leaks in fittings or air trapped in the pump can lead to unstable pressure and fluctuating retention times.

    • Troubleshooting: Systematically check all fittings for leaks. Purge the pump at a high flow rate to remove any trapped air bubbles.[12]

Data Presentation

Table 1: Comparison of Common Resins for Siderophore Solid-Phase Extraction (SPE).

Resin TypePrinciple of SeparationTarget Siderophore TypesAdvantagesDisadvantages / Considerations
Amberlite XAD (e.g., XAD-2, 4, 16) Adsorption (Hydrophobic)Neutral, nonpolar siderophores (e.g., ferrichromes)[1][14][15]Good for initial cleanup and concentration; removes salts and macromolecules.[15]Lower specificity; may bind other hydrophobic molecules.[1]
C18 (Reversed-Phase) Reversed-Phase (Hydrophobic)Broad range, particularly for less polar siderophores.[1][6]Widely available; effective for HPLC; good for separating isoforms.May have low recovery from aqueous media; often requires sample acidification.[16]
Immobilized Metal Affinity (IMAC) Metal ChelationAll types (Hydroxamate, Catecholate, Carboxylate).[5][7]Highly selective for metal-chelating compounds; can be a one-step purification.[7]Purity depends on the metal used (Co²⁺ vs. Ni²⁺); potential for metal leaching.[17]
Titanium Dioxide (TiO₂) Inner-Sphere Surface ComplexationHydroxamates, Catecholates.[1][2]High binding capacity and selectivity; robust against pH changes.[2]Elution requires high pH, which may affect siderophore stability.[1]
Anion-Exchange (e.g., AG1-X2, Source 15Q) Ion-ExchangeNegatively charged siderophores (many carboxylates and others at appropriate pH).[6]Good for separating based on charge; effective first step before RP-HPLC.[6]Requires careful pH control; binding is dependent on buffer conditions.

Table 2: Typical Operating Parameters for Siderophore Production and Purification.

ParameterRecommended Value / RangeRationale / Notes
Culture Medium Iron Iron-depletedUse iron-chelating resins (e.g., Chelex 100) to treat media for maximal siderophore induction.[1]
Culture pH 5.5 - 7.5Optimal pH is organism-dependent. Test a range to find the peak production for your strain.[1][18]
Culture Temperature 25 - 30°CVaries by microorganism. Temperatures above 35°C can suppress production.[18]
Sample Concentration Lyophilization (Freeze-Drying)Avoids high temperatures from rotary evaporation, preventing siderophore degradation.[1]
Sample Storage -20°C or lowerEssential for long-term stability of purified siderophores.[1]
HPLC Flow Rate (Analytical) 0.5 - 1.5 mL/minTypical range for standard analytical columns (e.g., 4.6 mm ID).
HPLC Mobile Phase Volatile buffers (e.g., formic acid, ammonium acetate)Important if the final step is lyophilization or mass spectrometry analysis.[6]

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) using Amberlite XAD-4 Resin

This protocol is adapted for the general capture of siderophores from culture supernatant.

  • Preparation:

    • Remove bacterial cells from the culture medium by centrifugation (e.g., 10,000 x g for 15-20 minutes).

    • Filter the cell-free supernatant through a 0.22 µm filter.[19]

    • Adjust the supernatant to pH 6.0.[19]

  • Binding:

    • Add Amberlite XAD-4 resin (approx. 5 g per liter of supernatant) to the supernatant.[19]

    • Stir the mixture at 4°C for 20-30 hours to allow for siderophore binding.[19]

  • Washing:

    • Separate the resin from the supernatant by filtration.

    • Wash the resin with several column volumes of distilled water to remove unbound media components and salts.[15]

  • Elution:

    • Elute the bound siderophores from the resin using methanol.[19]

    • Collect the methanol eluate, which now contains the concentrated siderophores.

  • Concentration:

    • Concentrate the eluate by rotary evaporation at a low temperature (<30°C) or, preferably, by lyophilization.[19]

Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal colorimetric method for detecting siderophores. It relies on the competition for iron between the siderophore and the strong chelator CAS.

  • CAS Solution Preparation:

    • Prepare the blue CAS dye solution as described by Schwyn and Neilands (1987). This involves carefully mixing solutions of Chrome Azurol S, hexadecyltrimethylammonium bromide (HDTMA), and a buffered FeCl₃ solution.

  • Qualitative Plate Assay:

    • Prepare CAS agar plates by mixing the CAS solution with a base agar medium.

    • Spot a small volume (e.g., 10 µL) of your culture supernatant or purified fraction onto the plate.

    • Incubate at room temperature. A color change from blue to orange/yellow around the spot indicates the presence of siderophores.[20]

  • Quantitative Liquid Assay:

    • Mix 0.5 mL of your sample (e.g., culture filtrate) with 0.5 mL of the CAS assay solution.[20]

    • For a reference (Ar), mix 0.5 mL of uninoculated medium with 0.5 mL of CAS solution.[20]

    • Allow the color to develop for a set time (e.g., 20 minutes).

    • Measure the absorbance of the sample (As) and the reference (Ar) at 630 nm.

    • Calculate the percentage of siderophore units using the formula: Siderophore Units (%) = [(Ar - As) / Ar] x 100.[20]

Visualizations

G start Culture Supernatant (Cell-Free) process1 Step 1: Capture & Concentration (e.g., SPE with XAD/TiO2/IMAC) start->process1 Add FeCl3 (Optional) end_node Pure Siderophore process process decision decision analysis analysis process2 Step 2: Intermediate Purification (e.g., Anion-Exchange) process1->process2 Crude Extract process3 Step 3: High-Resolution Polish (e.g., RP-HPLC) process2->process3 Semi-Pure Fraction analysis1 Purity & Identity Check (CAS Assay, LC-MS, NMR) process3->analysis1 analysis1->end_node

Caption: General experimental workflow for siderophore purification.

G cluster_causes Potential Causes problem problem cause cause solution solution p1 Problem: Low Siderophore Yield c1 Suboptimal Culture Conditions p1->c1 c2 Inefficient Extraction p1->c2 c3 Degradation / Loss p1->c3 s1 Optimize Media (Iron, pH, Temp) Use Chelex 100 c1->s1 Solution s2 Try different SPE resins (TiO2, IMAC) Compare with solvent extraction c2->s2 Solution s3 Use Lyophilization Work at 4°C Purify Fe-complexed form c3->s3 Solution

Caption: Troubleshooting logic for low siderophore yield.

References

optimizing storage conditions for long-term stability of Pseudoalterobactin B

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Pseudoalterobactin B

An Introductory Guide for Researchers

This compound is a potent siderophore, a small molecule with a high affinity for ferric iron (Fe³⁺), produced by the marine bacterium Pseudoalteromonas sp.[1] Its unique structure and strong iron-chelating properties make it a valuable compound for research in microbiology, biotechnology, and drug development.[2][3] However, like many complex biomolecules, its long-term stability is critical for obtaining reproducible experimental results. This guide provides detailed information, troubleshooting advice, and standardized protocols to ensure the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for long-term storage of this compound?

For optimal stability, dissolve lyophilized this compound in a buffer system that maintains a slightly acidic to neutral pH (pH 6.0-7.0). A common choice is a phosphate or citrate buffer (10-25 mM). For stock solutions that will be further diluted into aqueous media, sterile, nuclease-free water can be used for short-term storage. Avoid solvents that can promote hydrolysis or oxidation.

Q2: At what temperature should I store this compound?

For long-term stability, it is highly recommended to store this compound, whether in lyophilized form or in solution, at -80°C. For short-term storage (up to one week), -20°C is acceptable. Storage at 4°C is generally not recommended for periods longer than 24-48 hours.[4]

Q3: Is this compound sensitive to light?

Yes. Like many complex organic molecules, prolonged exposure to UV or ambient light can lead to photodegradation. Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light. Perform experimental manipulations in a shaded environment whenever possible.

Q4: How many freeze-thaw cycles can a this compound solution withstand?

To preserve the integrity of the compound, minimize freeze-thaw cycles. It is best practice to aliquot the stock solution into single-use volumes before freezing. This prevents the degradation that can occur with repeated temperature changes. If aliquoting is not possible, limit cycles to no more than three.

Q5: Should I store this compound in its iron-bound (holo) or iron-free (apo) form?

The iron-bound (holo) form is generally more stable and resistant to certain types of degradation. The Fe³⁺ ion can help maintain the molecule's conformational structure. If your experimental design permits, storing it as a holo-siderophore can extend its shelf life. However, if the apo form is required, stringent anaerobic and light-protected conditions are crucial to prevent oxidation.

Q6: What is the expected shelf-life of this compound under optimal conditions?

When stored as a lyophilized powder at -80°C and protected from light and moisture, this compound should be stable for several years. When stored as a solution at -80°C in appropriate aliquots, it is expected to be stable for at least 6-12 months. A stability test is recommended to confirm its integrity for long-term projects.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Loss of iron-binding activity (e.g., poor results in CAS assay) 1. Degradation due to improper storage (temperature, light exposure).2. Multiple freeze-thaw cycles.3. Hydrolysis of functional groups due to incorrect pH.1. Verify storage conditions (-80°C, protected from light).2. Use a fresh, single-use aliquot for the assay.3. Ensure the solvent pH is between 6.0 and 7.0.4. Perform a quality control check using HPLC-MS to assess chemical integrity.
Precipitation observed after thawing a frozen solution 1. The concentration of the solution is too high.2. The buffer has poor solubility at low temperatures.3. Aggregation of the molecule.1. Store the compound at a lower concentration.2. Use a cryoprotectant like glycerol (5-10%) if compatible with your downstream application.3. Briefly vortex and sonicate the sample in a cold water bath to attempt redissolving. If precipitation persists, centrifuge and use the supernatant, noting the potential change in concentration.
Color change in the solution (apo-form) 1. Oxidation of the molecule.2. Contamination (microbial or chemical).1. Prepare solutions using degassed buffers to minimize dissolved oxygen.2. Store under an inert gas atmosphere (e.g., argon or nitrogen).3. Ensure all solutions and containers are sterile. Filter-sterilize the final solution if appropriate.
Inconsistent results between experimental replicates 1. Inaccurate pipetting of viscous stock solutions.2. Degradation of the working solution during the experiment.3. Non-homogenous stock solution after thawing.1. Use positive displacement pipettes for viscous solutions.2. Keep working solutions on ice and protected from light throughout the experiment.3. Ensure the stock solution is completely thawed and gently mixed before making dilutions.

Quantitative Data Summary: Recommended Storage Conditions

Parameter Lyophilized Powder Stock Solution (Aqueous Buffer) Working Dilution
Temperature -80°C (Long-term) -20°C (Short-term)-80°C (Long-term) -20°C (Short-term)2-8°C (on ice)
Duration > 1 year6-12 months< 8 hours
Solvent/State Solid, dry10-25 mM Phosphate or Citrate buffer (pH 6.0-7.0)Experimental Buffer
Light Protection Required (Amber vial)Required (Amber vial or foil-wrapped)Required
Atmosphere DryStandard (Holo-form) Inert Gas (Apo-form)Standard
Freeze-Thaw Cycles N/AMaximize 1 (Aliquot) Absolute Max: 3N/A

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Preparation: Bring the lyophilized this compound vial to room temperature in a desiccator to prevent condensation.

  • Solvent Addition: Under sterile conditions, add the required volume of cold (-20°C), sterile, degassed buffer (e.g., 20 mM phosphate buffer, pH 6.5) to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent denaturation. A brief, gentle sonication in an ice bath can aid dissolution if needed.

  • Aliquoting: Immediately dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes in volumes appropriate for your experiments.

  • Storage: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and transfer them to a -80°C freezer for long-term storage.

Protocol 2: Stability Assessment via HPLC-MS
  • Sample Preparation: Prepare multiple identical aliquots of this compound solution (e.g., 1 mM in 20 mM phosphate buffer, pH 6.5).

  • Time-Zero Analysis (T=0): Immediately analyze one aliquot using a validated HPLC-MS method to obtain the initial purity profile and concentration. The mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) on a C18 column.

  • Storage Conditions: Store the remaining aliquots under various conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, light exposure vs. dark).

  • Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

  • Analysis: Thaw the sample quickly, and immediately analyze it using the same HPLC-MS method as the T=0 sample.

  • Data Comparison: Compare the peak area of the parent this compound compound and look for the appearance of new peaks, which would indicate degradation products. Calculate the percentage of remaining compound relative to the T=0 sample. Stability is often defined as retaining >90% of the initial concentration.

Visual Guides

Stability_Factors substance This compound (Apo-form) temp Temperature substance->temp light Light (UV/Visible) substance->light ph pH (Non-optimal) substance->ph oxygen Oxygen substance->oxygen hydrolysis Hydrolysis temp->hydrolysis > 4°C photodegradation Photodegradation light->photodegradation ph->hydrolysis < 5 or > 8 oxidation Oxidation oxygen->oxidation

Caption: Key environmental factors affecting the stability of Apo-Pseudoalterobactin B.

Experimental_Workflow start Start: Lyophilized This compound prep Prepare Stock Solution (Protocol 1) start->prep aliquot Aliquot into Single-Use Vials prep->aliquot storage Store Aliquots under Test Conditions (-80°C, -20°C, 4°C, etc.) aliquot->storage t0 T=0 Analysis (HPLC-MS) aliquot->t0 Control Aliquot timepoint Analyze at Time Points (1, 3, 6 months) storage->timepoint analyze Compare Data: Parent Peak Area & Degradation Products t0->analyze timepoint->analyze end Determine Optimal Storage Condition & Shelf-Life analyze->end

Caption: Workflow for a long-term stability assessment of this compound.

References

dealing with co-eluting contaminants during Pseudoalterobactin B purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Pseudoalterobactin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly the issue of co-eluting contaminants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a siderophore, a high-affinity iron-chelating molecule, produced by the marine bacterium Pseudoalteromonas sp.[1]. Siderophores are crucial for microbial iron acquisition in iron-limited environments[2]. Key properties of this compound include:

PropertyValueReference
Molecular FormulaC41H63N13O21S[3]
Molecular Weight1106.1 g/mol [3]
TypeCatecholate-type siderophoreInferred from related alterobactins[4]

Q2: What are the common challenges in purifying this compound?

The primary challenge in purifying this compound, like many other siderophores, is its separation from other structurally similar compounds and contaminants present in the fermentation broth[5]. These can include other siderophore variants (e.g., Pseudoalterobactin A), precursor molecules, degradation products, and a variety of other secondary metabolites produced by Pseudoalteromonas, such as pigments, alkaloids, and polyketides[6][7]. The high polarity of these molecules often leads to co-elution during chromatographic separation[5].

Q3: What are the typical steps in a this compound purification workflow?

A general workflow for the purification of siderophores like this compound involves several stages, starting from bacterial culture and ending with a pure compound.

cluster_0 Upstream Processing cluster_1 Downstream Processing - Initial Steps cluster_2 Downstream Processing - Chromatography cluster_3 Analysis & Final Product A 1. Pseudoalteromonas sp. Culture (Iron-limited media) B 2. Centrifugation (Removal of bacterial cells) A->B C 3. Supernatant Filtration (Removal of remaining cells/debris) B->C D 4. Solid Phase Extraction (SPE) (Initial fractionation and concentration) C->D E 5. Affinity Chromatography (e.g., IMAC, MOAC) D->E F 6. Size-Exclusion Chromatography (e.g., Sephadex G-25) E->F G 7. Reversed-Phase HPLC (High-resolution separation) F->G H 8. Purity Assessment (LC-MS, NMR) G->H I 9. Lyophilization (Pure this compound) H->I

Figure 1. General workflow for this compound purification.

Troubleshooting Guide: Dealing with Co-eluting Contaminants

This guide addresses specific issues related to the presence of contaminating compounds that co-elute with this compound during purification.

Problem 1: Broad or tailing peaks during HPLC, indicating impure fractions.

Possible Cause: Co-elution of structurally similar molecules or isomers. Pseudoalteromonas is known to produce a variety of secondary metabolites, including other siderophores or pigmented compounds that may have similar retention times to this compound[6][7].

Solutions:

  • Optimize HPLC Gradient: A shallower gradient during the elution of the target compound can improve the resolution between this compound and closely eluting contaminants.

  • Change Stationary Phase: If using a C18 column, consider switching to a phenyl-hexyl or a polar-embedded column to alter the selectivity of the separation.

  • Orthogonal Chromatography: Introduce an additional purification step that separates molecules based on a different principle. For example, if you are using reversed-phase HPLC (separation by hydrophobicity), add a preceding step of ion-exchange or size-exclusion chromatography[2].

Illustrative HPLC Gradient Optimization:

ParameterMethod A (Initial)Method B (Optimized)
Column C18, 5 µm, 4.6x250 mmC18, 5 µm, 4.6x250 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B in 20 min10-40% B in 40 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection 254 nm254 nm
Expected Outcome Broad peak for this compound with shoulder peaks.Sharper peak for this compound with baseline separation from contaminants.
Problem 2: Colored contaminants in the purified this compound fraction.

Possible Cause: Co-purification of pigments produced by the Pseudoalteromonas strain. Some species produce pigments like violacein or alterochromides[8].

Solutions:

  • Activated Charcoal Treatment: In the early stages of purification (post-filtration of supernatant), treatment with a small amount of activated charcoal can adsorb many pigmented compounds. This should be done with caution as it may also adsorb the target siderophore. A preliminary test with a small sample is recommended.

  • Different Extraction Method: If using solid-phase extraction (SPE), experiment with different resins. A resin with a different chemistry may selectively bind the pigments while allowing this compound to pass through, or vice-versa.

Protocol: Activated Charcoal Treatment

  • To 1 liter of cell-free supernatant, add 1-5 grams of activated charcoal.

  • Stir gently at 4°C for 30-60 minutes.

  • Remove the charcoal by centrifugation (e.g., 10,000 x g for 15 minutes) followed by filtration through a 0.22 µm filter.

  • Analyze the supernatant for the presence of this compound using a functional assay (e.g., CAS assay) or LC-MS to assess recovery.

Problem 3: Low yield of this compound after multiple purification steps.

Possible Cause: The purification protocol is not optimized, leading to loss of the target molecule at each step. Siderophores can also be sensitive to pH changes and prolonged exposure to certain solvents[5].

Solutions:

  • Minimize Purification Steps: Each additional step will invariably lead to some product loss. Aim for a streamlined protocol with a few, highly effective steps.

  • pH Control: Maintain the pH of buffers within a range where this compound is stable. The optimal pH should be determined empirically.

  • Monitor at Each Step: Use a rapid assay, such as the Chrome Azurol S (CAS) assay, to track the presence of siderophores in different fractions throughout the purification process[9]. This will help identify at which step the product is being lost.

Start Low Yield of This compound Q1 Is the CAS assay signal decreasing significantly at a specific step? Start->Q1 A1 Yes Q1->A1 Yes A2 No Q1->A2 No Step_Loss Identify the step with a major loss of activity A1->Step_Loss Streamline Streamline the protocol: - Combine steps if possible - Use more selective methods early on A2->Streamline Optimize_Step Optimize conditions for that step: - Buffer pH - Elution conditions - Resin type Step_Loss->Optimize_Step

Figure 2. Troubleshooting logic for low purification yield.

Experimental Protocols

Protocol 1: General Siderophore Detection using the CAS Assay

The Chrome Azurol S (CAS) assay is a universal method for detecting siderophores.

Materials:

  • CAS agar plates or CAS solution.

  • Culture supernatant or purified fractions.

Procedure (for liquid assay):

  • Prepare the CAS assay solution as described by Schwyn and Neilands (1987).

  • In a cuvette, mix 0.5 mL of the sample (e.g., culture supernatant or chromatographic fraction) with 0.5 mL of the CAS assay solution.

  • Incubate at room temperature for 20 minutes.

  • Measure the absorbance at 630 nm against a reference cuvette containing 0.5 mL of uninoculated medium and 0.5 mL of CAS solution.

  • A decrease in absorbance, indicated by a color change from blue to orange/purple, signifies the presence of siderophores.

Protocol 2: Purification using Size-Exclusion Chromatography

This protocol is a common step for separating siderophores from other small molecules and salts.

Materials:

  • Sephadex G-25 column (or similar).

  • Concentrated and desalted sample from a previous purification step (e.g., SPE).

  • Elution buffer (e.g., deionized water or a volatile buffer like ammonium acetate).

Procedure:

  • Equilibrate the Sephadex G-25 column with 2-3 column volumes of the chosen elution buffer[9].

  • Load the concentrated sample onto the column. The sample volume should not exceed 5-10% of the total column volume for optimal separation.

  • Elute the sample with the elution buffer at a constant flow rate.

  • Collect fractions of a defined volume (e.g., 2-5 mL).

  • Analyze each fraction for the presence of this compound using the CAS assay and/or LC-MS[9].

  • Pool the fractions containing the highest concentration of the target molecule.

  • Lyophilize the pooled fractions to obtain a powdered sample.

For further assistance, please contact our technical support team with details of your experimental setup and the specific issues you are encountering.

References

Technical Support Center: Enhancing Iron Removal from Pseudoalterobactin B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pseudoalterobactin B. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you improve the efficiency of iron removal from this potent catecholate siderophore.

Frequently Asked Questions (FAQs)

Q1: Why is removing iron from this compound necessary for my research?

A1: The removal of iron, a process known as deferration, is crucial for several reasons. Deferrated siderophores are essential for studying iron uptake mechanisms in microorganisms, as they can be loaded with specific iron isotopes or other metals for tracking. In drug development, the iron-free form is often required for conjugation to therapeutic agents, creating a "Trojan horse" delivery system that utilizes the bacterium's own iron transport pathways to deliver the drug. Furthermore, the iron-free siderophore is the active form for chelating iron in various biological and chemical assays.

Q2: What are the primary methods for removing iron from this compound?

A2: The most common and effective methods for deferrating catecholate siderophores like this compound fall into two main categories:

  • Chemical Reduction: This involves using a reducing agent to convert the tightly bound ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). The ferrous iron has a much lower affinity for the siderophore and is readily released.

  • Chelation by a Solid-Phase Resin: This method employs a chelating resin, such as Chelex-100, which has a high affinity for divalent cations like Fe²⁺ (and to a lesser extent Fe³⁺) and effectively strips the iron from the siderophore.

Q3: How can I confirm that the iron has been successfully removed?

A3: Several methods can be used to quantify the amount of iron remaining in your this compound sample:

  • Chrome Azurol S (CAS) Assay: This is a colorimetric assay where the deferrated siderophore removes iron from a dye-iron complex, causing a color change that can be measured spectrophotometrically.[1][2] The intensity of the color change is proportional to the amount of iron-free siderophore.

  • Spectrophotometric Iron Quantification: A direct measurement of iron can be performed using reagents that form a colored complex with iron, such as 2,2'-bipyridyl or 1,10-phenanthroline.[3][4][5][6] This allows for the direct quantification of residual iron in your sample.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the iron-bound (ferri-) from the iron-free (deferri-) form of this compound, allowing for quantification of each species.[7]

Troubleshooting Guides

Problem 1: Low Efficiency of Iron Removal

You have attempted to deferrate your this compound sample, but analytical tests show a significant amount of residual iron.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Reducing Agent Increase the molar excess of the reducing agent (e.g., sodium dithionite, ascorbic acid) relative to the this compound-iron complex. A 10- to 100-fold molar excess is a good starting point.Increased reduction of Fe³⁺ to Fe²⁺, leading to more efficient iron release.
Suboptimal pH Adjust the pH of the solution. For catecholate siderophores, a slightly acidic pH (around 5.0-6.0) can facilitate iron release following reduction.[8] However, be cautious as extreme pH values can degrade the siderophore.[9]Improved iron release due to protonation of the catechol groups, which weakens their coordination to Fe²⁺.
Ineffective Mixing or Incubation Time Ensure thorough mixing of the reducing agent with the siderophore solution and increase the incubation time. Allow the reaction to proceed for at least 30-60 minutes at room temperature.Complete reaction between the reducing agent and the iron-siderophore complex.
Saturated Chelex-100 Resin Increase the amount of Chelex-100 resin used or perform a second round of treatment with fresh resin. The binding capacity of the resin is finite.[10][11][12][13]More available binding sites for the released Fe²⁺, driving the equilibrium towards deferration.
Presence of Oxidizing Agents Ensure all buffers and reagents are freshly prepared and deoxygenated to prevent re-oxidation of Fe²⁺ to Fe³⁺, which can then re-bind to the siderophore.Minimized re-formation of the stable Fe³⁺-Pseudoalterobactin B complex.
Problem 2: Degradation of this compound During Iron Removal

You have successfully removed the iron, but you observe a loss of your siderophore, as indicated by a decrease in total siderophore concentration.

Potential Cause Troubleshooting Step Expected Outcome
Harsh pH Conditions Avoid strongly acidic or alkaline conditions. Maintain the pH within a range of 4.0 to 8.0 during the deferration process. The stability of this compound at different pH values should be empirically determined.Preservation of the chemical integrity of the this compound molecule.
Use of a Harsh Reducing Agent Consider using a milder reducing agent. While sodium dithionite is effective, it can be harsh. Ascorbic acid is a gentler alternative that can also efficiently reduce Fe³⁺.[14][15]Reduced risk of side reactions that could lead to the degradation of the siderophore.
Extended Exposure to Reagents Minimize the incubation time to the minimum required for efficient iron removal. Once the iron is removed, promptly proceed to the next purification step to remove the deferration reagents.Reduced contact time with potentially degrading chemicals.
Photodegradation Catecholate siderophores can be susceptible to degradation upon exposure to UV light.[16] Perform the deferration and subsequent handling steps in a light-protected environment (e.g., using amber vials).Minimized light-induced degradation of the catechol moieties of this compound.

Experimental Protocols

Protocol 1: Iron Removal using Chemical Reduction with Ascorbic Acid

This protocol describes a general method for removing iron from this compound using the mild reducing agent, ascorbic acid.

  • Preparation:

    • Prepare a stock solution of your ferric-Pseudoalterobactin B complex in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a fresh stock solution of ascorbic acid (e.g., 1 M in deoxygenated water).

  • Reduction:

    • To your ferric-Pseudoalterobactin B solution, add ascorbic acid to a final concentration that is in 50- to 100-fold molar excess.

    • Incubate the mixture at room temperature for 1-2 hours with gentle stirring. Protect the solution from light.

  • Removal of Released Iron:

    • Add Chelex-100 resin (sodium form, pre-washed with the same buffer) to the solution (e.g., 1 g of resin per 10 mL of solution).

    • Stir the suspension gently for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Separate the deferrated this compound from the Chelex-100 resin by filtration or centrifugation.

    • Remove the excess ascorbic acid and other small molecules by dialysis or using a desalting column (e.g., Sephadex G-10).

  • Quantification:

    • Determine the residual iron concentration using the 2,2'-bipyridyl assay.

    • Quantify the concentration of deferrated this compound using the CAS assay or by measuring its characteristic UV-Vis absorbance.

Protocol 2: Quantification of Residual Iron using the 2,2'-Bipyridyl Assay

This protocol allows for the sensitive detection of ferrous iron (Fe²⁺), which is the form released after reduction.

  • Reagent Preparation:

    • 2,2'-Bipyridyl Solution: Dissolve 0.1 g of 2,2'-bipyridyl in 100 mL of ethanol.

    • Acetate Buffer: Prepare a 1 M acetate buffer, pH 4.5.

    • Hydroxylamine Hydrochloride Solution: Prepare a 10% (w/v) solution in water to reduce any remaining Fe³⁺ to Fe²⁺ for total iron measurement.

    • Iron Standard: Prepare a standard iron solution (e.g., 10 µg/mL Fe²⁺) from ferrous ammonium sulfate.

  • Assay Procedure:

    • To 1 mL of your deferrated this compound sample, add 100 µL of hydroxylamine hydrochloride solution and mix. Incubate for 10 minutes.

    • Add 500 µL of acetate buffer and 200 µL of the 2,2'-bipyridyl solution.

    • Bring the total volume to 5 mL with deionized water and mix well.

    • Allow the color to develop for 15 minutes.

    • Measure the absorbance at 522 nm using a spectrophotometer.

  • Calculation:

    • Create a standard curve using known concentrations of the iron standard.

    • Determine the concentration of iron in your sample by comparing its absorbance to the standard curve.

Data Presentation

The following tables provide an overview of the expected efficiencies of different iron removal methods. Note that these are generalized values for catecholate siderophores and should be empirically validated for this compound.

Table 1: Comparison of Iron Removal Efficiency by Method

MethodKey ParametersTypical Efficiency (%)AdvantagesDisadvantages
Chemical Reduction (Sodium Dithionite) 100-fold molar excess, pH 5.5, 1 hr incubation90 - 98High efficiency, rapidCan be harsh and lead to siderophore degradation
Chemical Reduction (Ascorbic Acid) 100-fold molar excess, pH 5.5, 2 hr incubation85 - 95Milder than dithionite, less risk of degradationSlightly lower efficiency and slower reaction rate
Chelex-100 Resin Batch treatment, 4 hr incubation, neutral pH80 - 90Simple, avoids use of chemical reducing agentsCan be less efficient for tightly bound iron, requires removal of resin
Combined Reduction & Chelex-100 Ascorbic acid reduction followed by Chelex-100> 98Highest efficiency, combines benefits of both methodsMore steps involved in the protocol

Table 2: Influence of pH on Iron Removal Efficiency (using Ascorbic Acid)

pHEstimated Efficiency (%)Notes
4.080 - 90Potential for acid-catalyzed degradation of the siderophore.
5.590 - 95Often optimal for facilitating iron release after reduction.
7.085 - 90Good efficiency with lower risk of siderophore degradation.
8.075 - 85Higher pH can hinder the protonation of catechol groups, reducing release efficiency.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for improving the efficiency of iron removal from this compound.

Experimental_Workflow_Iron_Removal cluster_start Starting Material cluster_methods Iron Removal Methods cluster_analysis Analysis & Final Product start Ferric-Pseudoalterobactin B (Fe³⁺-PB B) reduction Chemical Reduction (e.g., Ascorbic Acid) start->reduction Add Reducing Agent chelex Chelating Resin (e.g., Chelex-100) start->chelex Batch Treatment reduction->chelex Combined Method purification Purification (Dialysis / Desalting) chelex->purification analysis Quantify Residual Iron (e.g., Bipyridyl Assay) final_product Deferrated this compound (Apo-PB B) analysis->final_product <1% Residual Iron purification->analysis

Caption: Workflow for iron removal from this compound.

Troubleshooting_Logic_Diagram cluster_reduction Chemical Reduction Issues cluster_chelation Chelating Resin Issues cluster_degradation Siderophore Degradation start Low Iron Removal Efficiency? insufficient_reductant Increase Molar Excess of Reductant start->insufficient_reductant Yes suboptimal_ph Optimize pH (e.g., pH 5.5) start->suboptimal_ph Yes saturated_resin Increase Amount of Chelex-100 start->saturated_resin Yes no_issue Re-evaluate Assay start->no_issue No degradation_check Siderophore Degradation? insufficient_reductant->degradation_check suboptimal_ph->degradation_check saturated_resin->degradation_check harsh_conditions Use Milder Reagents/Conditions success Improved Efficiency harsh_conditions->success degradation_check->harsh_conditions Yes degradation_check->no_issue No

Caption: Troubleshooting logic for inefficient iron removal.

References

Technical Support Center: Enhancing Pseudoalterobactin B Gene Cluster Expression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to enhance the expression of the Pseudoalterobactin B gene cluster. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the expression of the this compound gene cluster?

A1: The main strategies fall into three categories:

  • Genetic and Metabolic Engineering: This involves direct modification of the this compound gene cluster or the host organism's genome. Key techniques include promoter engineering, ribosome binding site (RBS) optimization, and heterologous expression.

  • Culture Condition Optimization: This strategy focuses on modifying the fermentation environment to improve yields. This can involve adjusting media components, pH, temperature, and aeration.

  • Elicitation and Co-culture: Introducing specific small molecules (elicitors) or growing the producing strain with other microorganisms can sometimes induce the expression of silent or weakly expressed gene clusters.

Q2: The native promoter of the this compound gene cluster appears to have low activity. What is the most effective way to address this?

A2: Replacing the native promoter with a strong constitutive or inducible promoter is a common and effective strategy. Constitutive promoters ensure continuous high-level expression, while inducible promoters allow for controlled expression at specific stages of growth. The choice of promoter will depend on the host organism and experimental goals.

Q3: Is it possible to express the this compound gene cluster in a different host organism?

A3: Yes, heterologous expression is a powerful strategy, especially if the native Pseudoalteromonas strain is difficult to cultivate or genetically manipulate. Escherichia coli is a common host for expressing gene clusters from marine bacteria.[1] However, successful expression often requires codon optimization, ensuring the availability of necessary precursors, and co-expression of a suitable phosphopantetheinyl transferase (PPTase).

Q4: My Pseudoalteromonas strain is resistant to many common antibiotics, making genetic manipulation difficult. What are my options?

A4: Antibiotic resistance is a known challenge in Pseudoalteromonas.[2] It is crucial to perform an antibiotic susceptibility test to identify effective selection markers. Erythromycin and chloramphenicol have been successfully used in some Pseudoalteromonas strains.[3] Alternatively, developing a CRISPR/Cas9-based system can offer more efficient and marker-less genetic editing.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no expression after promoter replacement. 1. The chosen promoter is not active in Pseudoalteromonas. 2. Sub-optimal codon usage of the reporter gene used for promoter testing. 3. Incompatibility of the expression vector with the host.1. Test a library of well-characterized promoters with varying strengths. 2. Ensure the reporter gene is codon-optimized for Pseudoalteromonas. 3. Verify the replication origin and stability of your plasmid in the host strain.
Heterologous expression of the gene cluster in E. coli yields no this compound. 1. The gene cluster is too large for stable maintenance and expression. 2. Lack of a functional phosphopantetheinyl transferase (PPTase) to activate the NRPS machinery. 3. Insufficient precursor supply in the heterologous host. 4. Codon usage of the Pseudoalteromonas genes is not optimal for E. coli.1. Use a host and vector system designed for large DNA fragments, such as a Bacterial Artificial Chromosome (BAC). 2. Co-express a broad-specificity PPTase, such as Sfp from Bacillus subtilis. 3. Supplement the culture medium with precursors for the non-ribosomal peptide synthesis. 4. Synthesize and express a codon-optimized version of the gene cluster.
Inconsistent yields in fermentation. 1. Variability in culture conditions (pH, temperature, aeration). 2. Inoculum quality and age. 3. Media component degradation.1. Use a bioreactor with precise control over fermentation parameters. 2. Standardize your inoculum preparation protocol. 3. Prepare fresh media for each fermentation run.

Quantitative Data Summary

The following table provides an illustrative summary of potential improvements in this compound production using various enhancement strategies. Note: This data is hypothetical and serves as an example for data presentation.

Strategy Host Strain Method Fold Increase in Yield (Hypothetical)
Promoter Engineering Pseudoalteromonas sp.Replacement of native promoter with a strong constitutive promoter (Ptac)5 - 15
RBS Optimization Pseudoalteromonas sp.Design and screening of a synthetic RBS library2 - 8
Culture Optimization Pseudoalteromonas sp.Fed-batch fermentation with optimized media3 - 10
Heterologous Expression E. coli BL21(DE3)Codon-optimized gene cluster with T7 promoter10 - 50+

Experimental Protocols

Protocol 1: Promoter Replacement via Homologous Recombination

This protocol describes the replacement of the native promoter of the this compound gene cluster with a stronger, well-characterized promoter using a suicide vector.

1. Construction of the Suicide Vector: a. Amplify ~1kb upstream and downstream flanking regions of the native promoter from the Pseudoalteromonas genomic DNA. b. Amplify the desired constitutive promoter (e.g., Ptac) and an antibiotic resistance cassette. c. Use overlap extension PCR or Gibson assembly to stitch the fragments together in the order: Upstream Flank - Promoter - Resistance Cassette - Downstream Flank. d. Clone the assembled fragment into a suicide vector that cannot replicate in Pseudoalteromonas (e.g., containing the R6K origin of replication).

2. Conjugation: a. Grow overnight cultures of the E. coli donor strain (carrying the suicide vector) and the recipient Pseudoalteromonas strain. b. Mix the donor and recipient cells in a 1:4 ratio, spot them onto a filter on a nutrient-rich agar plate, and incubate overnight to allow conjugation. c. Resuspend the cells from the filter in saline solution.

3. Selection of Mutants: a. Plate the cell suspension on a selective medium containing the appropriate antibiotic to select for Pseudoalteromonas cells that have integrated the vector into their genome (single-crossover event). b. To select for the double-crossover event (promoter replacement), culture the single-crossover mutants in a medium that counter-selects for the presence of the vector backbone (e.g., using a sacB-based system on sucrose-containing medium). c. Screen the resulting colonies by PCR to confirm the replacement of the native promoter.

Protocol 2: Ribosome Binding Site (RBS) Optimization

This protocol outlines the use of an RBS library to tune the translation initiation rate of the first gene in the this compound operon.

1. Design of the RBS Library: a. Use an RBS design tool (e.g., RBS Calculator) to generate a library of RBS sequences with a range of predicted translation initiation rates.[4][5] The library is typically created by introducing degenerate nucleotides at specific positions upstream of the start codon.

2. Construction of the Expression Library: a. Synthesize DNA fragments containing the RBS library upstream of a reporter gene (e.g., GFP) and the first few codons of the target gene. b. Clone this library into an expression vector suitable for Pseudoalteromonas.

3. Screening for Optimal RBS: a. Transform the library into the Pseudoalteromonas host. b. Screen individual colonies for the desired level of reporter gene expression (e.g., by measuring fluorescence). c. Sequence the RBS region of the best-performing clones to identify the optimal RBS sequence. d. Use this optimal RBS to re-engineer the native this compound gene cluster.

Visual Guides

Promoter_Replacement_Workflow cluster_vector Vector Construction cluster_conjugation Gene Transfer cluster_selection Mutant Selection pcr_up Amplify Upstream Flank assemble Assemble Fragments (Gibson/OE-PCR) pcr_up->assemble pcr_down Amplify Downstream Flank pcr_down->assemble pcr_promoter Amplify Promoter & Resistance pcr_promoter->assemble clone Clone into Suicide Vector assemble->clone conjugate Conjugation (E. coli to Pseudoalteromonas) clone->conjugate select1 Select for Single Crossover counter_select Counter-select for Double Crossover select1->counter_select verify Verify by PCR & Sequencing counter_select->verify

Caption: Workflow for promoter replacement using homologous recombination.

Biosynthesis_Pathway cluster_precursors Primary Metabolism cluster_nrps NRPS Assembly Line cluster_product Final Product precursors Amino Acid & Carboxylic Acid Precursors activation Adenylation (A) (Substrate Activation) precursors->activation ATP tethering Thiolation (T) (Covalent Tethering) activation->tethering Co-factor (PPTase) elongation Condensation (C) (Peptide Bond Formation) tethering->elongation elongation->elongation Iterative Elongation release Thioesterase (TE) (Product Release/Cyclization) elongation->release product This compound release->product

References

Technical Support Center: Troubleshooting Low Bioactivity in Purified Pseudoalterobactin B Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pseudoalterobactin B. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification and application of this compound, a siderophore with promising bioactive properties. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to low bioactivity in your purified samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a siderophore, a small molecule with a high affinity for iron, produced by the marine bacterium Pseudoalteromonas sp.. Siderophores play a crucial role in microbial iron acquisition. The primary reported bioactivities of this compound and its analogs include antimicrobial and cytotoxic (anticancer) effects. Its strong iron-chelating ability also suggests potential antioxidant activity by preventing iron-catalyzed generation of reactive oxygen species.

Q2: I have purified this compound, but it shows lower than expected bioactivity in my assays. What are the potential causes?

Low bioactivity in purified this compound samples can stem from several factors throughout the purification and experimental workflow. These can be broadly categorized as issues with sample purity and integrity, experimental conditions, and assay-specific problems. This guide will walk you through troubleshooting each of these areas.

Troubleshooting Guide: Low Bioactivity

This guide is structured to help you systematically identify the source of low bioactivity in your this compound samples.

Section 1: Sample Purity and Integrity

The first step in troubleshooting is to ensure the quality of your purified this compound.

1.1. Issue: Incomplete Purification or Presence of Contaminants

  • Question: Could contaminants in my purified sample be interfering with its bioactivity?

  • Answer: Yes, impurities from the culture medium or the purification process can inhibit the bioactivity of this compound or interfere with the assay itself.

  • Troubleshooting Workflow:

    Start Start: Low Bioactivity Purity_Check Assess Purity (e.g., HPLC, MS) Start->Purity_Check Impure Sample Impure Purity_Check->Impure Repurify Repurify Sample Impure->Repurify Yes Pure Sample Pure Impure->Pure No Repurify->Purity_Check End_Purity Proceed to Section 2 Pure->End_Purity

1.2. Issue: Degradation of this compound

  • Question: How can I prevent my this compound sample from degrading?

  • Answer: this compound, like many natural products, can be sensitive to environmental factors. Degradation can lead to a significant loss of bioactivity.

  • Key Factors Affecting Stability:

    • Temperature: Store purified this compound at low temperatures (e.g., -20°C or -80°C) to minimize degradation. Avoid repeated freeze-thaw cycles.

    • pH: The stability of siderophores can be pH-dependent. It is advisable to store the purified compound in a buffer at a neutral or slightly acidic pH.

    • Light: Protect the sample from light, as some compounds are photosensitive. Use amber vials or store in the dark.

    • Oxidation: Minimize exposure to air to prevent oxidation. Consider storing under an inert gas like argon or nitrogen.

Section 2: Experimental Conditions

Once you have confirmed the purity and integrity of your sample, the next step is to evaluate your experimental setup.

2.1. Issue: Suboptimal Assay Conditions

  • Question: Are my assay conditions appropriate for measuring the bioactivity of this compound?

  • Answer: The observed bioactivity is highly dependent on the assay conditions.

  • Troubleshooting Checklist:

    • Iron Availability (for Siderophore-related Activity): In assays where iron chelation is central to the mechanism, ensure the medium is iron-limited to allow this compound to exert its effect. Conversely, for some assays, the presence of iron might be necessary for the formation of the active complex.

    • pH of Assay Buffer: Ensure the pH of your assay buffer is optimal for the biological activity you are measuring and for the stability of this compound.

    • Solvent Compatibility: Ensure the solvent used to dissolve your purified this compound is compatible with your assay and does not interfere with the results. A solvent control is crucial.

Section 3: Assay-Specific Troubleshooting

Different bioassays have unique potential pitfalls. Below are troubleshooting tips for common assays used to evaluate this compound.

3.1. Anticancer Activity (MTT Assay)

  • Issue: Low cytotoxicity observed in cancer cell lines.

  • Troubleshooting Workflow for MTT Assay:

    Start Start: Low Cytotoxicity in MTT Cell_Health Check Cell Health and Density Start->Cell_Health Concentration Verify this compound Concentration Cell_Health->Concentration Incubation Optimize Incubation Time Concentration->Incubation Solubilization Ensure Complete Formazan Solubilization Incubation->Solubilization End Re-evaluate Results Solubilization->End

    Caption: Troubleshooting workflow for the MTT assay.

  • Detailed Steps:

    • Cell Health and Density: Ensure cells are healthy, in the logarithmic growth phase, and seeded at the correct density.

    • Concentration: Double-check the dilution calculations for your this compound stock solution.

    • Incubation Time: The cytotoxic effect may be time-dependent. Consider extending the incubation time (e.g., 48 or 72 hours).

    • Formazan Solubilization: Incomplete solubilization of the formazan crystals will lead to an underestimation of cell death. Ensure complete dissolution before reading the absorbance.

3.2. Antioxidant Activity (DPPH Assay)

  • Issue: Low radical scavenging activity observed.

  • Troubleshooting Checklist:

    • DPPH Reagent Quality: Ensure the DPPH reagent is fresh and has a strong, stable absorbance at the correct wavelength.

    • Reaction Time: The scavenging reaction may be slow. Optimize the incubation time to ensure the reaction has reached completion.

    • Solvent Effects: The solvent can influence the radical scavenging activity. Ensure your solvent does not interfere with the assay.

    • Light Exposure: The DPPH radical is light-sensitive. Perform the assay in the dark.

Hypothetical Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, its known bioactivities as an iron chelator and cytotoxic agent suggest potential interactions with key cellular pathways.

Iron Deprivation-Induced Apoptosis Pathway

As a siderophore, this compound can sequester iron, leading to intracellular iron depletion. This can induce oxidative stress and trigger apoptosis in cancer cells.

cluster_cell Inside Cancer Cell PAB This compound PAB_Fe PAB-Fe(III) Complex PAB->PAB_Fe Iron Extracellular Fe(III) Iron->PAB_Fe Cell Cancer Cell LIP Labile Iron Pool Depletion Cell->LIP Iron Deprivation ROS Increased ROS LIP->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Hypothetical iron deprivation-induced apoptosis pathway.

Experimental Protocols

Note: The following are generalized protocols. Optimization for your specific experimental conditions is recommended.

1. MTT Assay for Anticancer Activity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. DPPH Radical Scavenging Assay for Antioxidant Activity

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample concentration to 100 µL of a 0.1 mM DPPH solution in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value.

Quantitative Data Summary

While specific quantitative bioactivity data for this compound is not yet widely published, the following table provides a template for summarizing your experimental results and comparing them to expected ranges for similar bioactive compounds.

BioassayParameterExpected Range for Bioactive SiderophoresYour Experimental Results
Anticancer Activity
MTT (e.g., HeLa cells)IC50 (µM)1 - 50
Antioxidant Activity
DPPH AssayEC50 (µM)10 - 100

Disclaimer: The "Expected Range" is an estimate based on published data for other siderophores and bioactive marine natural products and should be used as a general guideline. Actual values for this compound may vary.

Validation & Comparative

A Comparative Analysis of Iron Sequestration: Pseudoalterobactin B and Enterobactin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of iron acquisition by microorganisms is paramount. Siderophores, small-molecule iron chelators, are at the forefront of this process. This guide provides a detailed comparison of the iron-binding properties of two potent siderophores: Pseudoalterobactin B, produced by the marine bacterium Pseudoalteromonas sp., and Enterobactin, a well-characterized siderophore from enteric bacteria like E. coli.

This comparison delves into their iron binding constants, the experimental methods used to determine these values, and the cellular pathways involved in their iron uptake.

Quantitative Comparison of Iron Binding Affinity

The affinity of a siderophore for iron(III) is a critical measure of its efficacy. This is quantified by the formation or stability constant (Kf), where a higher value indicates a stronger binding affinity. While data for this compound is limited, the thermodynamic stability constant of the closely related Alterobactin A provides a strong proxy for its iron-chelating capabilities.

SiderophoreProducing Organism (Example)Iron(III) Formation Constant (Kf)
This compound (via Alterobactin A)Pseudoalteromonas sp.~10^51 M⁻¹[1]
EnterobactinEscherichia coli, Salmonella typhimurium10^52 M⁻¹[2][3]

Caption: Comparison of the iron(III) formation constants of this compound (approximated by Alterobactin A) and Enterobactin.

Experimental Determination of Iron Binding Constants

The determination of the remarkably high iron binding constants of siderophores requires specialized experimental techniques. The two primary methods employed are potentiometric titration and spectrophotometric competition assays.

Potentiometric Titration

This electrochemical method is used to determine the stability constants of metal complexes. The protocol involves the following key steps:

  • Preparation of Solutions: A solution of the iron-free siderophore (apo-siderophore) is prepared in a suitable electrolyte solution with a known ionic strength. A standardized solution of a strong base (e.g., NaOH) and a solution of ferric iron (e.g., FeCl₃) are also prepared.

  • Titration Setup: The apo-siderophore solution is placed in a thermostated reaction vessel equipped with a pH electrode and a stirrer. For the determination of the ferric complex stability, a 1:1 molar ratio of the siderophore to ferric iron is used.

  • Titration Process: The solution is titrated with the standardized base. The potential (pH) of the solution is measured after each addition of the titrant, allowing the solution to reach equilibrium.

  • Data Analysis: The titration curve (pH vs. volume of base added) is generated. The protonation constants of the siderophore and the stability constant of the iron-siderophore complex are then calculated from this data using specialized software that fits the experimental data to a chemical equilibrium model. For instance, the titration of Fe(III)-Alterobactin A shows the release of six protons upon complexation of Fe(III).[1]

Spectrophotometric Competition Assay (e.g., with EDTA)

This method is particularly useful for siderophores with extremely high binding affinities where direct measurement is challenging. It involves a competition for iron between the siderophore and a well-characterized chelator, such as ethylenediaminetetraacetic acid (EDTA).

  • Establishment of Equilibrium: A solution containing the ferric-siderophore complex is mixed with a solution of EDTA. The concentrations are chosen so that a measurable equilibrium is established between the ferric-siderophore and the ferric-EDTA complex.

  • Spectrophotometric Measurement: The absorbance of the solution is measured at a wavelength where the ferric-siderophore and ferric-EDTA complexes have distinct spectral properties. This allows for the determination of the concentration of each species at equilibrium.

  • Calculation of the Formation Constant: Knowing the formation constant of the ferric-EDTA complex and the equilibrium concentrations of all species, the formation constant of the ferric-siderophore complex can be calculated.

G cluster_potentiometric Potentiometric Titration Workflow cluster_spectrophotometric Spectrophotometric Competition Assay Workflow p1 Prepare Apo-siderophore, Base, and Fe(III) solutions p2 Titrate Siderophore or Fe(III)-Siderophore with Base p1->p2 p3 Measure pH after each addition p2->p3 p4 Generate Titration Curve (pH vs. Volume) p3->p4 p5 Calculate Stability Constant p4->p5 s1 Mix Ferric-Siderophore with Competing Chelator (e.g., EDTA) s2 Allow to Reach Equilibrium s1->s2 s3 Measure Absorbance at Specific Wavelength s2->s3 s4 Determine Concentrations of Complexes s3->s4 s5 Calculate Siderophore Stability Constant s4->s5 G cluster_membrane Bacterial Cell Envelope Outer Membrane Outer Membrane Periplasm Periplasm Inner Membrane Inner Membrane Cytoplasm Cytoplasm om_receptor Outer Membrane Receptor pbp Periplasmic Binding Protein om_receptor->pbp TonB-dependent transport tonb TonB-ExbB-ExbD tonb->om_receptor abc ABC Transporter pbp->abc release Iron Release (Reduction or Degradation) abc->release ATP -> ADP + Pi Fe(II)/Fe(III) Fe(II)/Fe(III) release->Fe(II)/Fe(III) Cellular Metabolism Extracellular Extracellular Extracellular->om_receptor Ferric-Siderophore G cluster_enterobactin Enterobactin Iron Release Pathway fe_ent Ferric-Enterobactin in Cytoplasm fes Ferrienterobactin Esterase (Fes) fe_ent->fes degraded Degraded Enterobactin Fragments fes->degraded Hydrolysis fe3 Fe(III) fes->fe3 Release fe2 Fe(II) fe3->fe2 Reduction metabolism Cellular Metabolism fe2->metabolism

References

A Comparative Analysis of Iron Chelation Kinetics: Pseudoalterobactin B vs. Desferrioxamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency of an iron chelator is paramount. This guide provides an objective comparison of the iron chelation kinetics of the marine bacterial siderophore, pseudoalterobactin B, and the clinically established chelator, desferrioxamine.

This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of key concepts to facilitate a comprehensive understanding of their respective iron-binding properties.

Quantitative Comparison of Iron Chelation Kinetics

The following table summarizes the key kinetic and thermodynamic parameters for the interaction of this compound and desferrioxamine with iron (Fe(III)). Data for this compound is limited in the current scientific literature; therefore, data for the closely related siderophore, alterobactin A, is included for comparative purposes.

ParameterThis compoundAlterobactin ADesferrioxamine
Iron (Fe(III)) Stability Constant (log β) Data not available~5130.6 - 31.10
Association Rate Constant (kon) Data not availableData not availableData not available
Dissociation Rate Constant (koff) Data not availableData not availableData available at low pH

Note: The stability constant (β) reflects the overall strength of the iron-chelator complex. A higher log β value indicates a more stable complex. Kinetic parameters like the association (kon) and dissociation (koff) rates provide insight into how quickly the chelator binds and releases iron, respectively. The dissociation of the desferrioxamine-iron complex has been studied at a low pH (0-1.52)[1].

Structural Differences

The distinct iron-coordinating moieties of this compound and desferrioxamine underpin their differing chelation properties.

G Chemical Structures of Iron Chelators cluster_PAB This compound cluster_DFO Desferrioxamine PAB Complex macrocyclic structure with catecholate and hydroxamate groups DFO Linear molecule with three hydroxamate groups

Caption: Simplified representation of the structural classes of this compound and Desferrioxamine.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of iron chelation kinetics. Below are outlines of key experimental approaches.

Determination of Stability Constants

Method: Potentiometric Titration

This method is used to determine the stability constants of the iron-chelator complex by measuring the change in proton concentration upon complex formation.

Protocol:

  • Prepare solutions of the chelator and iron(III) of known concentrations in a suitable electrolyte solution (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Calibrate a pH electrode and titration system with standard buffer solutions.

  • Titrate the chelator solution in the absence and presence of a stoichiometric amount of iron(III) with a standardized solution of a strong base (e.g., NaOH).

  • Record the pH change as a function of the volume of titrant added.

  • Analyze the titration curves using appropriate software to calculate the protonation constants of the ligand and the stability constants of the iron(III)-ligand complexes.

Measurement of Kinetic Rate Constants

Method: Stopped-Flow Spectrophotometry

This technique is ideal for studying the kinetics of rapid reactions, such as the binding of iron by a chelator, which often occurs on a millisecond timescale. The formation of the iron-siderophore complex results in a distinct color change that can be monitored over time.

Experimental Workflow:

G A Syringe 1: Chelator Solution C Rapid Mixing Chamber A->C B Syringe 2: Iron(III) Solution B->C D Observation Cell (Spectrophotometer) C->D Flow E Data Acquisition: Absorbance vs. Time D->E Monitor F Kinetic Analysis: Determine kon and koff E->F Analyze

Caption: Workflow for determining iron chelation kinetics using stopped-flow spectrophotometry.

Protocol:

  • Prepare solutions of the chelator and iron(III) at various concentrations in a suitable buffer (e.g., HEPES at physiological pH).

  • Load the reactant solutions into the two drive syringes of the stopped-flow instrument.

  • Rapidly mix the solutions by driving the syringes simultaneously. The reaction is initiated upon mixing.

  • Monitor the change in absorbance at the wavelength corresponding to the formation of the iron-chelator complex (e.g., around 430-460 nm for hydroxamate complexes) as a function of time.

  • Fit the resulting kinetic traces to appropriate rate equations to determine the pseudo-first-order rate constants.

  • Plot the pseudo-first-order rate constants against the concentration of the chelator (when in excess) to determine the second-order association rate constant (kon). The dissociation rate constant (koff) can be determined in separate experiments using a competing chelator or by analyzing the dissociation of the pre-formed complex under specific conditions.

Signaling Pathways and Logical Relationships

The process of iron chelation can be conceptually understood as a direct binding event, which is fundamental to its biological role or therapeutic action.

G Chelator Chelator (this compound or Desferrioxamine) Complex Iron-Chelator Complex Chelator->Complex kon Iron Free Iron (Fe³⁺) Iron->Complex Complex->Chelator koff

Caption: A simple model of the reversible iron chelation process.

Conclusion

This compound, a more recently discovered siderophore, remains largely uncharacterized in terms of its iron chelation kinetics. Based on the exceptionally high stability constant of the related compound, alterobactin A, it is hypothesized that this compound also possesses a very high affinity for iron.

Further research employing techniques such as stopped-flow spectrophotometry is necessary to elucidate the complete kinetic profiles of both this compound and desferrioxamine. This will enable a more definitive comparison and could guide the development of new, more effective iron-chelating agents. The experimental protocols outlined in this guide provide a framework for conducting such critical investigations.

References

comparative analysis of siderophores from different Pseudoalteromonas species.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine bacterial genus Pseudoalteromonas is a prolific producer of structurally diverse and biologically active secondary metabolites, including siderophores. These iron-chelating molecules play a crucial role in microbial iron acquisition and have garnered significant interest for their potential applications in biotechnology and medicine. This guide provides a comparative analysis of siderophores from different Pseudoalteromonas species, focusing on their structure, biosynthesis, and regulation, supported by available experimental data.

Quantitative Analysis of Siderophore Production and Iron Affinity

A direct comparative table of siderophore production yields and iron-binding affinities across different Pseudoalteromonas species is challenging to compile due to variations in experimental conditions and reporting standards in the literature. However, based on available studies, the following table summarizes the known siderophores from various Pseudoalteromonas species and provides an overview of their characteristics.

Pseudoalteromonas SpeciesSiderophore Name(s)TypeProduction/Quantification DataIron Binding Affinity (pM)Reference
Pseudoalteromonas sp. S2BLystabactins A, B, CCatecholate-HydroxamateNot explicitly quantified in literature.Not explicitly quantified in literature.[1]
P. piscicida S2040Pseudochelin ACatecholate-ThiazolineDisplayed activity in Chrome Azurol S (CAS) assay at concentrations >50 μM.Not explicitly quantified in literature.[2]
P. haloplanktisHydroxamate siderophoresHydroxamateConcentration of ~10 µmol L-1 in low-iron batch cultures.Not explicitly quantified in literature.[3][4]
P. tunicataAerobactin-likeHydroxamateBiosynthesis gene cluster identified; production confirmed.Not explicitly quantified in literature.[5]
Pseudoalteromonas sp. KP20-4Pseudoalterobactin A, BCatecholate-HydroxamateNot explicitly quantified in literature.Not explicitly quantified in literature.[6]
Pseudoalteromonas sp. HM-SA03PseudoalterobactinsCatecholate-HydroxamateBiosynthesis gene cluster identified.Not explicitly quantified in literature.[7]

Note: The lack of standardized quantitative data highlights a gap in the current research and underscores the need for systematic comparative studies.

Experimental Protocols

The characterization of siderophores from Pseudoalteromonas species involves a combination of detection, purification, and structural elucidation techniques.

Siderophore Detection and Quantification: Chrome Azurol S (CAS) Assay

The CAS assay is a universal method for detecting and quantifying siderophores based on their ability to chelate iron.[8][9]

Principle: The assay utilizes a blue-colored ternary complex of chrome azurol S dye, Fe(III), and a cationic surfactant. In the presence of a siderophore, the stronger iron chelator removes the iron from the dye complex, resulting in a color change to orange/yellow, which can be quantified spectrophotometrically.

Protocol:

  • Preparation of CAS shuttle solution:

    • Dissolve 60.5 mg of CAS in 50 ml of deionized water.

    • Add 10 ml of an iron(III) solution (1 mM FeCl₃ in 10 mM HCl).

    • Slowly add this solution to 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) dissolved in 40 ml of deionized water.

    • Autoclave the mixture and store in the dark.

  • Sample Preparation: Grow the Pseudoalteromonas strain in an iron-limited liquid medium. Centrifuge the culture to remove bacterial cells and collect the supernatant.

  • Assay:

    • Mix 0.5 ml of the culture supernatant with 0.5 ml of the CAS shuttle solution.

    • Incubate at room temperature for a designated time (e.g., 20 minutes).

    • Measure the absorbance at 630 nm.

  • Quantification: The percentage of siderophore units can be calculated using the formula: % Siderophore Units = [(Ar - As) / Ar] * 100 where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample.[10]

Siderophore Purification: High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is used to separate and purify siderophores from the culture supernatant based on their physicochemical properties.

General Protocol:

  • Solid-Phase Extraction (SPE): Pre-concentrate the siderophores from the culture supernatant using an adsorbent resin (e.g., Amberlite XAD-4 or a C18 cartridge). Elute the bound siderophores with a solvent such as methanol.

  • Reversed-Phase HPLC (RP-HPLC):

    • Column: A C18 column is commonly used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like trifluoroacetic acid (TFA) or formic acid, is employed.

    • Detection: Monitor the elution profile using a UV-Vis detector at wavelengths relevant to the siderophore type (e.g., ~310 nm for catecholates, ~400 nm for hydroxamates).

    • Collect fractions corresponding to the siderophore peaks for further analysis.

Structural Elucidation: Mass Spectrometry and Nuclear Magnetic Resonance (NMR)

Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the siderophore, while NMR spectroscopy reveals the connectivity of atoms within the molecule.

Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.[11]

  • Analysis: High-resolution mass spectrometry (e.g., Orbitrap or FT-ICR) is employed to determine the accurate mass and elemental composition. Tandem MS (MS/MS) is used to fragment the molecule and obtain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: The purified siderophore is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Analyses: A suite of NMR experiments is performed, including:

    • ¹H NMR: To identify the types and number of protons.

    • ¹³C NMR: To identify the types and number of carbons.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and piece together the final structure.

Signaling Pathways and Experimental Workflows

Regulation of Iron Uptake in Pseudoalteromonas

Iron acquisition in bacteria is tightly regulated to prevent iron overload, which can be toxic. In Pseudoalteromonas sp. R3, in addition to the well-known ferric uptake regulator (Fur), the stringent starvation protein SspA and the extracytoplasmic function (ECF) sigma factor PvdS have been shown to coordinately regulate iron uptake.[12][13]

Iron_Uptake_Regulation cluster_extracellular Extracellular cluster_cell Cellular Response Fe_low Low Iron SspA SspA Fe_low->SspA induces PvdS PvdS Fe_low->PvdS induces Fe_high High Iron Fur Fur Fe_high->Fur activates Siderophore_biosynthesis Siderophore Biosynthesis Genes Fur->Siderophore_biosynthesis represses SspA->Siderophore_biosynthesis activates Iron_uptake Iron Uptake Systems SspA->Iron_uptake activates PvdS->Siderophore_biosynthesis activates PvdS->Iron_uptake activates Siderophore_production Siderophore Production Siderophore_biosynthesis->Siderophore_production Iron_influx Iron Influx Iron_uptake->Iron_influx Siderophore_Workflow Culture Bacterial Culture (Iron-limited medium) Detection Siderophore Detection (CAS Assay) Culture->Detection Purification Purification (SPE & HPLC) Detection->Purification Structure Structural Elucidation (MS & NMR) Purification->Structure Bioactivity Bioactivity Assays (e.g., antimicrobial) Purification->Bioactivity

References

Illuminating Molecular Architecture: A Comparative Guide to Validating Pseudoalterobactin B's Structure using NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel natural products is a cornerstone of innovation. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for validating the intricate structure of Pseudoalterobactin B, a potent siderophore with significant therapeutic potential. We will delve into the experimental data, protocols, and a comparison with alternative analytical techniques.

This compound, a complex non-ribosomal peptide-fatty acid siderophore produced by the marine bacterium Pseudoalteromonas sp., showcases a sophisticated molecular framework. Its structure, with the molecular formula C41H63N13O21S, incorporates a 2,3-dihydroxybenzoyl moiety, two asparagine residues, a modified arginine residue, and a C8 fatty acid chain. The definitive confirmation of this complex arrangement relies heavily on advanced spectroscopic techniques, with NMR at the forefront.

The Power of NMR in Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution.[1] By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a molecule as complex as this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous structural assignment.

A Typical NMR Workflow for Structural Validation

The process of validating a complex natural product's structure using NMR follows a systematic workflow. This involves a series of experiments that build upon each other to piece together the molecular puzzle.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis & Structure Building H1_NMR ¹H NMR COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Identifies proton spin systems C13_NMR ¹³C NMR HSQC HSQC (¹H-¹³C one-bond Correlation) C13_NMR->HSQC Assigns carbons to attached protons COSY->HSQC Confirms assignments HMBC HMBC (¹H-¹³C long-range Correlation) HSQC->HMBC Connects spin systems Fragment_Assembly Fragment Assembly HMBC->Fragment_Assembly Builds molecular fragments NOESY NOESY/ROESY (¹H-¹H Spatial Proximity) Stereochemistry Stereochemistry Determination NOESY->Stereochemistry Determines relative stereochemistry Final_Structure Final Structure Validation Fragment_Assembly->Final_Structure Stereochemistry->Final_Structure

Caption: A generalized workflow for the structural elucidation of a complex natural product like this compound using a combination of 1D and 2D NMR experiments.

Quantitative NMR Data for this compound

While the original publication by Kanoh et al. describes the isolation of this compound[2], detailed public NMR data is scarce. Therefore, the following tables present representative ¹H and ¹³C NMR chemical shifts for the key structural motifs of this compound. These values are based on published data for similar siderophores containing 2,3-dihydroxybenzoyl-L-serine moieties[3][4][5] and standard chemical shifts for the amino acid and fatty acid components.

Table 1: Representative ¹H NMR Data for Key Moieties of this compound (in DMSO-d6, at 500 MHz)

MoietyProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
2,3-DihydroxybenzoylH-4'7.10d8.0
H-5'6.75t8.0
H-6'6.95d8.0
Asparagine (Asn-1)α-H4.50m
β-H2.60, 2.75m
NH27.15, 7.50br s
Asparagine (Asn-2)α-H4.45m
β-H2.55, 2.70m
NH27.10, 7.45br s
Modified Arginineα-H4.30m
β-H1.70m
γ-H1.60m
δ-H3.15t7.0
Guanidino-NH7.30, 8.00br s
C8 Fatty AcidCH30.85t7.0
(CH2)n1.25m
α-CH22.20t7.5

Table 2: Representative ¹³C NMR Data for Key Moieties of this compound (in DMSO-d6, at 125 MHz)

MoietyCarbonChemical Shift (δ, ppm)
2,3-DihydroxybenzoylC-1'115.0
C-2'148.0
C-3'145.0
C-4'118.5
C-5'119.0
C-6'117.0
C=O168.0
Asparagine (Asn-1)α-C51.0
β-C36.0
C=O (side chain)172.0
C=O (backbone)171.0
Asparagine (Asn-2)α-C51.5
β-C36.5
C=O (side chain)172.5
C=O (backbone)171.5
Modified Arginineα-C53.0
β-C28.0
γ-C24.0
δ-C40.0
Guanidino-C157.0
C8 Fatty AcidCH314.0
(CH2)n22.0 - 31.0
α-CH234.0
C=O173.0

Deciphering Connectivity with 2D NMR

Two-dimensional NMR experiments are crucial for assembling the molecular structure from the individual spin systems identified in 1D NMR.

Caption: Logical relationships between key 2D NMR experiments used in the structural validation of this compound.

Experimental Protocols

Detailed methodologies are critical for reproducible results. The following are generalized protocols for the key NMR experiments.

1. Sample Preparation:

  • Dissolution: 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: The sample is filtered into a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: Experiments are performed on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

  • Temperature: The sample temperature is maintained at 298 K.

  • ¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of 12 ppm, 32k data points, and a relaxation delay of 2 s.

  • ¹³C NMR: A proton-decoupled experiment is performed with a spectral width of 220 ppm, 64k data points, and a relaxation delay of 2 s.

  • COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment is acquired with 2048 x 256 data points and 8 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment is optimized for a one-bond ¹H-¹³C coupling constant of 145 Hz. It is acquired with 2048 x 256 data points and 16 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is optimized for a long-range ¹H-¹³C coupling constant of 8 Hz. It is acquired with 2048 x 256 data points and 32 scans per increment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment is performed with a mixing time of 300 ms to detect through-space proton-proton correlations.

Comparison with Alternative Techniques

While NMR is a powerful tool, other analytical methods provide complementary information for structural validation.

Table 3: Comparison of Analytical Techniques for Siderophore Structure Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Complete 3D structure in solution, stereochemistry, dynamic processes.Non-destructive, provides detailed atomic-level connectivity and spatial information.Requires relatively large amounts of pure sample (mg), can be time-consuming for complex molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns for sequence information.[3][4][5]High sensitivity (requires very small sample amounts), rapid analysis.Does not provide information on stereochemistry or the complete 3D structure.
X-ray Crystallography Precise 3D structure in the solid state.Provides unambiguous atomic coordinates with high resolution.Requires the growth of high-quality single crystals, which can be a major bottleneck; the solid-state structure may not represent the solution conformation.

References

Navigating the Iron Gate: A Comparative Guide to the Cross-Reactivity of Pseudoalterobactin B with Siderophore Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the perpetual quest for survival, bacteria have evolved sophisticated mechanisms to acquire essential nutrients, with iron being a critical element. Siderophores, small-molecule iron chelators, are at the forefront of this battle for iron. Pseudoalterobactin B, a potent catecholate-type siderophore produced by the marine bacterium Pseudoalteromonas sp., represents a fascinating yet underexplored player in this arena. Understanding its interaction with various bacterial siderophore receptors is paramount for deciphering microbial community dynamics and for the development of novel "Trojan horse" antimicrobial strategies.

This guide provides a comparative analysis of the potential cross-reactivity of this compound with other known siderophore receptors, based on its structural characteristics and the established principles of siderophore recognition. While direct experimental data on this compound cross-reactivity is currently unavailable, we can draw informed hypotheses from the well-documented interactions of other catecholate siderophores.

Structural Insights into this compound

This compound is a complex peptide-based siderophore featuring a 2,3-dihydroxybenzoyl group, which is a hallmark of catecholate siderophores.[1][2] This functional group is responsible for the high-affinity binding of ferric iron (Fe³⁺). Its overall structure suggests potential interactions with receptors that recognize other catecholate siderophores.

Comparison with Other Catecholate Siderophores

To infer the potential cross-reactivity of this compound, we will compare it with well-characterized catecholate siderophores: enterobactin, salmochelin, and bacillibactin.

SiderophoreProducing Organism (Examples)Iron-Coordinating GroupKnown ReceptorsDocumented Cross-Reactivity
This compound Pseudoalteromonas sp.CatecholateNot yet identified-
Enterobactin Escherichia coli, Salmonella entericaTriscatecholateFepA (cognate), IroN, Cir, FiuBinds to IroN, Cir, and Fiu with varying affinities.[3]
Salmochelin Salmonella enterica, uropathogenic E. coliGlucosylated CatecholateIroN (cognate), Cir, Fiu, FepARecognized by Cir, Fiu, and FepA.[4][5][6]
Bacillibactin Bacillus subtilisTriscatecholateFeuA (cognate)Can be utilized by some E. coli strains.[7]

Potential Cross-Reactivity of this compound

Based on its catecholate nature, it is plausible that this compound could exhibit cross-reactivity with receptors known to bind other catecholate siderophores, such as:

  • IroN: This receptor, known for its role in binding enterobactin and salmochelin, demonstrates a degree of promiscuity for catecholate structures.[3][5]

  • Cir and Fiu: These E. coli receptors are also implicated in the transport of various catecholate siderophores and their breakdown products.[3][4]

The structural uniqueness of this compound outside of its catecholate moiety will ultimately determine the specificity and affinity of these potential interactions.

Experimental Protocols for Assessing Cross-Reactivity

To validate the hypothesized cross-reactivity of this compound, the following experimental protocols can be employed.

Siderophore Cross-Feeding Assay

This bioassay qualitatively determines if a siderophore produced by one bacterial strain can be utilized by another.

Principle: A bacterial strain unable to produce its own siderophore (indicator strain) is grown on an iron-limited medium. A second strain that produces the siderophore of interest (feeder strain) is placed nearby. If the indicator strain can utilize the siderophore from the feeder strain, it will grow in a zone around the feeder strain.

Detailed Methodology:

  • Prepare Iron-Limited Agar Plates: Use a minimal medium agar (e.g., M9) supplemented with a strong iron chelator like 2,2'-dipyridyl to create iron-deficient conditions.

  • Prepare Indicator Strain: Grow a mutant bacterial strain deficient in the biosynthesis of its native siderophore(s) but possessing the receptor(s) of interest in a rich medium (e.g., LB broth). Wash the cells in saline to remove any residual siderophore.

  • Plate Preparation: Spread a lawn of the indicator strain onto the iron-limited agar plates.

  • Apply Feeder Strain/Siderophore:

    • Feeder Strain: Spot a small amount of the Pseudoalteromonas sp. culture (producer of this compound) onto the center of the indicator lawn.

    • Purified Siderophore: Alternatively, a sterile paper disc impregnated with a known concentration of purified this compound can be placed on the lawn.

  • Incubation: Incubate the plates at the optimal temperature for the indicator strain.

  • Observation: A zone of growth of the indicator strain around the feeder strain or paper disc indicates successful cross-feeding and thus, cross-reactivity.[8][9][10]

Competitive Binding Assay

This quantitative assay measures the ability of an unlabeled siderophore (competitor) to inhibit the binding of a labeled siderophore to its receptor.

Principle: Bacterial cells expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled or fluorescently labeled siderophore and increasing concentrations of the unlabeled competitor siderophore (this compound). A decrease in the bound labeled siderophore indicates competition for the same receptor binding site.

Detailed Methodology:

  • Bacterial Cell Preparation: Grow the bacterial strain expressing the target receptor (e.g., E. coli expressing IroN) under iron-limiting conditions to induce receptor expression. Harvest and wash the cells.

  • Labeled Siderophore Preparation: Prepare a stock solution of a siderophore known to bind to the target receptor, labeled with a radioisotope (e.g., ⁵⁵Fe-enterobactin) or a fluorescent tag.

  • Competition Reaction: In a series of tubes, mix the bacterial cells with a constant concentration of the labeled siderophore and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the bacterial cells (with bound siderophore) from the unbound siderophore by rapid filtration through a membrane that retains the cells.

  • Quantification: Measure the amount of labeled siderophore bound to the cells (e.g., by scintillation counting for radiolabels or fluorescence measurement).

  • Data Analysis: Plot the percentage of bound labeled siderophore against the concentration of this compound. The concentration of this compound that inhibits 50% of the labeled siderophore binding (IC₅₀) can be determined to assess its binding affinity relative to the labeled siderophore.[11][12]

Visualizing the Concepts

To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis strain Indicator/Target Strain cross_feeding Cross-Feeding Assay strain->cross_feeding binding_assay Competitive Binding Assay strain->binding_assay media Iron-Limited Media media->cross_feeding growth_zone Zone of Growth cross_feeding->growth_zone Observe ic50 IC50 Determination binding_assay->ic50 Measure

Fig. 1: Experimental workflow for assessing siderophore cross-reactivity.

TonB_Dependent_Transport OM Outer Membrane P Periplasm IM Inner Membrane receptor Siderophore Receptor periplasmic_protein Periplasmic Binding Protein receptor->periplasmic_protein Transport siderophore Ferric-Siderophore siderophore->receptor Binding abc_transporter ABC Transporter periplasmic_protein->abc_transporter tonb TonB Complex tonb->receptor Energy Transduction Cytoplasm Cytoplasm abc_transporter->Cytoplasm Import

Fig. 2: Generalized TonB-dependent siderophore transport pathway.

Conclusion

While the specific receptor and cross-reactivity profile of this compound remain to be experimentally determined, its classification as a catecholate siderophore provides a strong foundation for hypothesizing its interaction with known catecholate receptors in other bacteria. The experimental frameworks outlined in this guide offer a clear path for researchers to investigate these potential interactions. Elucidating the cross-reactivity of this compound will not only enhance our understanding of microbial iron acquisition in marine environments but also open new avenues for the development of targeted antimicrobial therapies.

References

A Comparative Guide to the Validation of Quantitative Assays for Pseudoalterobactin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two principal methodologies for the quantitative analysis of Pseudoalterobactin B, a catechol-type siderophore produced by Pseudoalteromonas sp. The validation data and protocols presented are based on established methods for similar siderophores and serve as a robust framework for the development and validation of a quantitative assay for this compound.

Introduction to this compound Quantification

This compound is a siderophore with a complex structure, making its accurate quantification crucial for various research and drug development applications.[1][2] The two most promising analytical techniques for this purpose are Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and Fluorescence Quenching Assays. This guide will compare these two approaches, providing insights into their respective performance characteristics and detailed experimental protocols.

Method 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and selective technique ideal for the quantification of complex molecules like this compound in intricate biological matrices.[3] This method offers high resolution and specificity, allowing for the accurate measurement of the analyte even at low concentrations.

Data Presentation: UPLC-MS/MS Validation Parameters

The following table summarizes the proposed validation parameters for a UPLC-MS/MS assay for this compound, based on typical performance characteristics for similar analytical methods.[4]

Validation ParameterTarget Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Range To be determined based on expected sample concentrations1 - 1000 ng/mL
Accuracy (% Bias) Within ± 15% (except at LLOQ, ± 20%)Within ± 10%
Precision (% RSD) ≤ 15% (except at LLOQ, ≤ 20%)< 10%
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 101 ng/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.5 ng/mL
Selectivity No significant interfering peaks at the retention time of the analyteHigh
Matrix Effect To be assessedExpected to be minimal with appropriate sample preparation
Recovery Consistent, precise, and reproducible> 85%
Experimental Protocol: UPLC-MS/MS

This protocol is adapted from established methods for the analysis of bacterial siderophores.[5][6]

1. Sample Preparation:

  • Culture Supernatant: Centrifuge the bacterial culture to pellet the cells. Filter the supernatant through a 0.22 µm filter.

  • Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by deionized water. Load the filtered supernatant onto the cartridge. Wash the cartridge with water to remove salts and other polar impurities. Elute this compound with methanol.

  • Evaporate the methanol from the eluate under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

2. UPLC Conditions:

  • Column: ACQUITY UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[5]

  • Mobile Phase A: Water with 0.1% formic acid[5]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[5]

  • Flow Rate: 0.4 mL/min[5]

  • Column Temperature: 50°C[5]

  • Injection Volume: 10 µL[5]

  • Gradient Elution:

    • 0-2 min: 100% A

    • 2-11 min: Linear gradient from 100% A to 100% B

    • 11-13 min: 100% B

    • 13-15 min: Return to 100% A and equilibrate[5]

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 2.0 kV[5]

  • Cone Voltage: 40 V[5]

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): To be determined based on the molecular weight of this compound (C41H63N13O21S, MW: 1106.1 g/mol ) [M+H]+.[1]

    • Product Ions (m/z): To be determined by infusion of a standard and selecting the most stable and abundant fragment ions.

Workflow Diagram: UPLC-MS/MS Quantification

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Culture Culture Centrifugation Centrifugation Culture->Centrifugation Pellet cells Filtration Filtration Centrifugation->Filtration 0.22 µm filter SPE SPE Filtration->SPE C18 cartridge Evaporation Evaporation SPE->Evaporation Nitrogen stream Reconstitution Reconstitution Evaporation->Reconstitution Mobile phase UPLC UPLC Separation Reconstitution->UPLC MSMS MS/MS Detection UPLC->MSMS Ionization Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: UPLC-MS/MS workflow for this compound quantification.

Method 2: Fluorescence Quenching Assay

This method is based on the principle that the intrinsic fluorescence of a siderophore is quenched upon binding to iron (Fe³⁺). The degree of fluorescence quenching is proportional to the concentration of the siderophore, allowing for its quantification.[7] This technique is generally less expensive and requires simpler instrumentation than UPLC-MS/MS.

Data Presentation: Fluorescence Quenching Assay Validation Parameters

The following table outlines the anticipated validation parameters for a fluorescence quenching assay for this compound, based on data from similar siderophore assays.

Validation ParameterTarget Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.99
Range To be determined1 - 50 µM
Accuracy (% Recovery) 80 - 120%90 - 110%
Precision (% RSD) ≤ 15%< 15%
Limit of Quantification (LOQ) To be determined~1 µM
Limit of Detection (LOD) To be determined~0.5 µM
Selectivity Minimal interference from other fluorescent compoundsModerate to High
Experimental Protocol: Fluorescence Quenching Assay

This protocol is a generalized procedure for a siderophore fluorescence quenching assay.

1. Reagent Preparation:

  • This compound Standard Solutions: Prepare a stock solution of purified this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a series of standard solutions by serial dilution.

  • FeCl₃ Solution: Prepare a stock solution of FeCl₃ in deionized water.

2. Assay Procedure:

  • Pipette a fixed volume of each this compound standard or sample into a 96-well black microplate.

  • Measure the initial fluorescence (F₀) of each well using a fluorescence microplate reader. The excitation and emission wavelengths will need to be optimized for this compound, but for catechol-type siderophores, excitation is typically around 315 nm and emission around 415 nm.

  • Add a small, fixed volume of the FeCl₃ solution to each well to achieve a slight molar excess of iron.

  • Incubate the plate at room temperature for a sufficient time to allow for complete iron-siderophore complex formation (e.g., 30 minutes).

  • Measure the final fluorescence (F) of each well at the same excitation and emission wavelengths.

3. Data Analysis:

  • Calculate the fluorescence quenching (F₀ - F) for each standard and sample.

  • Construct a calibration curve by plotting the fluorescence quenching versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the samples by interpolating their fluorescence quenching values on the calibration curve.

Workflow Diagram: Fluorescence Quenching Assay

Fluorescence_Quenching_Workflow cluster_preparation Assay Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Standards Prepare Standards Initial_Fluorescence Measure Initial Fluorescence (F₀) Standards->Initial_Fluorescence Samples Prepare Samples Samples->Initial_Fluorescence Add_Iron Add FeCl₃ Initial_Fluorescence->Add_Iron Incubation Incubate Add_Iron->Incubation Final_Fluorescence Measure Final Fluorescence (F) Incubation->Final_Fluorescence Calculate_Quenching Calculate Quenching (F₀ - F) Final_Fluorescence->Calculate_Quenching Calibration_Curve Generate Calibration Curve Calculate_Quenching->Calibration_Curve Determine_Concentration Determine Concentration Calibration_Curve->Determine_Concentration

Caption: Workflow for the fluorescence quenching assay.

Comparison of Methods

FeatureUPLC-MS/MSFluorescence Quenching Assay
Specificity Very HighModerate to High (potential for interference)
Sensitivity Very High (ng/mL to pg/mL)Moderate (µM range)
Throughput ModerateHigh (96-well plate format)
Cost High (instrumentation and maintenance)Low to Moderate
Complexity High (requires specialized expertise)Low to Moderate
Matrix Tolerance Good with appropriate sample preparationCan be susceptible to matrix interference

Conclusion

The choice between UPLC-MS/MS and a fluorescence quenching assay for the quantification of this compound will depend on the specific requirements of the research. UPLC-MS/MS offers superior sensitivity and specificity, making it the gold standard for complex samples and low concentrations. The fluorescence quenching assay provides a simpler, higher-throughput, and more cost-effective alternative, which may be suitable for routine screening and applications where high sensitivity is not paramount. It is recommended that any chosen method be fully validated in the laboratory to ensure its performance meets the requirements of the intended application.

References

A Comparative Analysis of the Biological Activities of Pseudoalterobactin A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative biological activities of Pseudoalterobactin A and B, two siderophores produced by the marine bacterium Pseudoalteromonas sp. KP20-4. While direct comparative experimental data is limited in publicly accessible literature, this document outlines the necessary experimental framework for such a study and presents hypothetical data to illustrate how their activities could be compared.

Introduction to Pseudoalterobactin A and B

Pseudoalterobactin A and B are catechol-type siderophores, which are high-affinity iron-chelating molecules secreted by microorganisms to scavenge iron from the environment. Structurally, they are similar, with Pseudoalterobactin B differing from Pseudoalterobactin A by the substitution of a lysine residue with an arginine. This structural difference may influence their biological activities.

FeaturePseudoalterobactin AThis compound
Molecular Formula C41H63N11O21S[1]C41H63N13O21S[2]
Molecular Weight 1078.1 g/mol [1]1106.1 g/mol [2]
Producing Organism Pseudoalteromonas sp. KP20-4[3][4]Pseudoalteromonas sp. KP20-4[3][4]
Compound Class Siderophore[3][4]Siderophore[2][3][4]

Comparative Biological Activities (Hypothetical Data)

The following tables present a hypothetical comparison of the biological activities of Pseudoalterobactin A and B to serve as a template for experimental analysis.

Siderophore Activity
ParameterPseudoalterobactin AThis compoundReference Siderophore (Desferrioxamine B)
Iron (Fe³⁺) Binding Affinity (Ka) 1.2 x 10³⁰ M⁻¹1.5 x 10³⁰ M⁻¹1 x 10³¹ M⁻¹
Chrome Azurol S (CAS) Assay (Halo Diameter in mm) 25 ± 228 ± 330 ± 2
Antimicrobial Activity
Target OrganismPseudoalterobactin A MIC (µg/mL)This compound MIC (µg/mL)Positive Control (Gentamicin) MIC (µg/mL)
Escherichia coli ATCC 25922>128>1282
Staphylococcus aureus ATCC 2921364321
Pseudomonas aeruginosa PAO1>128>1284
Candida albicans ATCC 90028128640.5
Anti-Biofilm Activity
Target OrganismPseudoalterobactin A MBIC₅₀ (µg/mL)This compound MBIC₅₀ (µg/mL)
Staphylococcus aureus ATCC 29213168
Pseudomonas aeruginosa PAO16432

MBIC₅₀: Minimum Biofilm Inhibitory Concentration required to inhibit 50% of biofilm formation.

Cytotoxicity
Cell LinePseudoalterobactin A IC₅₀ (µM)This compound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
HEK293 (Human Embryonic Kidney)>100>1005
HeLa (Human Cervical Cancer)75500.8
MCF-7 (Human Breast Cancer)82651.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Siderophore Activity: Chrome Azurol S (CAS) Agar Assay
  • Preparation of CAS Agar: Prepare the CAS shuttle solution as described by Schwyn and Neilands (1987). This solution is then mixed with a basal agar medium to form the final CAS agar plates.

  • Inoculation: Spot inoculate overnight cultures of the test bacteria onto the CAS agar plates.

  • Incubation: Incubate the plates at the optimal growth temperature for the bacteria for 24-48 hours.

  • Observation: Siderophore production is indicated by a color change of the agar from blue to orange/yellow around the colony. The diameter of this halo is measured to quantify siderophore activity.

Antimicrobial Activity: Broth Microdilution Method
  • Preparation of Compounds: Prepare stock solutions of Pseudoalterobactin A and B and the control antibiotic.

  • Inoculation: In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in cation-adjusted Mueller-Hinton broth. Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-Biofilm Activity: Crystal Violet Assay
  • Biofilm Formation: Grow biofilms in 96-well plates in the presence of varying concentrations of Pseudoalterobactin A and B.

  • Staining: After incubation, remove the planktonic cells and stain the adherent biofilm with 0.1% crystal violet.

  • Quantification: Solubilize the bound dye with 30% acetic acid and measure the absorbance at 595 nm. The absorbance is proportional to the amount of biofilm formed.

Cytotoxicity: MTT Assay
  • Cell Seeding: Seed human cell lines in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Pseudoalterobactin A and B for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Quantification: Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow for Comparative Analysis

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis cluster_3 Mechanism of Action (Hypothetical) Isolation Isolation & Purification of Pseudoalterobactin A & B Characterization Structural Characterization (NMR, MS) Isolation->Characterization Siderophore Siderophore Activity (CAS Assay) Characterization->Siderophore Antimicrobial Antimicrobial Activity (MIC Determination) Characterization->Antimicrobial AntiBiofilm Anti-Biofilm Activity (Crystal Violet Assay) Characterization->AntiBiofilm Cytotoxicity Cytotoxicity (MTT Assay) Characterization->Cytotoxicity Data Quantitative Comparison (Tables & Graphs) Siderophore->Data Antimicrobial->Data AntiBiofilm->Data Cytotoxicity->Data Signaling Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Data->Signaling

Caption: Experimental workflow for the comparative study of Pseudoalterobactin A and B.

Hypothetical Signaling Pathway: Modulation of NF-κB by Siderophores

Siderophores can modulate host cell signaling by altering iron homeostasis, which can impact inflammatory pathways such as the NF-κB pathway. The following diagram illustrates a hypothetical mechanism.

G PBA_B Pseudoalterobactin A/B Iron Extracellular Fe³⁺ PBA_B->Iron Chelation Cell Host Cell Membrane Iron->Cell Reduced Uptake ROS Reactive Oxygen Species (ROS) Cell->ROS Altered Iron Homeostasis IKK IKK Complex ROS->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription

Caption: Hypothetical modulation of the NF-κB pathway by Pseudoalterobactin A/B.

References

Assessing the Specificity of Pseudoalterobactin B for Ferric Iron: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the specificity of the siderophore Pseudoalterobactin B for ferric iron (Fe³⁺). Due to the current lack of publicly available quantitative data on the binding affinity of this compound, this document outlines the essential experimental protocols and data presentation strategies necessary for its characterization and comparison with other well-documented siderophores. By following these methodologies, researchers can generate the critical data required to evaluate the potential of this compound in various applications, from microbial ecology to drug development.

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in iron-limiting environments. The exceptional specificity of some siderophores for ferric iron over other biologically relevant metal ions is a key determinant of their efficacy and biological function. This compound, a siderophore produced by the marine bacterium Pseudoalteromonas sp. KP20-4, has been identified, but a detailed quantitative analysis of its metal-binding properties remains to be published. This guide provides the tools to perform such an analysis.

Comparative Analysis of Siderophore-Iron Affinity

A crucial metric for comparing the iron-binding strength of siderophores is the pM value, which represents the negative logarithm of the free Fe³⁺ concentration at a defined pH (typically 7.4) with a set concentration of the siderophore and iron. A higher pM value indicates a stronger affinity for ferric iron.

While specific data for this compound is not yet available, Table 1 presents the formation constants and pM values for other well-characterized siderophores, including some from marine bacteria. This table serves as a benchmark for the expected range of affinities and highlights the diversity of iron-binding strengths among different siderophore classes.

SiderophoreProducing OrganismTypelog K_ML (Fe³⁺)pM (Fe³⁺)
This compound Pseudoalteromonas sp. KP20-4Catechol/α-hydroxy acidData Not Available Data Not Available
EnterobactinEscherichia coliCatecholate4935.5
Desferrioxamine BStreptomyces pilosusHydroxamate30.626.6
Marinobactin EMarinobacter sp.Amphiphilic Hydroxamate/α-hydroxy acid31.8Not Reported
Aquachelin CHalomonas aquamarinaAmphiphilic Hydroxamate/α-hydroxy acid31.4Not Reported
PetrobactinBacillus anthracisCatecholate~4335.6

Experimental Protocols for Assessing Ferric Iron Specificity

To determine the ferric iron specificity of this compound, a series of experiments must be conducted. These range from initial qualitative screening to rigorous quantitative determination of binding affinities for various metal ions.

Siderophore Production and Purity Assessment

Methodology:

  • Culture Pseudoalteromonas sp. KP20-4 in an iron-deficient medium to induce siderophore production.

  • Isolate and purify this compound from the culture supernatant using chromatographic techniques (e.g., Amberlite XAD-2 resin, followed by Sephadex LH-20 and HPLC).

  • Confirm the purity and identity of the isolated this compound using mass spectrometry and NMR spectroscopy.

Qualitative and Semi-Quantitative Assessment of Iron Chelation: The CAS Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting siderophores. It relies on the competition for iron between the siderophore and the CAS-iron complex.

Experimental Workflow:

Caption: Workflow for the Chrome Azurol S (CAS) assay.

Detailed Protocol:

  • Prepare CAS Stock Solution: Dissolve 60.5 mg of CAS in 50 ml of deionized water.

  • Prepare Iron(III) Solution: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl.

  • Prepare HDTMA Solution: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water.

  • Prepare CAS Assay Solution: Slowly add the iron(III) solution to the CAS stock solution while stirring. Then, slowly add the HDTMA solution. The resulting solution should be a deep blue color. Autoclave and store in a dark bottle.

  • Assay: To a sample containing purified this compound, add the CAS assay solution. The removal of iron from the CAS complex by the siderophore will result in a color change from blue to orange or yellow, which can be quantified spectrophotometrically at 630 nm.

Quantitative Determination of Binding Affinity: Potentiometric Titration

Potentiometric titration is a powerful technique to determine the protonation constants of the siderophore and the stability constant of its complex with Fe³⁺.

Experimental Workflow:

G cluster_setup Titration Setup cluster_titration Titration Procedure cluster_analysis Data Analysis A Thermostatted reaction vessel with purified this compound E Titrate with NaOH in the absence of metal to determine ligand pKa values A->E F Titrate with NaOH in the presence of equimolar Fe³⁺ A->F B Calibrated pH electrode B->E B->F C Automated burette with standardized NaOH C->E C->F D Nitrogen atmosphere to exclude CO2 D->E D->F G Record pH as a function of added base E->G F->G H Plot titration curves (pH vs. moles of base) G->H I Analyze curves using software (e.g., HYPERQUAD) to calculate stability constants (log K_ML) H->I

Caption: Workflow for potentiometric titration of a siderophore.

Detailed Protocol:

  • Prepare a solution of purified this compound in a constant ionic strength background electrolyte (e.g., 0.1 M KCl).

  • Titrate this solution with a standardized, carbonate-free solution of NaOH.

  • Repeat the titration in the presence of an equimolar concentration of FeCl₃.

  • The titration data is used to solve a series of simultaneous equations to determine the protonation constants of the ligand and the formation constant of the Fe³⁺-siderophore complex.

Assessing Specificity through Competition Assays

To assess the specificity of this compound for Fe³⁺, competition experiments with other biologically relevant metal ions (e.g., Cu²⁺, Zn²⁺, Ni²⁺, Al³⁺) should be performed.

Methodology:

  • Prepare a solution of the pre-formed Fe³⁺-Pseudoalterobactin B complex.

  • Add a competing metal ion in increasing concentrations.

  • Monitor the displacement of Fe³⁺ from the siderophore complex using a suitable technique, such as UV-Vis spectrophotometry or mass spectrometry.

  • Alternatively, the affinity for other metals can be determined directly by performing potentiometric titrations with each metal of interest and comparing the resulting stability constants to that of the Fe³⁺ complex.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example of how to present the stability constants for this compound with various metal ions is shown in Table 2.

Table 2: Hypothetical Stability Constants of this compound with Various Metal Ions

Metal Ionlog K_ML
Fe³⁺To be determined
Al³⁺To be determined
Ga³⁺To be determined
Cu²⁺To be determined
Zn²⁺To be determined
Ni²⁺To be determined

Conclusion

By employing the experimental protocols outlined in this guide, researchers can obtain the necessary quantitative data to thoroughly assess the ferric iron specificity of this compound. This information is critical for understanding its ecological role and for evaluating its potential in biotechnological and pharmaceutical applications. The direct comparison of its binding affinities for various metal ions will provide a clear picture of its selectivity, a key parameter for any application where targeted metal chelation is desired.

A Comparative Analysis of Pseudoalterobactin B Production in Pseudoalteromonas Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Pseudoalterobactin B production in different strains of Pseudoalteromonas, a genus of marine bacteria known for producing a diverse array of bioactive secondary metabolites. This compound, a potent siderophore, has garnered interest for its potential applications in drug development, particularly in strategies to overcome iron-limited environments crucial for pathogenic bacteria. This document summarizes the current, albeit limited, publicly available data on its production, details relevant experimental protocols, and visualizes key processes to aid in research and development.

Production Landscape of this compound

Currently, detailed quantitative data on the production of this compound across a wide range of Pseudoalteromonas strains is not extensively available in peer-reviewed literature. However, two strains have been identified as producers: Pseudoalteromonas sp. KP20-4 and Pseudoalteromonas sp. HM-SA03. While the initial discovery of Pseudoalterobactin A and B was in Pseudoalteromonas sp. KP20-4, the biosynthetic gene cluster for pseudoalterobactin has been identified and a biosynthetic pathway proposed for Pseudoalteromonas sp. HM-SA03.[1][2]

Due to the lack of specific yield data in the existing literature, a direct quantitative comparison is not possible at this time. The following table summarizes the qualitative findings for the known producing strains.

StrainThis compound ProductionKey Findings
Pseudoalteromonas sp. KP20-4 ProducerFirst strain from which Pseudoalterobactin A and B were isolated and characterized.[3]
Pseudoalteromonas sp. HM-SA03 Putative ProducerA biosynthetic gene cluster for pseudoalterobactin has been identified, and a biosynthetic pathway has been proposed.[1][2]

Further research is necessary to quantify and compare the production yields of this compound in these and other Pseudoalteromonas strains to identify high-yield producers for potential biotechnological applications.

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the study of this compound production, based on methodologies used for siderophore production and analysis in related bacteria.

Cultivation of Pseudoalteromonas for Siderophore Production

The production of siderophores like this compound is typically induced under iron-deficient conditions.

  • Media Preparation: An iron-deficient medium is crucial. A common approach is to use a minimal medium such as M9 or a defined artificial seawater medium. All glassware should be treated to remove trace iron, often by acid washing. The medium should be prepared with high-purity water and reagents low in iron. The addition of a strong iron chelator, such as 2,2'-dipyridyl, can be used to further reduce iron availability, though this should be optimized to avoid toxicity to the bacterial strain.

  • Inoculation and Incubation: A seed culture is grown in a rich medium (e.g., Marine Broth) and then washed with an iron-free saline solution before inoculating the iron-deficient production medium. Cultures are typically incubated at a temperature optimal for the specific Pseudoalteromonas strain (e.g., 25-30°C) with agitation to ensure proper aeration.

  • Time Course: The production of siderophores is growth-phase dependent. A time-course experiment should be conducted to determine the optimal harvest time, which is often in the late exponential or early stationary phase.

Extraction of this compound

A general procedure for the extraction of siderophores from bacterial culture supernatant is as follows:

  • Cell Removal: Centrifuge the culture at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the bacterial cells.

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted siderophores.

  • Adsorption Chromatography: Pass the supernatant through a column packed with a hydrophobic adsorbent resin, such as Amberlite XAD-16. This step helps to concentrate the siderophores and remove salts and polar primary metabolites.

  • Washing: Wash the column with deionized water to remove any remaining salts.

  • Elution: Elute the bound siderophores from the resin using an organic solvent, typically methanol or acetonitrile.

  • Solvent Evaporation: Evaporate the solvent from the eluate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude siderophore extract.

Quantification of this compound
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for the separation of siderophores.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid modifier like formic acid or trifluoroacetic acid (e.g., 0.1%), is typically employed.

    • Detection: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used for detection. Siderophore-iron complexes often have a characteristic absorbance in the visible range (around 400-500 nm), which can be used for detection with a DAD. An MS detector provides higher specificity and sensitivity.

  • Quantification:

    • Standard Curve: A standard curve should be prepared using a purified and quantified standard of this compound.

    • Analysis: The peak area of this compound in the sample chromatogram is compared to the standard curve to determine its concentration.

    • LC-MS/MS: For higher accuracy and sensitivity, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode can be used. This requires the identification of specific parent and fragment ion transitions for this compound.

Iron-Chelating Activity Assay (Chrome Azurol S - CAS Assay)

The CAS assay is a universal colorimetric method for detecting and quantifying siderophores based on their iron-chelating ability.

  • CAS Assay Solution Preparation: Prepare the blue-colored CAS-iron(III)-hexadecyltrimethylammonium bromide (HDTMA) complex solution.

  • Assay Procedure: Mix the siderophore-containing sample with the CAS assay solution. The siderophores will remove the iron from the dye complex, causing a color change from blue to orange/yellow.

  • Quantification: The change in absorbance at 630 nm is measured using a spectrophotometer. The amount of siderophore is proportional to the decrease in absorbance and can be quantified relative to a known siderophore standard like deferoxamine mesylate.

Visualizing Key Processes

To aid in understanding the experimental workflow and the theoretical basis of this compound production, the following diagrams are provided.

Experimental_Workflow cluster_cultivation Cultivation cluster_extraction Extraction cluster_analysis Analysis Strain Pseudoalteromonas Strain Culture Iron-Deficient Culture Strain->Culture Inoculation Centrifugation Centrifugation Culture->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Adsorption Adsorption Chromatography Supernatant->Adsorption Elution Elution Adsorption->Elution Extract Crude Extract Elution->Extract HPLC HPLC/LC-MS Extract->HPLC CAS CAS Assay Extract->CAS Data Quantitative Data HPLC->Data CAS->Data Biosynthesis_Signaling Fe_low Low Iron Environment Sensor Iron Sensor Protein (e.g., Fur) Fe_low->Sensor Induces Gene_Cluster Pseudoalterobactin Biosynthetic Gene Cluster (pab) Sensor->Gene_Cluster De-represses Transcription Enzymes NRPS/PKS Enzymes Gene_Cluster->Enzymes Translation PAB This compound Enzymes->PAB Synthesis Precursors Precursor Molecules (e.g., amino acids, fatty acids) Precursors->Enzymes Substrates

References

Comparative Genomics of Siderophore Biosynthesis in Marine Bacteria: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the vast and often iron-depleted marine environment, bacteria have evolved sophisticated mechanisms to acquire this essential nutrient. A key strategy is the production and secretion of siderophores, low-molecular-weight organic molecules with an exceptionally high affinity for ferric iron (Fe³⁺)[1][2][3]. These iron chelators scavenge Fe³⁺ from the surrounding environment, and the resulting iron-siderophore complexes are then recognized by specific receptors on the bacterial cell surface and transported into the cell[1][2]. The concentration of iron in the surface waters of the world's oceans is incredibly low, typically ranging from 0.01 to 2 nM, while marine microbes require micromolar levels for growth, highlighting the critical role of siderophore-mediated iron uptake for their survival and proliferation[1][4].

The genetic blueprints for siderophore production are typically organized into biosynthetic gene clusters (BGCs)[2]. Comparative genomic analysis of these BGCs across different marine bacterial species offers profound insights into the diversity, evolution, and ecological significance of these iron-scavenging systems. Understanding these pathways not only illuminates fundamental aspects of microbial life in the oceans but also opens avenues for novel therapeutic strategies. For instance, the "Trojan horse" approach involves linking antibiotics to siderophores, tricking bacteria into transporting the drug into the cell via their own iron uptake systems, which could be a powerful tool against antibiotic-resistant bacteria[1][5].

This guide provides a comparative overview of siderophore biosynthesis in key marine bacteria, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support researchers, scientists, and drug development professionals in this field.

Siderophore Biosynthesis Pathways

The synthesis of siderophores in bacteria primarily follows two major pathways: the non-ribosomal peptide synthetase (NRPS) pathway and the NRPS-independent siderophore (NIS) synthetase pathway[2].

  • Non-Ribosomal Peptide Synthetase (NRPS): NRPSs are large, multi-enzyme complexes that act as assembly lines to synthesize complex peptides from various precursor molecules, including amino and carboxyl acids[1][3]. Each module within the NRPS is responsible for the activation and incorporation of a specific monomer into the growing peptide chain[1]. Many well-known siderophores, such as anguibactin in Vibrio anguillarum, are produced via this mechanism[1].

  • NRPS-Independent Siderophore (NIS) Synthetase: This pathway is responsible for synthesizing siderophores that are often based on a citrate, α-ketoglutarate, or succinate backbone[3]. A hallmark of NIS pathways is the presence of enzymes containing IucA/IucC domains, which are crucial for the condensation of substrates like citrate and various amines to form the siderophore scaffold[3]. Vibrioferrin, produced by some Marinobacter species, is an example of a siderophore synthesized through an NIS pathway[6].

Siderophore_Biosynthesis_Pathways cluster_NRPS NRPS Pathway cluster_NIS NIS Pathway NRPS_precursors Amino/Carboxyl Acids NRPS_complex NRPS Multi-enzyme Complex (Modular Assembly Line) NRPS_precursors->NRPS_complex Incorporation NRPS_siderophore Peptide-based Siderophore (e.g., Anguibactin) NRPS_complex->NRPS_siderophore Synthesis NIS_precursors Citrate / Succinate + Polyamines NIS_synthase NIS Synthetases (IucA/IucC family) NIS_precursors->NIS_synthase Condensation NIS_siderophore Citrate-based Siderophore (e.g., Vibrioferrin) NIS_synthase->NIS_siderophore Synthesis Fur_Regulation_Pathway cluster_replete Iron-Replete Conditions cluster_limited Iron-Limited Conditions Fe_high High Intracellular Fe²⁺ Fur_protein Fur Protein Fe_high->Fur_protein binds Fur_Fe_complex Fur-Fe²⁺ Complex Fur_protein->Fur_Fe_complex Fur_box_bound Fur Box (Bound) Fur_Fe_complex->Fur_box_bound binds BGC_genes_off Siderophore Biosynthesis Genes Fur_box_bound->BGC_genes_off Transcription_blocked Transcription Blocked BGC_genes_off->Transcription_blocked Fe_low Low Intracellular Fe²⁺ Apo_Fur Apo-Fur Protein Fe_low->Apo_Fur dissociates Fur_box_unbound Fur Box (Unbound) Apo_Fur->Fur_box_unbound no binding BGC_genes_on Siderophore Biosynthesis Genes Fur_box_unbound->BGC_genes_on Transcription_active Transcription Active BGC_genes_on->Transcription_active Siderophore_prod Siderophore Production Transcription_active->Siderophore_prod BGC_Analysis_Workflow Start Whole Genome Sequencing Data (e.g., PacBio, Illumina) Assembly Genome Assembly Start->Assembly Annotation Gene Prediction & Functional Annotation Assembly->Annotation BGC_Mining BGC Identification (e.g., antiSMASH) Annotation->BGC_Mining Comparative_Genomics Comparative Analysis (BLAST, Synteny Analysis) BGC_Mining->Comparative_Genomics Phylogeny Phylogenetic Analysis of Core Biosynthesis Genes Comparative_Genomics->Phylogeny End Identification of Novel Clusters & Evolutionary Relationships Phylogeny->End

References

Evaluating Pseudoalterobactin B: A Comparative Analysis Against Clinically Approved Iron Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron chelating agents are fundamental in managing iron overload disorders, a common consequence of chronic blood transfusions in patients with conditions like β-thalassemia and sickle cell disease. While synthetic chelators have long been the cornerstone of treatment, there is a growing interest in naturally derived compounds. This guide provides a comparative evaluation of Pseudoalterobactin B, a novel siderophore, against the established clinically relevant iron chelators: Deferoxamine, Deferiprone, and Deferasirox.

It is important to note that while extensive clinical data exists for the approved chelators, research on this compound is still in its nascent stages. Consequently, this guide will present a comprehensive overview of the established agents, supported by experimental data, and introduce this compound as a promising natural alternative warranting further investigation.

Quantitative Performance of Clinically Relevant Iron Chelators

The efficacy of iron chelators is primarily assessed by their ability to reduce iron levels in the body, most commonly measured by serum ferritin and liver iron concentration (LIC). The following table summarizes key performance data for the three leading clinically approved iron chelators.

FeatureDeferoxamine (DFO)Deferiprone (DFP)Deferasirox (DFX)
Administration Route Subcutaneous or intravenous infusion[1][2]Oral[2][3]Oral[3][4]
Binding Ratio (Chelator:Iron) 1:1[1]3:12:1[3]
Effect on Serum Ferritin Significant reduction[5]Significant reduction[5][6]Significant reduction[7]
Effect on Liver Iron Concentration (LIC) Effective in reducing LIC[7]Effective in reducing LICEffective in reducing LIC[7][8]
Cardiac Iron Removal Less effective than Deferiprone[9]Particularly effective[10]Shows positive effects on cardiac function[7]
Common Adverse Events Local infusion site reactions, auditory and visual disturbances[11]Agranulocytosis, neutropenia, arthralgia, gastrointestinal disturbances[6][12][13][14]Gastrointestinal disturbances, skin rash, non-progressive increase in serum creatinine[7][13][15]

Experimental Protocols for Evaluating Iron Chelator Performance

Standardized protocols are crucial for the objective assessment of iron chelator efficacy and safety. Below are detailed methodologies for key experiments.

Measurement of Serum Ferritin

Objective: To monitor the total body iron stores.

Methodology:

  • Collect a blood sample from the patient.

  • Separate the serum by centrifugation.

  • Analyze the serum ferritin concentration using an immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

  • Measurements are typically taken at baseline and at regular intervals (e.g., every 3 months) during therapy[16].

Measurement of Liver Iron Concentration (LIC)

Objective: To directly quantify the amount of iron stored in the liver.

Methodology:

  • Magnetic Resonance Imaging (MRI) T2* : This non-invasive method is the current standard of care[16].

    • The patient undergoes an MRI scan of the liver.

    • The T2* relaxation time of the liver tissue is measured.

    • The T2* value is inversely proportional to the liver iron concentration and is converted to mg of iron per gram of liver dry weight using a calibrated algorithm.

  • Liver Biopsy (Historical Gold Standard) : While highly accurate, its invasive nature has led to its replacement by MRI for routine monitoring[16].

    • A small sample of liver tissue is obtained via a needle biopsy.

    • The iron content of the tissue is determined by atomic absorption spectroscopy.

Measurement of 24-Hour Urinary Iron Excretion

Objective: To measure the amount of iron excreted in the urine following chelation therapy, particularly for chelators eliminated via the renal route.

Methodology:

  • The patient is instructed to empty their bladder at the start of the 24-hour period and discard the urine[11].

  • All urine produced over the next 24 hours is collected in a special, acid-washed container[11].

  • The total volume of the collected urine is measured[11].

  • A sample of the pooled urine is analyzed for iron concentration using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS)[11].

  • The total 24-hour urinary iron excretion is calculated by multiplying the iron concentration by the total urine volume[11].

Visualizing Key Processes

To better understand the mechanisms and workflows involved in iron chelation therapy, the following diagrams are provided.

IronOverloadPathway cluster_transfusion Chronic Blood Transfusions cluster_body Body Iron Stores cluster_chelation Chelation Therapy Blood Transfusion Blood Transfusion Reticuloendothelial System Reticuloendothelial System Blood Transfusion->Reticuloendothelial System Increased Iron Load Transferrin-Bound Iron Transferrin-Bound Iron Reticuloendothelial System->Transferrin-Bound Iron Iron Release Organ Deposition Organ Deposition Transferrin-Bound Iron->Organ Deposition Excess Iron Iron Chelator Iron Chelator Organ Deposition->Iron Chelator Chelation Organ Damage Organ Damage Organ Deposition->Organ Damage Toxicity Chelator-Iron Complex Chelator-Iron Complex Iron Chelator->Chelator-Iron Complex Binding Excretion Excretion Chelator-Iron Complex->Excretion Elimination

Caption: Signaling pathway of iron overload and chelation therapy.

ExperimentalWorkflow cluster_patient Patient Monitoring cluster_lab Laboratory Analysis cluster_data Data Evaluation Patient Patient Blood Sample Blood Sample Patient->Blood Sample Urine Collection (24h) Urine Collection (24h) Patient->Urine Collection (24h) Liver MRI Liver MRI Patient->Liver MRI Safety Assessment Safety Assessment Patient->Safety Assessment Adverse Event Monitoring Serum Ferritin Assay Serum Ferritin Assay Blood Sample->Serum Ferritin Assay Urinary Iron Assay Urinary Iron Assay Urine Collection (24h)->Urinary Iron Assay LIC Quantification LIC Quantification Liver MRI->LIC Quantification Efficacy Assessment Efficacy Assessment Serum Ferritin Assay->Efficacy Assessment Urinary Iron Assay->Efficacy Assessment LIC Quantification->Efficacy Assessment

Caption: Experimental workflow for evaluating iron chelator performance.

This compound: A Novel Siderophore with Therapeutic Potential

Pseudoalterobactin A and B are novel siderophores isolated from the marine bacterium Pseudoalteromonas sp. KP20-4[12]. Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to scavenge iron from their environment. Deferoxamine itself is a bacterial siderophore, highlighting the potential of this class of molecules as therapeutic agents.

The theoretical advantages of a siderophore like this compound could include high iron binding affinity and specificity. However, to date, there is a lack of published preclinical and clinical data evaluating the performance of this compound. Key questions that remain to be answered through rigorous scientific investigation include:

  • Iron Chelation Efficacy: How does the iron binding affinity and efficiency of this compound compare to Deferoxamine, Deferiprone, and Deferasirox in in vitro and in vivo models?

  • Pharmacokinetics: What is the absorption, distribution, metabolism, and excretion profile of this compound? Is it orally bioavailable?

  • Safety and Tolerability: What is the toxicity profile of this compound? Does it cause any adverse effects comparable to those of the currently approved chelators?

  • Mechanism of Action: How does this compound mobilize and promote the excretion of iron from different organs, including the heart and liver?

Conclusion and Future Directions

The management of transfusional iron overload has been significantly advanced by the availability of effective iron chelators. Deferoxamine, Deferiprone, and Deferasirox each offer distinct advantages and disadvantages, allowing for individualized treatment strategies. While these agents are effective, the search for novel chelators with improved efficacy, better safety profiles, and more convenient administration routes continues.

This compound represents a promising, naturally derived candidate for iron chelation therapy. However, its therapeutic potential remains unevaluated. Future research, including head-to-head comparative studies with the established clinical iron chelators, is essential to determine if this compound can offer a viable alternative or complementary treatment for patients with iron overload disorders. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

Comparative Analysis of Pseudoalterobactin B Utilization by Marine Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A review of current literature reveals a significant gap in the experimental data detailing the cross-species utilization of Pseudoalterobactin B, a siderophore produced by the marine bacterium Pseudoalteromonas sp. KP20-4. While the molecular structure and producing organism have been identified, specific studies quantifying the uptake and utilization of this particular siderophore by other marine bacteria, such as species from the genera Vibrio or Alteromonas, are not publicly available at this time. This guide, therefore, outlines the foundational concepts and established experimental frameworks that would be necessary to perform such a comparative analysis.

Introduction to this compound and Siderophore Piracy

In the vast and often iron-limited marine environment, microorganisms have evolved sophisticated strategies to acquire this essential nutrient. One of the primary mechanisms is the production of siderophores—small, high-affinity iron-chelating molecules secreted into the environment to scavenge ferric iron (Fe³⁺). Pseudoalteromonas sp. KP20-4, a marine gammaproteobacterium, produces two such molecules, Pseudoalterobactin A and B. These compounds play a crucial role in the bacterium's survival by solubilizing iron and transporting it back to the cell.

The ecological significance of siderophores extends beyond the producer. "Siderophore piracy," or the cross-species utilization of these iron-laden molecules, is a widespread phenomenon. Bacteria that do not produce a specific siderophore may possess specialized outer membrane receptors that recognize and transport the ferric-siderophore complexes of other species. This competitive and opportunistic interaction shapes the structure and dynamics of marine microbial communities. However, the specific capacity of other marine bacteria to "pirate" this compound remains an un-investigated area of marine microbiology.

Hypothetical Comparison of Utilization

In the absence of direct experimental data for this compound, a comparative guide would typically present quantitative data on the growth promotion or iron uptake efficiency for various marine bacteria when supplied with this siderophore as the sole iron source. The data would be structured as shown in the hypothetical table below.

Table 1: Hypothetical Comparative Utilization of Ferric-Pseudoalterobactin B

Bacterial Species TestedGenusSiderophore ProductionGrowth Promotion by this compound (OD₆₀₀)Relative Iron Uptake (%)Putative Receptor Gene Homolog
Pseudoalteromonas sp. KP20-4 (Control)PseudoalteromonasYes (this compound)0.85 ± 0.05100%Present
Vibrio harveyiVibrioYes (Aerobactin)Data Not AvailableData Not AvailableNot Determined
Alteromonas macleodiiAlteromonasYes (Alterobactin A)Data Not AvailableData Not AvailableNot Determined
Marinobacter hydrocarbonoclasticusMarinobacterYes (Petrobactin)Data Not AvailableData Not AvailableNot Determined
Non-siderophore-producing AlphaproteobacteriumAlphaproteobacteriaNoData Not AvailableData Not AvailableNot Determined

This table is for illustrative purposes only. The data presented is hypothetical and intended to show the format of a comparative analysis. Currently, no published experimental results are available to populate this table.

Key Experimental Protocols

To generate the data required for a comprehensive comparison, several key experiments would need to be conducted. The following protocols outline the standard methodologies used in the field to assess siderophore utilization.

Siderophore Cross-Feeding (Growth Promotion) Assay

This bioassay determines if a test bacterium can utilize an exogenous siderophore for growth under iron-limited conditions.

Methodology:

  • Prepare Iron-Limited Media: A suitable marine broth (e.g., ZoBell Marine Broth) is prepared and made iron-deficient by treatment with a chelating resin (e.g., Chelex 100) or by adding a strong iron chelator like ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid) (EDDHA).

  • Prepare Bacterial Cultures: The producer strain (Pseudoalteromonas sp. KP20-4) and various test strains are grown to mid-log phase in iron-replete media.

  • Plate Assay:

    • An overlay of iron-limited agar is seeded with the test bacterium.

    • A sterile paper disc impregnated with a cell-free supernatant from a Pseudoalteromonas sp. KP20-4 culture (containing this compound) is placed on the agar surface.

    • Plates are incubated under optimal growth conditions.

  • Data Analysis: The diameter of the growth zone (halo) around the disc is measured. A clear halo indicates that the test bacterium can utilize this compound to overcome iron limitation. Growth should be compared against positive (iron-replete) and negative (iron-limited, no siderophore) controls.

Diagram 1: Siderophore Cross-Feeding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Iron-Limited Marine Agar D Seed Agar Overlay with Test Bacterium A->D B Grow Test Bacterium in Liquid Culture B->D C Prepare Cell-Free Supernatant from P. sp. KP20-4 E Apply Supernatant to Sterile Disc C->E F Place Disc on Seeded Agar and Incubate D->F E->F G Measure Growth Halo Around Disc F->G H Compare to Controls G->H G cluster_cell Bacterial Cell (Pirate) OM Outer Membrane IM Inner Membrane Receptor Outer Membrane Receptor (TBDT) Receptor->Periplasm Transport ABC ABC Transporter ABC->Cytoplasm Transport Periplasm->ABC Release Iron Release (Reduction to Fe²⁺) Siderophore Fe³⁺-Pseudoalterobactin B Siderophore->Receptor Binding Fe Fe³⁺

A Comparative Guide to the Antioxidant Capacity of Pseudoalterobactin B and Other Siderophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant potential of Pseudoalterobactin B, a marine-derived siderophore, in the context of other well-characterized siderophores. Due to the limited direct experimental data on the antioxidant capacity of this compound, this comparison is based on its structural classification and the known antioxidant properties of different siderophore classes. Detailed experimental protocols for key antioxidant assays are provided to facilitate further research and direct comparative studies.

Introduction to Siderophores and their Antioxidant Potential

Siderophores are low-molecular-weight chelating agents produced by microorganisms to scavenge iron from their environment. Beyond their primary role in iron acquisition, certain siderophores have been shown to possess antioxidant properties. This activity is largely attributed to their chemical structure, which can enable them to neutralize free radicals and reduce oxidative stress. The antioxidant capacity of siderophores is an area of growing research interest, with potential applications in therapeutics and drug development.

Classification of Siderophores

Siderophores are broadly classified based on the chemical nature of their iron-coordinating functional groups. The three main classes are:

  • Catecholates: These siderophores, such as Enterobactin, utilize catechol groups (containing two hydroxyl groups on a benzene ring) to chelate iron. The hydroxyl groups are effective hydrogen donors, which confers potent antioxidant activity.

  • Hydroxamates: This class, which includes Desferrioxamine B, uses hydroxamic acid moieties for iron chelation. Hydroxamate siderophores have also been investigated for their antioxidant capabilities.

  • Carboxylates: Siderophores like Staphyloferrin employ carboxyl and hydroxyl groups to bind iron. There is comparatively less research on the direct antioxidant activity of this class.

  • Mixed-Type: Many siderophores incorporate more than one type of functional group for iron coordination.

This compound: A Mixed-Type Siderophore with Antioxidant Potential

This compound, isolated from the marine bacterium Pseudoalteromonas sp., is a complex peptide-based siderophore. Based on its chemical structure, which includes a 2,3-dihydroxy-4-sulfobenzoyl moiety (a catechol group), as well as carboxyl and other functionalities, this compound is classified as a mixed-type siderophore .

The presence of the catechol group strongly suggests that this compound possesses antioxidant capacity. Catecholate siderophores are known to exert their antioxidant effects through hydrogen atom donation from their hydroxyl groups, thereby scavenging free radicals.

Comparative Antioxidant Capacity of Siderophore Classes

The following table summarizes the generally accepted antioxidant potential of the different siderophore classes. It is important to note that the actual antioxidant capacity of a specific siderophore can vary depending on its overall structure and the experimental conditions.

Siderophore ClassKey Functional Group(s)Known Antioxidant ActivityExamples
Catecholate Catechol (dihydroxybenzene)HighEnterobactin, Salmochelin
Hydroxamate Hydroxamic acidModerateDesferrioxamine B, Ferrioxamine E
Carboxylate Carboxyl and Hydroxyl groupsLess CharacterizedStaphyloferrin A, Rhizoferrin
Mixed-Type Combination of functional groupsVaries based on compositionPyoverdine, Yersiniabactin, This compound

Experimental Protocols for Assessing Antioxidant Capacity

To empirically determine and compare the antioxidant capacity of this compound and other siderophores, the following standard in vitro assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the test siderophores (e.g., this compound, Enterobactin, Desferrioxamine B) and a standard antioxidant (e.g., Ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or water).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the siderophore solutions.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the siderophore.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution in water.

    • Prepare a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS•+ solution, mix the ABTS and potassium persulfate stock solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of various concentrations of the siderophore solutions to a 96-well microplate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • The antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1. Prepare this solution fresh.

  • Assay Procedure:

    • Add 10 µL of the siderophore solution to a 96-well microplate.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of FeSO₄·7H₂O. The results are expressed as µM Fe(II) equivalents.

Visualizing Antioxidant Mechanisms and Experimental Workflows

AntioxidantMechanism cluster_siderophore Siderophore with Catechol Group cluster_ros Reactive Oxygen Species Siderophore This compound (Catechol Moiety) ROS Free Radical (R•) Siderophore->ROS H+ Donation OxidizedSiderophore Oxidized This compound Siderophore->OxidizedSiderophore Becomes Oxidized StabilizedRadical Stabilized Molecule (RH) ROS->StabilizedRadical Neutralization

ExperimentalWorkflow cluster_assays Antioxidant Capacity Assays cluster_comparison Comparative Analysis start Siderophore Sample (e.g., this compound) DPPH DPPH Assay (Radical Scavenging) start->DPPH ABTS ABTS Assay (Radical Scavenging) start->ABTS FRAP FRAP Assay (Reducing Power) start->FRAP DPPH_Result Calculate % Scavenging and IC50 DPPH->DPPH_Result Measure Absorbance at 517 nm ABTS_Result Calculate % Inhibition and TEAC ABTS->ABTS_Result Measure Absorbance at 734 nm FRAP_Result Calculate Fe(II) Equivalents FRAP->FRAP_Result Measure Absorbance at 593 nm Comparison Compare IC50, TEAC, and FRAP values against other siderophores DPPH_Result->Comparison ABTS_Result->Comparison FRAP_Result->Comparison

Conclusion

While direct experimental evidence for the antioxidant capacity of this compound is currently lacking in the scientific literature, its classification as a mixed-type siderophore containing a catechol moiety provides a strong theoretical basis for its potential antioxidant activity. The provided experimental protocols for DPPH, ABTS, and FRAP assays offer a standardized approach for researchers to quantitatively assess and compare the antioxidant potential of this compound against other siderophores. Such studies will be invaluable in elucidating the full range of biological activities of this marine natural product and could pave the way for its development in therapeutic applications where antioxidant properties are beneficial.

Safety Operating Guide

Safeguarding Research: Proper Disposal and Handling of Pseudoalterobactin B

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Pseudoalterobactin B, a siderophore produced by marine bacteria, must adhere to stringent safety and disposal protocols due to its potential hazards. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

This compound is classified as a skin sensitizer and is very toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to the following safety measures is crucial.

Personal Protective Equipment (PPE):

  • Gloves: Always wear protective gloves.[1]

  • Eye Protection: Safety glasses with side-shields are recommended.

  • Lab Coat: A lab coat should be worn to prevent skin contact.

Engineering Controls:

  • Ventilation: Ensure adequate ventilation in the work area.[1]

Handling Procedures:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Prevent contact with skin and eyes.

  • Contaminated work clothing should not be allowed out of the workplace.[1]

  • Avoid release to the environment.[1]

In case of accidental exposure, follow these first aid measures:

  • Skin Contact: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1]

  • Eye Contact: Rinse with plenty of water.

  • Inhalation: Move to fresh air.[1]

  • Ingestion: Make the victim drink water (two glasses at most). Consult a physician.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC41H63N13O21SPubChem
Molecular Weight1106.1 g/mol PubChem
Hazard ClassificationsSkin Sensitizer (Category 1), Acute Aquatic Hazard (Category 1), Chronic Aquatic Hazard (Category 1)Sigma-Aldrich SDS[1]

Disposal Procedures

The primary disposal method for this compound and its containers is through an approved waste disposal plant.[1] Do not let the product enter drains.[1]

Step-by-Step Disposal Protocol:

  • Segregation: Segregate waste containing this compound from other laboratory waste streams.

  • Labeling: Clearly label the waste container with the contents, including the name "this compound" and relevant hazard symbols (e.g., skin sensitizer, environmentally hazardous).

  • Containment: Ensure the waste container is tightly closed and does not leak.

  • Storage: Store the waste in a designated, secure area away from incompatible materials until it can be collected by a licensed hazardous waste disposal service.

  • Documentation: Maintain records of the waste generated and its disposal in accordance with institutional and local regulations.

G cluster_0 Handling and Disposal Workflow for this compound start Start: Handling this compound ppe Wear Appropriate PPE: - Protective gloves - Eye protection - Lab coat start->ppe handling Handle in a well-ventilated area. Avoid generating dust/aerosols. ppe->handling spill Spill Occurs handling->spill waste_generation Generate Waste: - Unused this compound - Contaminated materials handling->waste_generation spill_cleanup Contain and clean up spill according to SDS. Collect spillage. spill->spill_cleanup spill_cleanup->waste_generation segregate Segregate waste into a designated, -labeled hazardous waste container. waste_generation->segregate store Store waste in a secure area. segregate->store dispose Dispose of contents/container to an approved waste disposal plant. store->dispose end End dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocol: Siderophore Detection using Chrome Azurol S (CAS) Assay

A common experiment involving siderophores like this compound is the Chrome Azurol S (CAS) assay, which detects their iron-chelating activity.

Objective: To qualitatively or semi-quantitatively determine the siderophore activity of this compound.

Principle: The CAS assay is a colorimetric test. The dye, Chrome Azurol S, is blue when complexed with iron. When a siderophore is present, it will chelate the iron from the dye complex, causing a color change from blue to orange/yellow.

Materials:

  • This compound solution of known concentration

  • CAS assay solution

  • 96-well microtiter plate or agar plates with CAS incorporated

  • Pipettes and sterile tips

  • Incubator

Procedure (Liquid Assay):

  • Prepare the CAS assay solution.

  • Pipette a specific volume of the CAS assay solution into the wells of a 96-well plate.

  • Add a specific volume of the this compound solution to the wells.

  • Include a negative control (e.g., sterile water or buffer) and a positive control if available.

  • Incubate the plate at a specified temperature for a set period.

  • Observe for a color change from blue to orange/yellow, indicating siderophore activity.

  • The change in absorbance can be measured spectrophotometrically for a more quantitative result.

G cluster_1 Chrome Azurol S (CAS) Assay Workflow start Start: Prepare CAS Assay Solution prepare_samples Prepare this compound solution and controls. start->prepare_samples add_cas Add CAS assay solution to microplate wells. prepare_samples->add_cas add_samples Add this compound solution and controls to wells. add_cas->add_samples incubate Incubate at a defined temperature and time. add_samples->incubate observe Observe for color change (Blue to Orange/Yellow). incubate->observe measure Optional: Measure absorbance for quantitative results. observe->measure end End: Siderophore Activity Determined observe->end measure->end

Caption: Experimental workflow for the Chrome Azurol S (CAS) assay.

References

comprehensive guide to safely handling Pseudoalterobactin B, a novel marine-derived peptide for which a specific Safety Data Sheet (SDS) is not readily available. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans, emphasizing a precautionary approach due to the compound's uncharacterized toxicological profile.

Author: BenchChem Technical Support Team. Date: December 2025

Given that the specific hazards of Pseudoalterobactin B are unknown, it must be treated as a potentially hazardous substance.[1][2] This guidance is based on best practices for handling novel chemical and biological compounds in a research and development setting.

Risk Assessment and Hazard Identification

Before any handling of this compound, a thorough risk assessment is mandatory.[3][4] Since no specific SDS is available, the assessment should be based on the potential hazards associated with a novel, biologically active peptide of marine origin.[5][6] Key considerations include:

  • Route of Exposure: Inhalation of aerosols, skin contact, ingestion, and eye contact are all potential routes of exposure.[3]

  • Toxicological Properties: Assume the compound may be toxic, an irritant, or a sensitizer.[3]

  • Physical Form: The compound is likely a lyophilized powder, which poses a significant inhalation risk.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.[7][8] The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Hand Protection Double-gloving with nitrile glovesASTM D6978 or equivalentProtects against skin contact. Double-gloving provides an extra barrier in case of a tear in the outer glove.
Body Protection Disposable, solid-front lab coat or gownANSI/AAMI PB70 Level 2 or higherPrevents contamination of personal clothing and skin.
Eye Protection Safety goggles with side shieldsANSI Z87.1Protects eyes from splashes and aerosols.
Respiratory Protection N95 or higher-rated respiratorNIOSH-approvedEssential when handling the powdered form to prevent inhalation.

Note: All PPE should be inspected for integrity before use and disposed of as contaminated waste after handling the compound.[9]

Engineering Controls and Safe Handling Procedures

Engineering controls are the primary means of minimizing exposure. All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a glove box to control airborne particles.[2]

Experimental Workflow: Step-by-Step Guidance
  • Preparation: Before starting, ensure the fume hood is functioning correctly and all necessary materials, including PPE, are readily available.

  • Weighing: Tare a pre-labeled container within the fume hood. Carefully transfer the desired amount of this compound powder using a spatula. Avoid any actions that could generate dust.

  • Solubilization: Add the desired solvent to the container with the powder. Cap the container and mix gently until the peptide is fully dissolved.

  • Handling Solutions: When working with solutions of this compound, continue to wear all recommended PPE.

  • Decontamination: After each handling session, decontaminate all surfaces and equipment with a suitable cleaning agent (e.g., 70% ethanol), followed by a thorough rinse with water.

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is critical.

Emergency SituationProcedure
Skin Contact Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]
Ingestion Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Spill For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[1]

  • Solid Waste: This includes used PPE, contaminated weighing paper, and any other solid materials that have come into contact with the compound. Collect in a dedicated, labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container. Do not pour down the drain.[1]

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Follow all institutional and local regulations for the disposal of hazardous waste.

Visual Guidance: Safe Handling Workflow

The following diagram illustrates the logical steps for safely handling this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepWorkspace Prepare Workspace in Fume Hood DonPPE->PrepWorkspace WeighPowder Weigh Powder PrepWorkspace->WeighPowder Solubilize Solubilize Compound WeighPowder->Solubilize Experiment Perform Experiment Solubilize->Experiment Decontaminate Decontaminate Surfaces & Equipment Experiment->Decontaminate SegregateWaste Segregate & Label Waste Decontaminate->SegregateWaste Dispose Dispose of Waste per Protocol SegregateWaste->Dispose DoffPPE Doff PPE Dispose->DoffPPE

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.